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  • Product: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
  • CAS: 883546-93-8

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Executive Summary This technical guide details the synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate , a critical bifunctional spiro-like building block used in the development of Janus Kinase (JAK) in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate , a critical bifunctional spiro-like building block used in the development of Janus Kinase (JAK) inhibitors and GPCR ligands. The molecule features a piperidine core protected by a benzyloxycarbonyl (Cbz) group and an azetidine moiety bearing a primary amine.

The synthesis presents a chemoselective challenge: coupling a secondary amine (azetidine) to a ketone (piperidone) while managing orthogonal protecting groups (Cbz vs. Boc) to ensure the final product retains the Cbz group while liberating the primary amine for downstream diversification. This guide advocates for a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), followed by a mild acidic deprotection.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–N bond between the piperidine C4 position and the azetidine N1 position. This approach minimizes steric hindrance and utilizes commercially available, high-purity precursors.

  • Target Molecule: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate[1]

  • Primary Disconnection: Reductive Amination (C4–N1 bond).

  • Precursors:

    • Electrophile: Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

    • Nucleophile: tert-Butyl azetidin-3-ylcarbamate (3-Boc-aminoazetidine).

Retrosynthesis Target Target: Benzyl 4-(3-aminoazetidin-1-yl) piperidine-1-carboxylate Intermediate Intermediate: Boc-Protected Precursor Target->Intermediate Boc Deprotection (TFA or HCl) Precursor1 Precursor A: N-Cbz-4-piperidone Intermediate->Precursor1 Reductive Amination (Disconnection) Precursor2 Precursor B: 3-Boc-aminoazetidine Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine-azetidine scaffold.

Primary Synthesis Pathway: Reductive Amination

The "Gold Standard" route involves the reductive amination of N-Cbz-4-piperidone with Boc-protected 3-aminoazetidine. This route is preferred over nucleophilic substitution (e.g., displacing a 4-mesylate piperidine) due to superior yields and cleaner impurity profiles.

Step 1: Reductive Coupling (The STAB Protocol)

Objective: Form the C–N bond between the piperidine ketone and the azetidine nitrogen.

  • Reagents:

    • Benzyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

    • tert-Butyl azetidin-3-ylcarbamate (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

    • Acetic Acid (AcOH) (1.0–2.0 equiv, catalytic/pH adjustment)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Conditions: Room Temperature (20–25°C), 12–24 hours.

Mechanism & Rationale: The reaction proceeds via the formation of a carbinolamine, which dehydrates to form an iminium ion intermediate. The addition of Acetic Acid is critical ; it catalyzes the formation of the iminium species, which is the actual substrate for reduction. STAB is selected over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (too reactive, reduces ketone to alcohol) because STAB is mild and chemoselective for iminiums in the presence of ketones.

Protocol:

  • Dissolve N-Cbz-4-piperidone (10 mmol) and 3-Boc-aminoazetidine (11 mmol) in anhydrous DCE (50 mL).

  • Add Glacial Acetic Acid (10 mmol). Stir for 30 minutes to facilitate imine/iminium formation.

  • Cool the mixture to 0°C (optional, but recommended to control exotherm) and add STAB (15 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir under nitrogen for 16 hours.

  • Quench: Add saturated aqueous NaHCO₃ carefully to neutralize acid.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) yields the Boc-protected intermediate.

Step 2: Chemoselective Deprotection

Objective: Remove the Boc group to liberate the primary amine without cleaving the Cbz group.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

  • Conditions: 0°C to RT, 2–4 hours.

Critical Process Parameter (CPP): Avoid hydrogenolysis conditions (H₂/Pd-C). While standard for removing Cbz, using H₂ here would remove the Cbz group, leaving the N1-piperidine unprotected, which is not the target molecule described. We must use acid to selectively cleave the acid-labile Boc carbamate while the acid-stable Cbz carbamate remains intact.

Protocol:

  • Dissolve the intermediate from Step 1 in DCM (10 volumes).

  • Add TFA (10–20 equivalents) dropwise at 0°C.

  • Stir at room temperature until LCMS indicates complete consumption of the starting material (typically 2 hours).

  • Workup: Concentrate the reaction mixture to remove excess TFA.

    • Option A (Salt Form): The residue is the TFA salt of the target.

    • Option B (Free Base): Redissolve in DCM, wash with saturated NaHCO₃ (pH ~8), dry, and concentrate.

Experimental Workflow Diagram

Workflow Start Start: N-Cbz-4-piperidone + 3-Boc-aminoazetidine Imine Step 1a: Imine Formation (DCE, AcOH, 30 min) Start->Imine Reduction Step 1b: Reduction (Add STAB, 16h, RT) Imine->Reduction Hydride Transfer Quench Workup: NaHCO3 Quench DCM Extraction Reduction->Quench Intermed Intermediate: Boc-Protected Adduct Quench->Intermed Purification Deprotect Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Deprotect Selective Boc Removal Final Final Product: Benzyl 4-(3-aminoazetidin-1-yl) piperidine-1-carboxylate Deprotect->Final Free Base/Salt Isolation

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

ParameterMethodExpected Observation
Reaction Completion LCMS / TLCDisappearance of Piperidone (UV 254nm). Formation of M+1 peak corresponding to Intermediate.
Intermediate ID 1H NMR (CDCl3)Cbz: Multiplet @ 7.35 ppm (5H, Ar-H), Singlet @ 5.12 ppm (2H, CH2). Boc: Singlet @ 1.44 ppm (9H). Azetidine: Multiplets @ 3.0–3.6 ppm.
Final Product ID 1H NMR (DMSO-d6)Loss of Boc Singlet (1.44 ppm). Retention of Cbz signals. Broad singlet @ ~8.0 ppm (if isolated as ammonium salt).
Purity HPLC>95% Area under curve (AUC).

Safety & Scale-Up Considerations

Sodium Triacetoxyborohydride (STAB)
  • Hazard: Evolves hydrogen gas upon contact with acids or protic solvents.

  • Control: Ensure reactor is vented. Add STAB slowly to avoid rapid gas evolution and foaming.

  • Quenching: Quench excess borohydride with dilute aqueous acid or acetone before basic workup to prevent emulsion formation.

Trifluoroacetic Acid (TFA)
  • Hazard: Corrosive and volatile.

  • Control: Use in a fume hood. For larger scales (kg), consider using HCl in dioxane/methanol to avoid the high cost and waste disposal issues associated with TFA.

Impurity Management

A common impurity in reductive aminations is the alcohol byproduct (Benzyl 4-hydroxypiperidine-1-carboxylate), resulting from the direct reduction of the ketone if imine formation is slow.

  • Mitigation: Ensure the "pre-mix" time with Acetic Acid is sufficient (30–60 mins) before adding the reducing agent.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6).

  • Echemi. (2024). "Product Entry: Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate." Global Chemical Catalog.

  • Synple Chem. (2023). "Automated Reductive Amination Protocols for Heterocycle Formation." Application Note.

Sources

Exploratory

Optimization of Aminoazetidinyl Piperidine Scaffolds: A Physicochemical Guide for CNS Drug Design

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers Executive Summary: The "Azetidine Advantage" in CNS Design In the pursuit of central nervous...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers

Executive Summary: The "Azetidine Advantage" in CNS Design

In the pursuit of central nervous system (CNS) therapeutics, the aminoazetidinyl piperidine scaffold—specifically the 1-(azetidin-3-yl)piperidine motif—has emerged as a critical tool for multiparameter optimization (MPO).[1] As drug discovery shifts away from high-lipophilicity ligands to avoid off-target toxicity and poor metabolic stability, this scaffold offers a unique solution: it significantly lowers lipophilicity (


) compared to traditional bipiperidines or piperazines, while introducing specific vectors for hydrogen bonding and conformational control.[1]

This guide provides a technical deep-dive into the physicochemical behavior of this scaffold, focusing on the interplay between the strained azetidine ring and the piperidine core. It details the causality between structural modifications and ADME outcomes (pKa, permeability, and efflux) and provides self-validating protocols for their assessment.

Structural Analysis: The Core Scaffold

The core architecture consists of a piperidine ring linked via its nitrogen to the C3 position of an azetidine ring. This creates a diamine system with distinct steric and electronic properties.

Scaffold Logic & Vectors

Unlike linear diamines, the 1-(azetidin-3-yl)piperidine scaffold introduces a "kinked" geometry.[1] The azetidine ring, being a strained 4-membered heterocycle, possesses significant


 character but reduced conformational entropy compared to larger rings.

ScaffoldAnalysis Core 1-(Azetidin-3-yl)piperidine (Core Scaffold) Azetidine Azetidine Ring (C3-Linkage) Lowers LogD vs Pyrrolidine Core->Azetidine Contains Piperidine Piperidine Ring Primary Binding Vector Core->Piperidine Contains N_Centers Nitrogen Basicity (Polybasic System) Azetidine->N_Centers N1 (Secondary/Tertiary) Piperidine->N_Centers N1' (Tertiary)

Figure 1: Structural decomposition of the aminoazetidinyl piperidine scaffold highlighting key physicochemical contributors.

The Lipophilicity Cliff

Replacing a cyclohexyl or piperidinyl group with an azetidine ring typically lowers the calculated LogP (cLogP) by 1.0–1.5 units. This is attributed to the reduced carbon count and the specific solvation shell around the strained amine.

  • Azetidine vs. Pyrrolidine: Azetidine is less lipophilic than pyrrolidine.

  • Implication: This allows for the introduction of lipophilic substituents (e.g., fluorinated aryls) elsewhere in the molecule to drive potency without violating CNS MPO guidelines (LogP < 4).

Physicochemical Profiling: Critical Parameters

Basicity and Ionization (pKa)

The scaffold contains two basic nitrogen centers. Understanding their ionization state is critical for predicting lysosomal trapping and permeability.

  • Piperidine Nitrogen (

    
    ):  Attached to the C3 of azetidine. This is a tertiary amine. In isolation, N-alkyl piperidines have a pKa ~10.0. However, the proximity to the azetidine nitrogen can induce an inductive electron-withdrawing effect, slightly lowering this pKa.
    
  • Azetidine Nitrogen (

    
    ):  If unsubstituted (secondary), pKa is ~11.0. If alkylated, it remains highly basic.
    
  • Tuning Strategy: To avoid P-gp efflux (often driven by high amphiphilicity and cationic charge), it is common to cap the azetidine nitrogen with electron-withdrawing groups (EWGs) such as:

    • Fluorinated Pyridines: (e.g., as seen in Emraclidine analogs).

    • Amides/Carbamates: Reduces

      
       basicity to neutral, leaving only the 
      
      
      
      as the ionizable center (monobasic profile).
Comparative Physicochemical Data

The following table synthesizes simulated and literature-derived data comparing the aminoazetidinyl scaffold against standard medicinal chemistry linkers.

Scaffold LinkerMW (Da)cLogPpKa (Dominant)CNS MPO Score Impact
1-(Azetidin-3-yl)piperidine 140.2 -0.5 ~9.8 / 8.5 High (Favorable)
1-Cyclopentylpiperidine153.3+2.8~10.1Low (Lipophilicity penalty)
1,4-Bipiperidine168.3+0.8~10.0Medium
N-Methyl-Piperazine100.1-0.6~9.0Medium (Metabolic risk)

Data Note: cLogP values are approximate based on ChemDraw calculations. pKa values refer to the most basic center.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate the physicochemical properties of these polybasic compounds.

Potentiometric pKa Determination

Why: Computational prediction of pKa for coupled diamines is often inaccurate due to solvation effects on the strained azetidine ring.

Protocol:

  • Preparation: Dissolve 2–5 mg of compound in 20 mL of degassed water/methanol co-solvent (if insolubility is suspected, start with 30% MeOH).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Validation Step: Run a standard titration with Quinine (pKa 4.1, 8.5) to verify electrode response slope (>98%).

  • Titration: Titrate with 0.1 M KOH (from acidic start) or 0.1 M HCl (from basic start) under inert

    
     atmosphere to prevent carbonate formation.
    
  • Analysis: Use the Bjerrum plot method to identify macro-constants. For the aminoazetidinyl piperidine, expect two inflection points if both nitrogens are alkylated.

  • Correction: Extrapolate aqueous pKa using the Yasuda-Shedlovsky equation if co-solvents were used.

High-Throughput LogD7.4 (Shake-Flask Variant)

Why: The high basicity of the scaffold means LogD is highly pH-dependent. Standard HPLC methods may suffer from peak tailing due to silanol interactions.

Protocol:

  • System: Octanol / Phosphate Buffer (pH 7.4, 50 mM).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours. Validation Step: Measure pH of the aqueous phase after saturation; it must remain 7.4 ± 0.05.

  • Partitioning: Add compound (100 µM final) to the biphasic system (1:1 volume ratio). Vortex for 60 min, centrifuge at 3000g for 15 min.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
  • QC Criteria: Mass balance (sum of both phases) must be >85% of input.

Case Study Application: M4 Agonist Design

Recent developments in muscarinic M4 receptor agonists (e.g., compounds related to the Emraclidine class) highlight the utility of azetidine-containing scaffolds.

  • Challenge: Traditional muscarinic ligands (e.g., Xanomeline) suffered from peripheral side effects and rapid metabolism.

  • Solution: The incorporation of strained rings like azetidine (often linked to pyridines or piperidines) reduces the number of rotatable bonds and lowers lipophilicity.[2]

  • Mechanism: In the context of 1-(azetidin-3-yl)piperidine derivatives, the azetidine ring acts as a rigid spacer that orients the piperidine nitrogen for ionic interaction with the conserved Aspartate residue in the GPCR orthosteric site, while the substituent on the azetidine nitrogen interacts with the extracellular vestibule.[1]

Workflow Synthesis Synthesis of 1-(Azetidin-3-yl)piperidine Core Derivatization N-Capping (Azetidine N) (e.g., Fluorinated Pyridine) Synthesis->Derivatization pKa_Screen pKa Determination (Target: Monobasic profile) Derivatization->pKa_Screen LogD_Screen LogD7.4 Screen (Target: 1.0 - 3.0) pKa_Screen->LogD_Screen If pKa optimized MDR1 MDR1-MDCK Permeability (Efflux Ratio < 2.0) LogD_Screen->MDR1 If LogD < 3.5 MDR1->Derivatization High Efflux (Loop Back) Candidate CNS Candidate Selection MDR1->Candidate High Permeability

Figure 2: Iterative optimization workflow for aminoazetidinyl piperidine ligands targeting CNS indications.

References

  • Emraclidine Structure & Properties. PubChem Compound Summary for CID 140830653. National Center for Biotechnology Information (2025). [Link]

  • Design of Azetidine Derivatives for CNS Targets. Pettersson, M., et al. "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives." Bioorg.[3] Med. Chem. Lett. (2011).[3] [Link]

Sources

Foundational

The Piperidine Scaffold in Modern Medicinal Chemistry: Design, Synthesis, and Optimization

[1] Introduction: The Privileged Pharmacophore The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in FDA-approved therapeutics, appearing in over 20 distinct drug classes ranging from antihistamines...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Privileged Pharmacophore

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in FDA-approved therapeutics, appearing in over 20 distinct drug classes ranging from antihistamines (fexofenadine) to opioids (fentanyl) and AChE inhibitors (donepezil). Its "privileged" status stems from its structural versatility: it serves as both a hydrogen bond acceptor/donor and a rigid scaffold that can orient pharmacophoric elements into precise 3D vectors.

However, the very features that make piperidine attractive—its basicity (


) and lipophilicity—introduce significant liabilities in modern drug discovery, specifically regarding hERG channel blockade (cardiotoxicity) and poor metabolic stability. This guide outlines advanced strategies to harness the piperidine scaffold while mitigating these inherent risks.

Strategic Design & SAR: Mitigating Liability

The hERG Liability and Basicity Modulation

A major attrition factor for piperidine-containing leads is QT interval prolongation caused by hERG potassium channel inhibition. The hERG pharmacophore typically requires a basic amine (protonated at physiological pH) and two hydrophobic aromatic features.

Optimization Strategies:

  • pKa Reduction: Lowering the

    
     of the piperidine nitrogen (ideally to 6–8) reduces the concentration of the cationic species responsible for hERG binding without abolishing target affinity.
    
    • Approach: Introduction of electron-withdrawing groups (EWGs) such as fluorine at the C3/C4 position or an oxygen atom (morpholine surrogate).

  • Zwitterionic Design: Incorporating a distal carboxylic acid can neutralize the pharmacophore's net charge, drastically reducing hERG affinity (e.g., fexofenadine).

  • Steric Shielding: ortho-Substitution on N-linked aromatic rings can disrupt the

    
    -stacking interactions required for hERG blockade.
    
Conformational Control (The "Piperidine Twist")

The piperidine ring predominantly exists in a chair conformation. Substituents at C2, C3, or C4 experience specific steric pressures (A-values) that dictate axial vs. equatorial positioning.

  • Equatorial Preference: Bulky groups generally prefer the equatorial position to avoid 1,3-diaxial interactions.

  • The "Twist-Boat" Trap: Certain fusion patterns or bulky vicinal substitutions can force the ring into a high-energy twist-boat conformation, altering the vector of the N-lone pair and changing binding kinetics.

Visualization: Strategic Optimization Logic

PiperidineOptimization Core Piperidine Scaffold hERG hERG Liability (QT Prolongation) Core->hERG Metab Metabolic Instability (CYP450) Core->Metab pKa Modulate pKa (Target: 6.0-8.0) hERG->pKa Mitigation Block Metabolic Blocking (F, CF3, Spiro) Metab->Block Mitigation EWG Add EWG (F) at C3/C4 pKa->EWG Zwit Zwitterion Formation (+COOH) pKa->Zwit Block->EWG Spiro Spiro-cyclization at C4 Block->Spiro

Figure 1: Decision tree for optimizing piperidine scaffolds against common liabilities.

Advanced Synthetic Methodologies

Traditional reductive amination limits chemical space to available aldehydes/ketones. Modern C-H activation allows for the "late-stage functionalization" of the piperidine core, enabling rapid analog generation from a single parent molecule.

Protocol: Photoredox -C-H Arylation of Piperidines

This protocol utilizes photoredox catalysis to install aryl groups directly at the


-position of the nitrogen, utilizing the inherent hydridic character of the 

-C-H bond.

Mechanism: The catalytic cycle involves the oxidation of the amine to an


-amino radical (via SET and deprotonation), which then intercepts an aryl radical or undergoes radical addition to an arene.

Materials:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Coupling Partner: Cyano-arene (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • HAT Catalyst: Quinuclidine (5 mol%) or similar H-atom transfer agent.

  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Reaction Assembly: In an inert atmosphere glovebox or using Schlenk technique, charge a 20 mL vial with N-Boc-piperidine (0.5 mmol), 1,4-dicyanobenzene (0.75 mmol), and the Iridium photocatalyst (0.005 mmol).

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (5.0 mL). Ensure the reaction mixture is homogeneous.

  • Irradiation: Seal the vial with a Teflon-lined cap. Place the vial 2 cm away from a Blue LED Kessil lamp (or equivalent). Fan-cool the reaction to maintain ambient temperature (

    
    ). Stir vigorously for 12–24 hours.
    
  • Monitoring (Self-Validation):

    • TLC: Check for the disappearance of the cyano-arene (limiting reagent in some variations) or the appearance of a highly fluorescent product spot.

    • NMR Check: Take a

      
       aliquot, evaporate, and run crude 
      
      
      
      NMR. Look for the diagnostic shift of the
      
      
      -proton (typically shifts downfield from ~3.0 ppm to ~5.5 ppm upon arylation).
  • Workup: Dilute with EtOAc (20 mL) and wash with saturated

    
     (2 x 10 mL) and Brine (10 mL). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization: C-H Activation Workflow

SynthesisWorkflow Step1 1. Assembly (Substrate + Cat + Solvent) Step2 2. Irradiation (Blue LED, 450nm, 12-24h) Step1->Step2 Step3 3. Radical Generation (α-Amino Radical Formation) Step2->Step3 SET/HAT Step4 4. C-C Bond Formation (Radical Cross-Coupling) Step3->Step4 Step5 5. Validation (NMR: α-H shift) Step4->Step5

Figure 2: Photoredox


-C-H functionalization workflow.

Biological Evaluation & Data Analysis

When evaluating novel piperidine derivatives, quantitative comparison of physicochemical properties is critical to predict success in later stages.

Key Metrics for Piperidine Optimization
ParameterOptimal RangeRationale
pKa 6.5 – 8.5Balances solubility with membrane permeability; reduces hERG liability.
LogD (7.4) 1.0 – 3.0Ensures CNS penetration (if required) while minimizing non-specific binding.
Cl_int (Microsomal) < 20 µL/min/mgPiperidines are prone to N-dealkylation and ring hydroxylation.
hERG IC50 > 10 µMSafety margin against QT prolongation.
Fsp3 > 0.4Higher fraction of sp3 carbons correlates with improved clinical success.
Metabolic Soft Spots

The piperidine ring is metabolically labile. The primary clearance pathways are:

  • N-Dealkylation: Oxidative cleavage of the N-substituent.

  • 
    -Carbon Oxidation:  Oxidation adjacent to the nitrogen (forming lactams).
    
  • Ring Hydroxylation: Typically at the C3 or C4 position.

Mitigation: Block metabolic "hotspots" by introducing Fluorine or small alkyl groups (Methyl) at the C3/C4 positions or by using spiro-cyclic scaffolds to increase steric bulk around the nitrogen.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Int. J. Mol. Sci. (2023). URL:[Link]

  • Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024).[1][2] URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties. Source: ACS Omega (2022). URL:[Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Source: News-Medical / Scripps Research (2024). URL:[Link]

Sources

Exploratory

Technical Guide: Synthesis of Substituted Piperidines via Intramolecular Cyclization

Executive Summary: The Pharmacophore Imperative The piperidine scaffold is the structural backbone of over 12,000 clinically and preclinically annotated compounds, making it the most frequent nitrogen heterocycle in FDA-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Imperative

The piperidine scaffold is the structural backbone of over 12,000 clinically and preclinically annotated compounds, making it the most frequent nitrogen heterocycle in FDA-approved drugs. Its ubiquity stems from its ability to orient functional groups in defined 3D vectors, modulating potency and selectivity against GPCRs, kinases, and ion channels.

This guide moves beyond elementary synthesis, focusing on intramolecular cyclization strategies. Unlike intermolecular approaches, intramolecular routes offer superior entropy-driven kinetics and regiocontrol. We will dissect three dominant mechanistic paradigms: Reductive Amination (C-N bond formation) , Ring-Closing Metathesis (C-C bond formation) , and Palladium-Catalyzed Cascades .

Mechanistic Paradigm 1: Intramolecular Reductive Amination

Core Logic: The most robust route for generating chiral piperidines from acyclic amino-ketone or amino-aldehyde precursors. It relies on the in situ formation of a cyclic iminium ion followed by stereoselective reduction.

Mechanism of Action

The pathway involves the condensation of an amine with a tethered carbonyl to form a hemiaminal, which dehydrates to an iminium ion. The stereoselectivity of the hydride attack is dictated by the ring conformation (typically chair-like transition states) and existing substituents (1,3-diaxial interactions).

ReductiveAmination Start Amino-Ketone Precursor Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Cyclization (pH 5-6) Iminium Cyclic Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O Product Substituted Piperidine Iminium->Product Stereoselective Reduction Hydride Hydride Source (NaBH(OAc)3 / H2) Hydride->Iminium Attack

Figure 1: Mechanistic flow of intramolecular reductive amination showing the critical iminium intermediate.

Validated Protocol: One-Pot Cyclization of Amino-Ketones

Objective: Synthesis of 2,6-disubstituted piperidines.

Reagents:

  • Substrate:

    
    -keto-amine (protected as carbamate if necessary, then deprotected in situ).
    
  • Reductant: Sodium triacetoxyborohydride (STAB) – chosen for its inability to reduce ketones/aldehydes before imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Precursor Activation: If starting with an N-Boc amino ketone, dissolve 1.0 equiv in DCE. Add 5.0 equiv TFA to deprotect. Stir at RT for 1 h.

  • Neutralization/Cyclization: Remove volatiles. Redissolve residue in DCE. Add Et3N (3.0 equiv) to generate the free amine, triggering spontaneous cyclization to the imine.

  • Reduction: Cool to 0 °C. Add STAB (1.5 equiv) and catalytic AcOH (10 mol%).

  • Monitoring: Monitor consumption of the imine (often visible by UV) via TLC or LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Data: Stereoselectivity in 2,6-Disubstituted Systems Note: Hydride attack typically occurs from the less hindered face, yielding cis-2,6-piperidines predominantly.

EntryR1 (C2-Pos)R2 (C6-Pos)Reducing AgentYield (%)dr (cis:trans)
1MethylPhenylNaBH(OAc)38895:5
2MethylPhenylH2, Pd/C9260:40
3BenzylMethylNaBH3CN8190:10

Mechanistic Paradigm 2: Ring-Closing Metathesis (RCM)

Core Logic: RCM constructs the piperidine ring by forming the C-C double bond. This is ideal for synthesizing dehydropiperidines (which can be functionalized further) and does not require a pre-existing nitrogen nucleophile for the ring-closing step.

Mechanism of Action

The reaction is catalyzed by Ruthenium carbenes (Grubbs catalysts). It proceeds through a metallacyclobutane intermediate.[1] The driving force is the release of volatile ethylene gas (entropic gain).

RCM_Cycle Precursor Diene Amine Coordination Ru-Alkene Complex Precursor->Coordination Catalyst Binding Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition Product Tetrahydropyridine (Piperidine precursor) Metallacycle->Product Retro [2+2] & Release Ethylene Ethylene (Byproduct) Metallacycle->Ethylene Loss of C2H4

Figure 2: The catalytic cycle of Ring-Closing Metathesis using Ruthenium alkylidenes.

Validated Protocol: RCM with Grubbs II

Objective: Synthesis of N-Tosyl-1,2,3,6-tetrahydropyridine.

Reagents:

  • Substrate: N,N-diallyltosylamide.

  • Catalyst: Grubbs 2nd Generation (G-II).

  • Solvent: Anhydrous DCM (degassed).

Step-by-Step Workflow:

  • Degassing: Sparge DCM with Argon for 15 mins. Oxygen poisons the Ru-carbene.

  • Dilution: Dissolve substrate (0.1 M) in DCM. Note: High dilution prevents intermolecular polymerization (ADMET).

  • Catalyst Addition: Add G-II (2-5 mol%) as a solid or solution in one portion.

  • Reflux: Heat to 40 °C for 2-4 hours.

  • Quench: Add ethyl vinyl ether (50 equiv) to quench the active Ru species (forms an inactive Fischer carbene). Stir for 30 mins.

  • Purification: Concentrate and pass through a short silica plug to remove Ru residues.

Mechanistic Paradigm 3: Palladium-Catalyzed Aza-Wacker Cyclization

Core Logic: This oxidative cyclization transforms alkenyl amines (or amides) into piperidines via intramolecular C-N bond formation activated by Pd(II). It allows for the introduction of unsaturation or further functionalization.[2][3]

Mechanism of Action

The amine attacks a Pd(II)-coordinated alkene (aminopalladation). The resulting alkyl-Pd intermediate undergoes


-hydride elimination to restore the double bond (in a new position) or protodepalladation.

AzaWacker Substrate Alkenyl Amide Pd_Coord Pd(II)-Alkene Complex Substrate->Pd_Coord Pd(OAc)2 Aminopalladation Aminopalladation (C-N Bond Formed) Pd_Coord->Aminopalladation Intramolecular Nucleophilic Attack Elimination Beta-Hydride Elimination Aminopalladation->Elimination Product Enamide/Piperidine Product Elimination->Product

Figure 3: Pd(II)-catalyzed oxidative cyclization pathway (Aza-Wacker type).

Validated Protocol: Oxidative Cyclization

Reagents:

  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • Oxidant: Benzoquinone (BQ) or O2 (1 atm).

  • Solvent: DMSO or Toluene.

Critical Consideration: The choice of oxidant regenerates Pd(0) to Pd(II). BQ is often preferred for bench-scale reactions to ensure consistent stoichiometry.

References

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. BenchChem.

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. National Institutes of Health (PMC).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC).

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society. [4]

  • Palladium-Catalyzed Intramolecular Aza-Wacker-Type Cyclization of Vinyl Cyclopropanecarboxamides. Semantic Scholar.

Sources

Foundational

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Pharmacology

An In-Depth Technical Guide to the Pharmacological Profile of Amino-Substituted Piperidines The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Amino-Substituted Piperidines

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence is a testament to its remarkable versatility, serving as a conformationally constrained scaffold that can be readily functionalized to achieve precise three-dimensional orientations of pharmacophoric elements. This guide delves into a particularly vital subclass: the amino-substituted piperidines. The introduction of an amino group, whether directly on the ring or via a linker, provides a key basic center for ionic interactions with biological targets and a versatile handle for synthetic elaboration. These compounds are present in numerous pharmaceuticals and natural alkaloids, demonstrating a wide spectrum of biological activities.[1][2] This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and key pharmacological profiles of amino-substituted piperidines, focusing on their interactions with monoamine transporters, sigma receptors, and opioid receptors.

Modulators of Monoamine Transporters: Targeting Synaptic Neurotransmitter Levels

Amino-substituted piperidines have been extensively explored as potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT).[3] Atypical DAT inhibitors are of significant therapeutic interest for treating psychostimulant use disorders, as they may block the reinforcing effects of drugs like cocaine without producing abuse potential themselves.[4][5]

Structure-Activity Relationships at DAT, NET, and SERT

The development of DAT inhibitors has often used scaffolds like 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) as a starting point. Replacing the piperazine core with 3-aminomethylpiperidine and 4-aminopiperidine moieties has been a fruitful strategy to probe the structural requirements for transporter affinity and selectivity.[6]

Key SAR insights include:

  • Position of the Amino Group: The relative positions of the two basic nitrogen atoms in the diamine core are critical for both potency and selectivity. For instance, in a series of GBR analogues, the 3-aminomethylpiperidine regioisomer (compound 12 in the source) showed stronger binding affinity and better selectivity for DAT compared to its regioisomers.[7]

  • N-Substituents: Modification of the piperidine nitrogen substituent significantly impacts activity. In one series, replacing a p-fluorophenethyl moiety with a phenylpropyl group enhanced activity at the norepinephrine transporter (NET).[7]

  • Amine Substitution: Methylation of the exocyclic amine in certain GBR analogues did not improve DAT binding affinity and, in some cases, decreased the potency of dopamine reuptake inhibition.[7]

Causality: The precise geometry of the diamine bridge dictates the molecule's ability to fit within the transporter's binding pocket. The distance and vector between the two nitrogen atoms must align with key interaction points (e.g., hydrogen bond donors/acceptors, ionic anchors) in the protein. Altering this geometry, even by shifting a substituent from the 3- to the 4-position, can drastically alter the binding pose and favor interaction with one transporter over another (e.g., DAT vs. NET).[6]

Table 1: Monoamine Transporter Binding Affinities of Representative Aminopiperidine Analogues
CompoundCore StructureDAT Kᵢ (μM)NET Kᵢ (μM)SERT Kᵢ (μM)Reference
5 3-Aminomethylpiperidine0.0760.0030.17[7]
12 3-Aminomethylpiperidine0.0180.0060.40[7]
4 4-Aminopiperidine0.140.0070.063[7]
11 4-Aminopiperidine0.160.0050.045[7]
Data synthesized from J. Med. Chem. 2000, 43, 5, 883–895.[7]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

A self-validating system for determining compound affinity at DAT, NET, and SERT involves competitive radioligand binding assays using cell lines stably expressing the human transporters.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound at hDAT, hNET, and hSERT.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with hDAT, hNET, or hSERT in appropriate media until confluent.

  • Membrane Preparation: Harvest cells, homogenize in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (typically 10-20 µg protein).

    • Radioligand:

      • For hDAT: [¹²⁵I]RTI-55 or [³H]WIN 35,428.[6]

      • For hNET: [³H]Nisoxetine.

      • For hSERT: [³H]Citalopram.

    • Increasing concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding (NSB) control wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., Prism software) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

High-Affinity Ligands for Sigma (σ) Receptors

Sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[8][9] They are implicated in a host of neurological disorders and are overexpressed in many tumor cell lines, making them attractive targets for both CNS therapeutics and oncology.[8][10] Amino-substituted piperidines form a prominent class of high-affinity σ receptor ligands.

Structure-Activity Relationships at σ₁ and σ₂ Receptors

Research into 4-(2-aminoethyl)piperidine scaffolds has yielded critical insights into achieving high affinity and selectivity for the σ₁ receptor.[8]

  • Piperidine N-Substitution: This is a key determinant of affinity. Unsubstituted (N-H) piperidines show markedly reduced σ₁ affinity. The introduction of a small methyl group on the piperidine nitrogen dramatically increases σ₁ affinity and selectivity over the σ₂ subtype, while larger ethyl or tosyl groups are less favorable.[8][10]

  • Lipophilic Ligand Efficiency (LLE): A central concept in this area is improving LLE, which relates potency to lipophilicity. By replacing a central cyclohexane ring in a lead compound with a piperidine ring, polarity is increased (lower logD₇.₄), and if high affinity is maintained (as with the N-methylpiperidine), the LLE is significantly improved.[8] This is a crucial step in designing drug candidates with better pharmacokinetic profiles.

Causality: Molecular dynamics simulations reveal that the piperidine N-substituent interacts directly with a lipophilic binding pocket within the σ₁ receptor, composed of residues like Leu105, Leu182, and Tyr206.[8][10] An N-methyl group achieves an optimal fit within this pocket, enhancing binding affinity. A proton (N-H) or larger substituents lead to suboptimal interactions or steric clashes, respectively, resulting in lower affinity.[10]

Diagram: Key Interactions in the σ₁ Receptor Binding Pocket

G cluster_ligand N-Methyl-Aminopiperidine Ligand cluster_receptor σ₁ Receptor Binding Pocket Ligand_N_Me Piperidine N-Methyl Leu105 Leu105 Ligand_N_Me->Leu105 Hydrophobic Interactions Leu182 Leu182 Ligand_N_Me->Leu182 Hydrophobic Interactions Tyr206 Tyr206 Ligand_N_Me->Tyr206 Hydrophobic Interactions Ligand_Amino Basic Amino Group (Aminoethyl Chain) Glu172 Glu172 (Anionic Site) Ligand_Amino->Glu172 Salt Bridge (Ionic Interaction) Asp126 Asp126 Ligand_Amino->Asp126 H-Bond

Caption: Key interactions of an aminopiperidine ligand within the σ₁ receptor binding site.

Table 2: σ₁ and σ₂ Receptor Affinities for a Series of 4-(2-Aminoethyl)piperidines
CompoundPiperidine N-Substituentσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)σ₁/σ₂ SelectivityReference
4a H165>1000~6[8]
18a Methyl7.91004127[8]
18b Ethyl83114014[8]
13a Tosyl120121010[8]
Data synthesized from ChemMedChem 2022, 17, e202100653.[8]

Opioid Receptor Modulators: Crafting Balanced Activity Profiles

The piperidine scaffold is central to many potent analgesics, including fentanyl and pethidine.[11] Modern research focuses on moving beyond simple µ-opioid receptor (MOR) agonists to develop ligands with mixed-function profiles, such as MOR agonist/δ-opioid receptor (DOR) antagonist activity. This approach aims to mitigate the severe side effects of traditional opioids, like tolerance and dependence.[12][13]

Structure-Activity Relationships for MOR/DOR Ligands

In a series of compounds based on a 2,6-dimethyltyrosine-piperidine core, the substituent at the 4-position of the piperidine ring was found to be a critical modulator of affinity and functional activity.[12]

  • Side Chain Length and Flexibility: Changing the length and flexibility of the C4 side chain significantly improves binding affinity at both MOR and DOR.[12]

  • Piperidine vs. Piperazine Core: Replacing the piperidine core with a piperazine proved to be a well-tolerated modification, maintaining a balanced MOR/DOR binding profile.[12]

  • Aromatic Moieties: Introducing aromatic groups, such as a 1-naphthyl moiety, separated by a flexible linker from the core, can improve the balanced binding profile and introduce partial agonism at MOR.[12]

Causality: The 4-position substituent explores a secondary binding pocket (an "address" subsite) that differs between the MOR and DOR. By tuning the properties of this substituent (e.g., its hydrophobicity, size, and conformational flexibility), one can fine-tune the interactions within this subsite to achieve the desired balance of affinity (Kᵢ) and efficacy (EC₅₀) at each receptor.

Diagram: Workflow for Evaluating Mixed-Function Opioid Ligands

G Start Synthesize Amino-Piperidine Analogue Binding Primary Screen: Radioligand Binding Assays (MOR, DOR, KOR) Start->Binding Selectivity Assess Affinity (Kᵢ) & Selectivity Profile Binding->Selectivity Function Secondary Screen: [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Mode) Efficacy Determine Potency (EC₅₀) & Efficacy (%Eₘₐₓ) Function->Efficacy Selectivity->Function Potent & Selective Compounds Lead Lead Candidate Efficacy->Lead Desired Profile (e.g., MOR Agonist/ DOR Antagonist)

Caption: A typical workflow for the pharmacological evaluation of opioid ligands.

Synthetic and Analytical Methodologies

The translation of SAR insights into novel chemical entities relies on robust synthetic and analytical protocols.

Synthetic Strategy: Reductive Amination

Reductive amination is a widely used, reliable method for synthesizing 4-aminopiperidines.[14]

Objective: To synthesize 1-benzyl-N-dodecylpiperidin-4-amine.

Protocol:

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (3.0 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add dodecylamine (4.5 mmol).

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (6.0 mmol) portion-wise to the stirring mixture at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the pure product.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and structural integrity of a synthesized compound is paramount. A multi-technique approach provides a self-validating system.

Diagram: Analytical Workflow for Compound Characterization

G Crude Crude Synthesis Product Purify Purification (e.g., Column Chromatography) Crude->Purify Purity Purity Assessment: HPLC-UV (>95%) Purify->Purity Identity Identity Confirmation: High-Resolution Mass Spec (HRMS) Purity->Identity If pure Structure Structural Elucidation: ¹H & ¹³C NMR Spectroscopy Identity->Structure Final Characterized Compound for Biological Testing Structure->Final

Caption: A logical workflow for the purification and characterization of a final compound.

Protocol: HPLC-UV Analysis with Derivatization

For aminopiperidines lacking a strong UV chromophore, derivatization is necessary for sensitive detection.[15][16]

Objective: To determine the purity of a non-chromophoric aminopiperidine using HPLC-UV.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aminopiperidine sample and standards in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of a derivatizing agent, such as 4-toluenesulfonyl chloride (tosyl chloride), in acetonitrile.[16]

    • Prepare a basic buffer (e.g., 0.1 M sodium bicarbonate).

  • Derivatization Reaction:

    • In an HPLC vial, mix an aliquot of the sample/standard solution with an excess of the tosyl chloride solution.

    • Add the basic buffer to catalyze the reaction.

    • Vortex the mixture and heat at 60°C for 30-60 minutes. This reaction attaches the UV-active tosyl group to the piperidine's amino function.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA.

    • Detection: Set the UV detector to a wavelength appropriate for the tosyl chromophore (e.g., 254 nm).

    • Analysis: Inject the derivatized sample. The purity is calculated based on the relative area of the main product peak compared to all other peaks in the chromatogram.

Conclusion

Amino-substituted piperidines represent a privileged scaffold in drug discovery, offering a potent combination of conformational rigidity and synthetic tractability. Their pharmacological profile is remarkably diverse, with distinct subclasses demonstrating high affinity and selectivity for critical CNS targets, including monoamine transporters, sigma receptors, and opioid receptors. The key to unlocking their therapeutic potential lies in the meticulous exploration of structure-activity relationships, where subtle modifications to the position and nature of substituents can profoundly alter the pharmacological outcome. By integrating rational design with robust synthetic methodologies and a comprehensive analytical characterization workflow, researchers can continue to develop novel amino-substituted piperidines as next-generation therapeutics for a wide range of human diseases.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. PubMed. [Link]

  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. PubMed. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of the (Alkylamino)piperidine-Containing BHAP Class of Non-Nucleoside Reverse Transcriptase Inhibitors: Effect of 3-Alkylpyridine Ring Substitution. ACS Publications. [Link]

  • Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. ScienceDirect. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. ACS Publications. [Link]

  • Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. ACS Publications. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. ACS Publications. [Link]

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. PubMed. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

Sources

Exploratory

Target Identification &amp; Deconvolution Strategy: The 4-(3-aminoazetidin-1-yl)piperidine Scaffold

Topic: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate Target Identification Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists[1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate Target Identification Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Chemical Biologists[1][2]

Executive Summary: The Scaffold Context

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-93-8) represents a high-value, sp³-rich diamine scaffold increasingly utilized in modern drug discovery to escape "flatland" chemical space.[1][2] Unlike traditional planar heteroaromatics, this bicyclic system—comprising an azetidine ring linked to a piperidine core—offers unique three-dimensional vectors for target engagement, improved solubility, and metabolic stability.[2]

While often sourced as a chemical building block (intermediate), this scaffold has emerged as a pharmacophore in its own right, particularly in the development of GPCR inverse agonists (e.g., Ghrelin receptor) and Protein-Protein Interaction (PPI) inhibitors (e.g., Menin-MLL interaction).[2]

This technical guide details the workflow for identifying the biological target of this specific molecule—or bioactive derivatives thereof—utilizing chemoproteomics, thermal profiling, and functional genomics.

Chemical Analysis & Probe Design

Before initiating biological assays, one must understand the structural vectors available for probe generation.[2] Target identification (Target ID) relies on creating "tracers" that retain binding affinity while allowing isolation of the protein-ligand complex.[1][2]

Structural Activity Relationship (SAR) Logic

The molecule contains three distinct regions:

  • The Cbz Group (Benzyl carbamate): A hydrophobic tail.[2] In phenotypic hits, this often occupies a lipophilic pocket.[2] Critical decision: Can this be replaced by a bulky fluorophore or biotin linker without losing activity?

  • The Piperidine-Azetidine Linker: The rigid core.[1][2] Usually essential for orienting the molecule.[2]

  • The Primary Amine (3-aminoazetidine): The most reactive handle.[1][2] This is the primary vector for attaching "bait" (biotin, desthiobiotin) or photo-crosslinkers (diazirine).[2]

Probe Synthesis Strategy

To identify the target, you must synthesize a Chemical Probe .[2] The 3-amino position is the logical attachment point for an affinity tag, assuming the Cbz-piperidine core drives the primary binding interaction.[2]

Protocol: Biotin-Linker Conjugation

  • Starting Material: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (Free amine form).[1][2]

  • Reagent: NHS-PEG4-Biotin (PEG spacer prevents steric hindrance).[1][2]

  • Reaction:

    • Dissolve scaffold (1 eq) in anhydrous DMF.

    • Add DIPEA (2 eq) to ensure the primary amine is unprotonated.[2]

    • Add NHS-PEG4-Biotin (1.1 eq) dropwise at 0°C.[1][2]

    • Stir at RT for 4 hours.

    • Purification: Reverse-phase HPLC (C18 column) to remove free biotin.[1][2]

  • Validation: Confirm structure via LC-MS and ¹H-NMR. Crucial Step: Re-test the biotinylated probe in your phenotypic assay to ensure it retains biological activity (IC₅₀ should be within 5-10x of the parent).[2]

Experimental Workflow: Chemoproteomics (Affinity Pull-Down)

This is the gold standard for identifying the physical binding partners of the scaffold.[2]

Lysate Preparation
  • Cell Line Selection: Use the cell line where the phenotypic effect was observed (e.g., HEK293 for GPCRs, Leukemia lines for Menin).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, 1 mM MgCl₂, 1x Protease/Phosphatase Inhibitors.[2]

  • Method: Mechanical homogenization on ice.[2] Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Affinity Enrichment Protocol
  • Equilibration: Incubate cell lysate (1-5 mg protein) with the Biotinylated Probe (1–10 µM) for 4 hours at 4°C with rotation.

  • Competition Control (Critical): In a parallel sample, pre-incubate lysate with a 50-fold excess of the unlabeled parent compound (Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate) for 1 hour before adding the probe.[1][2] This validates specificity; true targets will be "competed off" and disappear from this sample.

  • Capture: Add Streptavidin-coated magnetic beads (50 µL slurry) and incubate for 1 hour.

  • Washing:

    • 3x with Lysis Buffer (removes low-affinity binders).[1][2]

    • 2x with PBS (removes detergent).[2]

  • Elution: Boil beads in 2x SDS-PAGE loading buffer or perform On-Bead Digestion (Trypsin) for Mass Spectrometry.

Data Analysis (LC-MS/MS)
  • Filter: Identify proteins enriched in the "Probe Only" sample but depleted in the "Competition" sample.

  • Statistical Cutoff: Fold Change > 4, p-value < 0.05.

Validation: Thermal Proteome Profiling (TPP)

If probe synthesis fails (loss of activity), TPP allows target identification using the unmodified parent compound in live cells.[2]

Mechanism

Ligand binding stabilizes the target protein, shifting its melting temperature (Tm) higher.

TPP Protocol[1][2]
  • Treatment: Treat live cells with the compound (10 µM) or DMSO (Control) for 1 hour.[2]

  • Aliquot & Heat: Split cells into 10 aliquots. Heat each to a different temperature (37°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using mild detergent (0.4% NP-40).

  • Ultracentrifugation: Spin at 100,000 x g. Denatured/aggregated proteins pellet out; stable proteins remain in supernatant.[2]

  • Quantification: Analyze supernatants via TMT-labeled quantitative Mass Spectrometry.

  • Result: Plot "Fraction Soluble" vs. "Temperature". A right-shift in the melting curve indicates the target.[1][2]

Visualizing the Target ID Workflow

The following diagram illustrates the decision matrix for deconvoluting the target of this scaffold.

TargetID_Workflow Start Compound: Benzyl 4-(3-aminoazetidin-1-yl) piperidine-1-carboxylate Analysis Structural Analysis: 1. Cbz (Hydrophobic) 2. Piperidine-Azetidine (Core) 3. 3-NH2 (Nucleophile) Start->Analysis ProbeDesign Probe Design Strategy Analysis->ProbeDesign RouteA Route A: Affinity Chromatography (Requires Functionalization) ProbeDesign->RouteA Primary Approach RouteB Route B: Thermal Proteome Profiling (Label-Free / Intact Cell) ProbeDesign->RouteB If SAR is tight Synth Synthesize Biotin-Linker at 3-NH2 position RouteA->Synth TPP_Exp Heat Challenge (37-67°C) Quantify Soluble Fraction RouteB->TPP_Exp Validation Activity Check: Does Probe retain IC50? Synth->Validation Validation->RouteB No (Inactive) PullDown Streptavidin Pull-down (+/- Free Competitor) Validation->PullDown Yes (Active) MS LC-MS/MS Analysis (Identify Enriched Proteins) PullDown->MS TargetList Candidate Target List (e.g., GPCRs, Menin) MS->TargetList TPP_Exp->MS

Caption: Logical workflow for deconvoluting the target of the azetidinyl-piperidine scaffold, prioritizing affinity-based methods followed by label-free thermal profiling.

Potential Target Classes (Literature Grounding)

Based on the structural pharmacophore, this scaffold is frequently associated with specific protein families. If "blind" target ID is inconclusive, consider focused screening against these panels:

G-Protein Coupled Receptors (GPCRs)

The piperidine-azetidine spiro-like system is a known "privileged structure" for GPCRs.[1][2]

  • Ghrelin Receptor (GHSR): Literature confirms spirocyclic piperidine-azetidines as potent inverse agonists.[1][2][3][4] The basic amine mimics the N-terminus of ghrelin, while the benzyl group occupies the hydrophobic binding pocket.[2]

  • Chemokine Receptors (CCR/CXCR): The diamine motif is common in chemokine antagonists.[2]

Protein-Protein Interactions (PPIs)
  • Menin-MLL Interaction: The drug candidate VTP50469 utilizes a spiro-azetidine-piperidine core.[1][2][3] The rigid 3D geometry allows the molecule to fill the deep pocket on Menin, blocking the MLL leukemia fusion protein.[2]

Summary of Pharmacological Data
PropertyValue / ObservationRelevance to Target ID
Molecular Weight ~365.47 DaFragment-like / Lead-like.[1][2] Good for cell permeability.[2]
H-Bond Donors 1 (Primary Amine)Key interaction point (salt bridge with Asp/Glu in target).[1][2]
Lipophilicity (cLogP) ~2.5 - 3.0Moderate.[1][2] Cbz group drives membrane penetration and hydrophobic binding.[2]
pKa (Calc) ~9.5 (Amine)Positively charged at physiological pH.[1][2] Targets likely have negative pockets.[2]

References

  • Pfizer/Exelixis Research. (2012).[2] Discovery of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor.[2][3][4] Journal of Medicinal Chemistry.[2][5]

  • Vitae Pharmaceuticals. (2016).[2] Discovery of VTP50469: A Potent, Selective, and Orally Bioavailable Menin-MLL Inhibitor.[2] Journal of Medicinal Chemistry.[2][5] [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57470863 (Related Piperidine Carboxylates).[2][1][2]

  • Savitski, M. M., et al. (2014).[2] Tracking cancer drugs in living cells by thermal profiling of the proteome.[2] Science.[2] [1][2]

Sources

Foundational

The Blueprint for Binding: A Technical Guide to Modeling Azetidinyl-Piperidine Ligands

Foreword: The Rise of Complex Scaffolds in Drug Discovery In the intricate world of medicinal chemistry, the azetidinyl-piperidine scaffold has emerged as a structure of significant interest. Its unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of Complex Scaffolds in Drug Discovery

In the intricate world of medicinal chemistry, the azetidinyl-piperidine scaffold has emerged as a structure of significant interest. Its unique three-dimensional architecture, blending the rigidity of the four-membered azetidine ring with the conformational flexibility of the piperidine, offers a compelling platform for designing highly selective and potent therapeutics.[1][2][3] These scaffolds are increasingly found in molecules targeting a range of diseases, from neurological disorders to cancer.[4][5][6][7] However, the very structural complexity that makes these ligands attractive also presents a formidable challenge for predicting their binding behavior.

This guide serves as a technical blueprint for researchers, scientists, and drug development professionals navigating the computational landscape of azetidinyl-piperidine ligand binding. We will move beyond rote protocols to dissect the underlying principles, empowering you to make informed decisions in your modeling workflow. Our focus is on building a self-validating, robust, and predictive computational pipeline, from initial system setup to the rigorous calculation of binding free energies.

Chapter 1: The Foundation – Meticulous System Preparation

The axiom "garbage in, garbage out" is nowhere more true than in computational modeling. The accuracy of any prediction is fundamentally limited by the quality of the starting structures. This initial phase is not a mere formality but a critical step that dictates the validity of all subsequent calculations.

Ligand Preparation: Defining the Bioactive State

An azetidinyl-piperidine ligand in solution is not a single static entity but an ensemble of conformations, protonation states, and tautomers. Our first task is to prepare a high-quality 3D conformation that is energetically favorable and relevant for biological recognition.

Scientist's Note: The azetidine ring introduces significant strain, which can influence the puckering of the adjacent piperidine ring. Standard 2D-to-3D conversion algorithms may not adequately sample the low-energy conformations of such constrained systems. It is crucial to use a robust conformational search method followed by quantum mechanical (QM) energy minimization for a small set of promising candidates to ensure the starting geometry is realistic.

Protocol 1: High-Fidelity Ligand Preparation

  • 2D to 3D Conversion:

    • Start with a 2D representation (e.g., SMILES string).

    • Use a tool like Open Babel to generate an initial 3D structure.

  • Protonation and Tautomeric States:

    • Employ tools like Epik or ChemAxon's pKa/Tautomers plugins to predict the dominant protonation state and tautomer at physiological pH (typically 7.4). This is critical as the charge and hydrogen bonding pattern directly impact binding.

  • Conformational Sampling:

    • Perform a systematic conformational search. For complex scaffolds, a mixed approach (e.g., Monte Carlo followed by energy minimization) is often effective.

  • Energy Minimization:

    • Minimize the generated conformers using a molecular mechanics (MM) force field (e.g., MMFF94s or GAFF).

    • Self-Validation Step: For the lowest energy conformers, perform a final, more accurate geometry optimization using a QM method (e.g., DFT with a functional like B3LYP) to validate the MM-derived geometry.

  • Parameterization:

    • Generate force field parameters for the ligand. This is a non-trivial step. Servers like CGenFF or the antechamber module of AMBER can generate parameters compatible with common force fields like CHARMM and GAFF.[8] Careful validation of the generated parameters, especially for the strained azetidine ring, is paramount.

Protein Preparation: From Static Crystal to Dynamic Receptor

Protein structures, typically sourced from the Protein Data Bank (PDB), are static snapshots and require significant refinement before they can be used in simulations.

Protocol 2: Receptor Structure Refinement

  • Structure Selection:

    • Choose a high-resolution (< 2.5 Å) crystal structure. Check for completeness and the presence of a co-crystallized ligand similar to your scaffold, if available.

  • Initial Cleanup:

    • Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.

    • Correct for alternate locations by selecting the conformer with the highest occupancy.

  • Structural Completion and Protonation:

    • Use tools like the Protein Preparation Wizard in Maestro or the PDB2PQR server to add hydrogens, assign bond orders, and fill in missing side chains or loops.[5] The protonation states of key residues like Histidine, Aspartate, and Glutamate in the binding site must be carefully evaluated.

  • Binding Site Definition:

    • If a co-crystallized ligand is present, the binding site is clearly defined.

    • If not, use cavity detection algorithms (e.g., PASS, SiteMap) to identify potential binding pockets.[9]

  • Constrained Minimization:

    • Perform a short, constrained energy minimization of the protein. Only hydrogens should be allowed to move freely, followed by a relaxation of side chains, while keeping the backbone heavy atoms fixed. This relieves any steric clashes introduced during preparation without significantly altering the experimentally determined structure.

Chapter 2: Predicting the Pose – The Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10][11][12] It is a powerful tool for virtual screening and hypothesis generation, but its output must be interpreted with a critical eye.[13] A docking program combines a search algorithm to generate poses and a scoring function to rank them.[10]

Scientist's Note: No scoring function is perfect. They are approximations of binding affinity and often struggle with entropy and desolvation effects.[10] Therefore, the top-ranked pose is not guaranteed to be the correct one. It is essential to analyze a cluster of top-scoring poses and use biochemical knowledge to assess their plausibility.

The Core Logic of Docking

The following diagram illustrates the fundamental workflow of a typical docking experiment.

G cluster_prep System Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis Ligand Prepared Ligand (3D, Charged) DefineBox Define Search Space (Grid Box) Ligand->DefineBox Protein Prepared Protein (Cleaned, Protonated) Protein->DefineBox RunDock Run Docking Algorithm (e.g., AutoDock Vina) DefineBox->RunDock Poses Generate Binding Poses (Ranked by Score) RunDock->Poses Analyze Visual Inspection & Interaction Analysis Poses->Analyze

Caption: A high-level overview of the molecular docking workflow.

Protocol 3: A Validated Docking Experiment with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy.[14][15]

  • File Preparation:

    • Convert the prepared ligand and protein files into the PDBQT format using MGLTools or a similar utility. This format includes atomic charges and atom type definitions.

  • Define the Search Space:

    • Create a configuration file specifying the coordinates of the receptor and ligand.

    • Define a grid box that encompasses the entire binding site.

    • Self-Validation Step (Redocking): If you started with a crystal structure containing a native ligand, first remove and then re-dock this ligand. A successful docking protocol should reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[16][17] This validates your grid box settings and docking parameters.

  • Execution:

    • Run Vina using the configuration file. Adjust the exhaustiveness parameter to control the thoroughness of the search; higher values increase computational time but may improve accuracy.[15]

  • Analysis of Results:

    • Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses using software like PyMOL or Discovery Studio.[18]

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) for each pose. Does the azetidinyl-piperidine scaffold occupy chemically sensible regions of the pocket? Are key interactions formed as expected from known structure-activity relationships (SAR)?

Docking Pose Vina Score (kcal/mol) Key Interactions with Receptor Plausibility Notes
1-9.5H-bond with Asp129; Pi-stacking with Phe256Piperidine nitrogen forms expected salt bridge.
2-9.2H-bond with Ser130; Hydrophobic contact in sub-pocket AAzetidine ring is solvent-exposed; less favorable.
3-8.8H-bond with Asp129; Pi-stacking with Tyr250Alternative pi-stacking, but with a strained ligand conformation.

Table 1: Example of a docking results summary table. This structured format allows for quick comparison of key quantitative and qualitative data.

Chapter 3: Embracing Dynamics – From Static Poses to Dynamic Complexes

Docking provides a static snapshot, but protein-ligand complexes are dynamic systems. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much more realistic view of the binding event.[19] MD is essential for assessing the stability of a docked pose and for preparing the system for more rigorous free energy calculations.

Scientist's Note: The choice of force field is critical. For protein-ligand systems, a combination like AMBER for the protein and GAFF (General Amber Force Field) for the ligand is common. The CHARMM force field is also widely used.[8] Ensure your ligand parameters are compatible with the protein force field.

The MD Simulation Cascade

An MD simulation is not a single step but a multi-stage process designed to gently bring the system to a stable, equilibrated state before the final data-gathering "production" run.

G Start Docked Protein-Ligand Complex Solvate Solvate with Water (e.g., TIP3P model) Start->Solvate Ions Add Ions to Neutralize System Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (Data Collection) NPT->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze G PL_vac Complex (Vacuum) P_vac Protein (Vacuum) PL_vac->P_vac ΔG_gas PL_solv Complex (Solvated) PL_vac->PL_solv ΔG_solv,complex P_solv Protein (Solvated) P_vac->P_solv ΔG_solv,protein L_vac Ligand (Vacuum) L_solv Ligand (Solvated) L_vac->L_solv ΔG_solv,ligand PL_solv->P_solv ΔG_bind

Caption: Thermodynamic cycle used in MM/PBSA and MM/GBSA calculations.

The binding free energy in solution (ΔG_bind) is calculated as the sum of the gas-phase energy (ΔG_gas) and the change in solvation free energy (ΔΔG_solv).

Protocol 5: Binding Free Energy Estimation with g_mmpbsa

The g_mmpbsa tool is a popular implementation for calculating MM/PBSA and MM/GBSA energies from GROMACS trajectories. [20]

  • Trajectory Input:

    • Use the stable portion of the production MD trajectory as input. Discard the initial part of the simulation where the system was still settling.

  • Parameter Selection:

    • Choose the desired method (PBSA or GBSA). GBSA is generally faster, while PBSA is theoretically more rigorous. [21][22] * Define the dielectric constants for the solvent and solute.

  • Execution:

    • Run the g_mmpbsa calculation on a series of snapshots (frames) from the trajectory. Calculating over many frames provides a statistical average of the binding energy.

  • Data Analysis:

    • The output will be the average binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

    • Energy Decomposition: A key advantage of this method is the ability to decompose the total binding energy into contributions from individual residues. [21]This helps identify "hotspot" residues that are critical for binding.

Compound Docking Score (kcal/mol) ΔG_bind (MM/PBSA) (kcal/mol) Decomposition Hotspot
Ligand A-9.5-45.7 ± 3.2Asp129 (-8.5), Phe256 (-6.1)
Ligand B-8.1-32.1 ± 4.5Asp129 (-7.2), Trp98 (-4.3)
Ligand C-7.9-28.9 ± 2.8Asp129 (-6.8), Leu101 (-3.5)

Table 2: Comparative analysis integrating docking scores with more rigorous MM/PBSA free energy calculations. The standard deviation in ΔG_bind reflects the fluctuations observed across the MD trajectory.

Conclusion: An Integrated and Iterative Approach

The theoretical modeling of azetidinyl-piperidine ligand binding is not a linear path but an iterative cycle of hypothesis, simulation, and analysis. Docking provides initial poses, MD simulations test their stability and explore conformational space, and free energy calculations provide a more quantitative estimate of affinity. Each step informs and validates the others. By understanding the causality behind each methodological choice and incorporating self-validating checks, researchers can build robust models that reliably predict binding and accelerate the design of next-generation therapeutics.

References

  • Title: GROMACS Tutorials Source: GROMACS URL: [Link]

  • Title: On Free Energy Calculations in Drug Discovery Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery Source: PMC URL: [Link]

  • Title: End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

  • Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: Frontiers URL: [Link]

  • Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: PMC URL: [Link]

  • Title: Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors Source: MDPI URL: [Link]

  • Title: Protein-ligand Docking: A Review of Recent Advances and Future Perspectives Source: Taylor & Francis Online URL: [Link]

  • Title: Advances and Challenges in Protein-Ligand Docking Source: PMC URL: [Link]

  • Title: Large-scale assessment of binding free energy calculations in active drug discovery projects Source: ChemRxiv URL: [Link]

  • Title: Protein-Ligand Complex Source: MD Tutorials URL: [Link]

  • Title: Protein-ligand Docking: A Review of Recent Advances and Future Perspectives Source: ResearchGate URL: [Link]

  • Title: A review of protein-small molecule docking methods Source: Ovid URL: [Link]

  • Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: Semantic Scholar URL: [Link]

  • Title: AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 Source: Genomatics URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL: [Link]

  • Title: Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases Source: ResearchGate URL: [Link]

  • Title: GROMACS Protein Ligand Complex Simulations Source: LigParGen Server URL: [Link]

  • Title: Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking Source: PMC URL: [Link]

  • Title: Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations Source: MDPI URL: [Link]

  • Title: PROTEIN LIGAND DOCKING: A MINI REVIEW WITH A CASE STUDY Source: CABI Digital Library URL: [Link]

  • Title: Assessing the performance of the MM/PBSA and MM/GBSA methods. 6. Capability to predict protein–protein binding free energies and re-rank binding poses generated by protein–protein docking Source: RSC Publishing URL: [Link]

  • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PMC URL: [Link]

  • Title: Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: AutoDock Vina Documentation Source: Scripps Research URL: [Link]

  • Title: Autodock VINA Virtual Screening | VINA Docking tutorial | Bioinformatics Source: YouTube URL: [Link]

  • Title: Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations Source: ResearchGate URL: [Link]

  • Title: AutoDock Vina Manual Source: Scripps Research URL: [Link]

  • Title: Dock ligands and libraries of ligands with AutoDock Vina Extended Source: SAMSON Documentation Center URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs Source: PubMed Central URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors Source: MDPI URL: [Link]

  • Title: Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL Source: Farmacia URL: [Link]

  • Title: Scientists use computational modeling to guide a difficult chemical synthesis Source: MIT Department of Chemistry URL: [Link]

  • Title: Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease Source: PubMed URL: [Link]

Sources

Exploratory

The Piperidine Anchor: Physicochemical Logic &amp; Synthetic Utility in Pharmaceutical Design

[1] Executive Summary The piperidine moiety is not merely a structural filler; it is the most frequently encountered heterocyclic ring in U.S. FDA-approved pharmaceuticals.[1] Its ubiquity stems from a unique convergence...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine moiety is not merely a structural filler; it is the most frequently encountered heterocyclic ring in U.S. FDA-approved pharmaceuticals.[1] Its ubiquity stems from a unique convergence of physicochemical properties: a predictable pKa (~10-11) that ensures ionization at physiological pH, a defined conformational landscape (predominantly chair), and a flexible synthetic handle for diverse functionalization.

This guide analyzes the piperidine ring beyond its topology, framing it as a physicochemical anchor that drives solubility, target engagement (via salt bridges), and metabolic stability.[2] We explore its role from the "classic" GPCR pharmacophores to modern applications in bridged bicyclic systems and targeted protein degradation.

Part 1: The Physicochemical Anchor

Basicity and Ionization Logic

The piperidine nitrogen is a strong base (pKa ≈ 11.22 for unsubstituted piperidine).[3] At physiological pH (7.4), the moiety exists almost exclusively in its protonated, cationic form. This is a deliberate design choice in medicinal chemistry to achieve two critical objectives:

  • Solubility: The ionized center drastically improves aqueous solubility, often negating the need for complex formulation strategies.

  • Lysosomotropism: Basic amines accumulate in acidic organelles (lysosomes), which can increase the volume of distribution (

    
    ) and prolong half-life, though this must be balanced against potential phospholipidosis toxicity.
    
Conformational Landscape

Unlike the planar pyridine ring, piperidine is a 3D scaffold. It adopts a chair conformation with substituents preferring the equatorial position to avoid 1,3-diaxial strain. This rigidity is exploited to project pharmacophores into specific vectors within a binding pocket.

Table 1: Comparative Physicochemical Profile of Common Saturated Heterocycles

HeterocyclepKa (Conjugate Acid)LogP (Lipophilicity)Key Design UtilityMetabolic Liability
Piperidine ~11.2~0.84High affinity cation-pi / salt-bridge interactions.CYP450

-carbon oxidation; N-dealkylation.[4]
Morpholine ~8.3~ -0.86Lower basicity; reduces hERG liability.Ring opening (rare); generally stable.
Piperazine ~9.8 / 5.6~ -1.17Dual attachment points; solubility enhancer.Reactive metabolite formation (quinones).

Part 2: Pharmacophoric Interactions & Signaling

The protonated piperidine nitrogen is a "warhead" for electrostatic interactions. In G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (Dopamine, Serotonin, Histamine), there is a conserved Aspartate residue (e.g., Asp3.32) deep in the binding pocket. The piperidine moiety forms a critical salt bridge with this residue, anchoring the ligand.

Interaction Logic Diagram

The following diagram maps the functional roles of the piperidine scaffold in ligand-target binding.

Piperidine_SAR Piperidine Piperidine Moiety (Protonated at pH 7.4) SaltBridge Salt Bridge (ionic interaction) Piperidine->SaltBridge Primary Anchor CationPi Cation-Pi Interaction Piperidine->CationPi Secondary Stabilization HBond H-Bond Donor (NH+) Piperidine->HBond Directional Aspartate Conserved Aspartate (GPCRs: D2, 5HT, Opioid) SaltBridge->Aspartate Affinity High Affinity Binding (nM range) SaltBridge->Affinity AromaticCage Aromatic Cage (Trp/Phe/Tyr residues) CationPi->AromaticCage CationPi->Affinity Backbone Backbone Carbonyls HBond->Backbone Selectivity Selectivity Filter (Substituent dependent)

Caption: Mechanistic map of piperidine-mediated ligand binding. The protonated nitrogen serves as the primary electrostatic anchor to conserved acidic residues in GPCRs.

Part 3: Metabolic Liabilities & Optimization

While robust, the piperidine ring is a metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the ring via two primary mechanisms:

  • N-Dealkylation: Cleavage of the N-substituent.[5]

  • 
    -Carbon Hydroxylation:  Oxidation at the carbon adjacent to the nitrogen, leading to ring opening or lactam formation.
    

Optimization Strategy: To block


-hydroxylation, medicinal chemists often introduce:
  • Gem-dimethyl groups: Steric hindrance (e.g., in certain antivirals).

  • Fluorine substitution: Lowers electron density, making the C-H bond resistant to oxidation.

  • Bridged systems: Creating bicyclic analogs (e.g., tropanes or azabicyclo[3.1.0]hexanes) to reduce lipophilicity and increase metabolic stability.

Metabolism Drug Piperidine-Containing Drug CYP CYP450 Enzyme (CYP3A4/2D6) Drug->CYP Path1 Pathway A: N-Dealkylation CYP->Path1 Path2 Pathway B: Alpha-Hydroxylation CYP->Path2 Carbinolamine Carbinolamine Intermediate Path1->Carbinolamine Loss of R-group Lactam Lactam / Ring Opening Path2->Lactam Oxidation of Ring C SecondaryAmine Secondary Amine (Inactive/Toxic) Carbinolamine->SecondaryAmine Loss of R-group

Caption: Primary metabolic pathways for piperidine rings.[5] Blocking the alpha-carbon is a key strategy for extending half-life.

Part 4: Synthetic Architectures & Protocol

The construction of the piperidine ring has evolved from simple pyridine reductions to complex C-H activation strategies.

Protocol: Reductive Amination for N-Substituted Piperidines

This is the industry-standard method for appending a piperidine moiety to a scaffold (e.g., creating the "tail" of a GPCR ligand).

Reagents:

  • 4-Piperidone hydrochloride or substituted piperidine.

  • Target Aldehyde/Ketone.[6]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - preferred for mildness.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Free Base Formation: If starting with a piperidine salt, neutralize with 1.0 eq of Triethylamine (TEA) in DCM.

  • Imine Formation: Add the Target Aldehyde (1.0 eq) to the piperidine solution. Add catalytic Acetic Acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 30-60 minutes to form the imine/iminium species. Note: Use molecular sieves if the substrate is sterically hindered.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to RT and stir for 4-16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Why this protocol? STAB is chosen over NaBH4 because it selectively reduces the imine without reducing the aldehyde/ketone starting material, preventing side reactions.

Part 5: Case Studies in Drug Design

Donepezil (Aricept) - The Dual Binder
  • Indication: Alzheimer's Disease (AChE Inhibitor).

  • Role of Piperidine: The N-benzylpiperidine moiety binds to the anionic subsite of the Acetylcholinesterase (AChE) enzyme via a cation-pi interaction with Trp86. This high-affinity interaction anchors the molecule, allowing the dimethoxyindanone end to bind to the peripheral site.

  • Significance: Without the charged piperidine nitrogen, the binding affinity drops exponentially, proving its role as the primary "anchor."

Fentanyl - The Lipophilic Bullet
  • Indication: Opioid Analgesic.[7]

  • Role of Piperidine: The piperidine ring serves as a rigid scaffold holding the N-phenethyl and anilido groups in a precise orientation to fit the Mu-opioid receptor.

  • Physicochemical Note: The high lipophilicity (LogP ~4.0) combined with the piperidine pKa allows rapid blood-brain barrier penetration, resulting in its potent and fast-acting profile.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. (2025).[8] Link

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (2023). Link

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. (2022).[9] Link

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. (2020).[10] Link

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Drug Metabolism and Disposition. (2011). Link

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Hunter. (2025).[11] Link

Sources

Foundational

Technical Guide: Initial Screening of Azetidine Derivatives for Antimycobacterial Activity

Executive Summary The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds.[1][2][3] While the azetidin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds.[1][2][3] While the azetidin-2-one (


-lactam) ring is a well-established pharmacophore, the saturated azetidine  ring (a four-membered nitrogenous heterocycle) has recently emerged as a distinct, high-potential scaffold.

Unlike their


-lactam counterparts which target peptidoglycan cross-linking, recent studies (specifically the BGAz series) indicate that certain functionalized azetidines arrest late-stage mycolic acid biosynthesis  via mechanisms distinct from Isoniazid. This guide details the technical workflow for the initial screening of these derivatives, moving from library design to hit validation using the Resazurin Microtiter Assay (REMA) and cytotoxicity profiling.

Part 1: The Azetidine Scaffold in TB Drug Discovery

Structural Logic & Strain Energy

The azetidine ring possesses significant ring strain (~26 kcal/mol), which imparts unique conformational rigidity. This rigidity is advantageous in drug design as it pre-organizes substituents into specific vectors, reducing the entropic penalty upon binding to a protein target.

  • Differentiation: Researchers must distinguish between Azetidines (saturated amines) and Azetidin-2-ones (

    
    -lactams).
    
    • 
      -lactams: Acylating agents; target transpeptidases; susceptible to 
      
      
      
      -lactamases (BlaC).
    • Azetidines: Non-acylating; stable against BlaC; function as linkers or rigid cores presenting pharmacophores to hydrophobic pockets (e.g., InhA, Pks13).

Library Design & SAR Vectors

Based on recent Structure-Activity Relationship (SAR) data, the azetidine core is most effective when functionalized at two key vectors:

  • N1-Position: Often substituted with a lipophilic benzyl or bi-aryl group. Electron-withdrawing groups (e.g., -CF

    
    , -Br) at the ortho or meta positions of this benzyl ring enhance antimycobacterial potency, likely by facilitating penetration through the mycolic acid-rich cell wall.
    
  • C3-Position: A crucial vector for solubilizing groups (amines, ethers) that interact with polar residues in the binding pocket.

AzetidineSAR Core Azetidine Core (Rigid Scaffold) N1 N1-Substitution (Lipophilic Domain) Core->N1 Vector 1 C3 C3-Substitution (Polar/Solubilizing) Core->C3 Vector 2 Wall Cell Wall Permeability N1->Wall Hydrophobic Entry Target Target Interaction (Mycolic Acid Biosynthesis) C3->Target H-Bonding Wall->Target Access

Figure 1: Structural logic for Azetidine library design, highlighting the N1 and C3 vectors.

Part 2: Primary Screening Protocol (REMA)

The Resazurin Microtiter Assay (REMA) is the industry-standard high-throughput screen for Mtb. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials & Reagents[4]
  • Strain: M. tuberculosis H37Rv (BSL-3) or M. tuberculosis H37Ra (avirulent, BSL-2 for initial screens).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).[4] Filter sterilize and store at 4°C protected from light.

  • Controls:

    • Positive Control: Isoniazid (INH) or Rifampicin (RIF).[4]

    • Solvent Control: DMSO (Max final concentration 1%).

    • Sterility Control: Media only.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow Mtb culture to mid-log phase (OD

      
       0.6–0.8).
      
    • Dilute culture in 7H9 media to a theoretical OD

      
       of 0.001 (approx. 
      
      
      
      CFU/mL). Critical: Avoid clumping; use glass beads or syringe passage.
  • Plate Layout (96-well):

    • Add 100 µL of sterile 7H9 media to all wells.[5]

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect). Use inner 60 wells for assay.

  • Compound Addition:

    • Prepare 2x concentration of azetidine derivatives in 7H9.

    • Perform serial 2-fold dilutions directly in the plate (100 µL transfer).

    • Final testing range: typically 100 µM down to 0.19 µM.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to assay wells.

    • Final volume: 200 µL. Final DMSO concentration: <1%.

  • Incubation:

    • Seal plates with breathable membrane or parafilm.

    • Incubate at 37°C for 5 to 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

Part 3: Safety & Selectivity (Cytotoxicity Profiling)

To validate a "hit," the compound must kill bacteria without killing mammalian host cells.[6] The Selectivity Index (SI) is the key metric.

Protocol: MTT Assay on Vero Cells
  • Cell Line: Vero (African green monkey kidney) or HepG2 (Human liver carcinoma).

  • Media: DMEM + 10% FBS.

Workflow:

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment: Add azetidine derivatives (serial dilutions, typically 200 µM to 1 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Interpretation

Calculate the CC


  (Cytotoxic Concentration 50%) and MIC

(Minimum Inhibitory Concentration).


  • SI < 1: Toxic.[7] Discard.

  • SI 1–10: Poor selectivity. Requires optimization.

  • SI > 10: Good hit.[6] Proceed to mechanistic studies.

Part 4: Screening Workflow & Decision Logic

The following diagram illustrates the critical path from synthesis to lead declaration.

ScreeningWorkflow Start Azetidine Library Synthesis REMA Primary Screen (REMA) Mtb H37Rv Start->REMA Decision1 MIC < 10 µM? REMA->Decision1 Cyto Counter Screen Vero/HepG2 Cytotoxicity Decision1->Cyto Yes Discard Discard / Redesign Decision1->Discard No Decision2 SI > 10? Cyto->Decision2 Macro Intracellular Efficacy (Macrophage Model) Decision2->Macro Yes Decision2->Discard No Lead Validated Lead (Mechanism Studies) Macro->Lead

Figure 2: Decision tree for the progression of azetidine hits, enforcing strict MIC and SI cutoffs.

Part 5: Mechanistic Validation (The "BGAz" Insight)

Recent literature suggests that non-carbonyl azetidines (specifically the BGAz series) function by inhibiting mycolic acid biosynthesis .[2] Unlike Isoniazid (which targets InhA), these derivatives often show activity against MDR-TB strains, suggesting a novel target within the pathway (potentially Pks13 or related transport proteins).

Validation Experiment: To confirm this mechanism, perform a Macromolecular Synthesis Assay :

  • Treat Mtb cultures with the azetidine hit at 5x MIC.

  • Add radiolabeled precursors:

    
    C-acetate (lipids), 
    
    
    
    H-uridine (RNA),
    
    
    H-leucine (protein).
  • Extract lipids and analyze via TLC (Thin Layer Chromatography).

  • Expected Result: Specific depletion of Trehalose Dimycolate (TDM) and Mycolic Acid Methyl Esters (MAMEs) relative to controls, confirming cell wall inhibition.

References

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 2024.[2][8] [Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 2002. [Link]

  • Naïve Bayesian Models for Vero Cell Cytotoxicity. Journal of Biomolecular Screening, 2016. [Link]

  • Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 2007. [Link]

Sources

Exploratory

biological evaluation of potential drugs containing piperidine moiety

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Directive: The Piperidine Privilege The piperidine moiety is not merely a structural linke...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Directive: The Piperidine Privilege

The piperidine moiety is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil , Fentanyl , Raloxifene ). Its thermodynamic stability, defined chair conformation, and basic nitrogen (


) allow it to participate in critical hydrogen bonding and ionic interactions within receptor pockets (e.g., Aspartate residues in GPCRs).

This guide moves beyond basic synthesis to the biological validation of piperidine derivatives. It provides self-validating protocols for the three most common therapeutic applications of this scaffold: Neurotherapeutics (AChE inhibition), Oncology (Cytotoxicity), and Safety Profiling (hERG liability).

Medicinal Chemistry Context: SAR & Pharmacophore

Before initiating biological assays, the researcher must understand why the piperidine is being evaluated. The scaffold typically serves as a basic center for cation-


 interactions or ionic bonding.
Table 1: FDA-Approved Piperidine Drugs & Mechanisms
Drug NameTherapeutic AreaTarget MechanismRole of Piperidine
Donepezil Alzheimer'sAChE InhibitorBinds to the anionic sub-site (Trp86) via cation-

interaction.
Fentanyl Analgesic

-Opioid Agonist
Protonated nitrogen mimics the tyramine nitrogen of enkephalins.
Raloxifene OsteoporosisSERMBasic side chain interacts with Asp351 in ER

to enforce antagonist conformation.
Ibrutinib OncologyBTK InhibitorPiperidine serves as a solubilizing group and solvent-exposed tail.

Module A: Neurotherapeutics (AChE Inhibition)

Context: Piperidine derivatives are the gold standard for Acetylcholinesterase (AChE) inhibition (Alzheimer's disease). The evaluation must distinguish between the catalytic active site (CAS) and the peripheral anionic site (PAS).

Protocol 1: Modified Ellman’s Colorimetric Assay

Objective: Determine the IC


 of piperidine derivatives against AChE.
Principle:  AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoic acid (TNB), absorbing at 412 nm.
Reagents & Setup
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: Electric eel AChE (Sigma-Aldrich) or recombinant human AChE (0.03 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Positive Control: Donepezil (Standard IC

    
     nM).
    
Step-by-Step Workflow
  • Preparation: Dissolve test compounds in DMSO. Dilute in buffer (Final DMSO < 0.1% to prevent enzyme denaturation).

  • Incubation (Pre-read): In a 96-well plate, add:

    • 140

      
      L Buffer
      
    • 20

      
      L Enzyme solution
      
    • 20

      
      L Test Compound (varying concentrations)[1]
      
    • Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10

    
    L of DTNB/ATCh mixture.
    
  • Kinetic Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: The "No Enzyme" blank must show

    
    /min (rules out non-enzymatic hydrolysis).
    
Data Analysis

Calculate the velocity (


) of the reaction (slope of Abs vs. Time).


Plot % Inhibition vs. log[Concentration] to derive IC

using non-linear regression (Sigmoidal dose-response).

Module B: Oncology (Cytotoxicity Profiling)

Context: Piperidine-based sulfonamides and ureas often exhibit potent cytotoxicity. The critical metric here is not just potency, but the Selectivity Index (SI) .

Protocol 2: MTT Cell Viability Assay

Objective: Quantify metabolic activity as a proxy for cell viability. Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan (purple).

Workflow
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add piperidine derivatives (0.1 – 100

    
    M). Include Doxorubicin  as a positive control.
    
  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Critical Calculation: Selectivity Index (SI)

You must run the same assay on a normal cell line (e.g., HEK293 or HUVEC).



  • Interpretation: An

    
     indicates a potentially safe therapeutic window. An 
    
    
    
    suggests general toxicity.

Module C: Safety & ADME (The hERG Liability)

The Piperidine Risk: The basic nitrogen of piperidine at physiological pH is protonated. This cation can mimic potassium ions (


), blocking the hERG channel pore (Phe656 interaction). This leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes). This is the #1 failure mode for piperidine drugs. 
Mitigation Strategy
  • Zwitterionic Approach: Introduce a carboxylic acid to neutralize the charge.

  • Steric Shielding: Add substituents at the C2/C6 positions to prevent deep pore insertion.

  • LogP Reduction: Reduce lipophilicity to lower affinity for the hydrophobic hERG vestibule.

Visualization: Integrated Evaluation Pipeline

The following diagram illustrates the logical flow of evaluating a novel piperidine scaffold, from synthesis to safety validation.

Piperidine_Evaluation cluster_Primary Primary Screening cluster_Safety Safety & Liability (Critical) Synthesis Piperidine Derivative Synthesis Ellman AChE Inhibition (Ellman's Assay) Synthesis->Ellman MTT Cytotoxicity (MTT Assay) Synthesis->MTT MIC Antimicrobial (Broth Dilution) Synthesis->MIC Decision Hit Selection (IC50 < 1 µM) Ellman->Decision MTT->Decision MIC->Decision hERG hERG Channel Blockade Assay Decision->hERG If Potent Selectivity Selectivity Index (Normal vs Cancer) Decision->Selectivity If Cytotoxic Lead Lead Candidate Optimization hERG->Lead Pass (>30 µM) Selectivity->Lead SI > 10

Caption: Integrated workflow for the biological qualification of piperidine derivatives, prioritizing safety checkpoints (hERG) alongside potency.

References

  • BenchChem. (2025).[2] A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Piperidine: A Privileged Scaffold in Drug Discovery. National Institutes of Health. Retrieved from

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. American Chemical Society. Retrieved from

  • European Journal of Medicinal Chemistry. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. Retrieved from

  • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes experimental robustness, scalability, and mechanistic understanding.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal scientists. It prioritizes experimental robustness, scalability, and mechanistic understanding.

Executive Summary

This protocol details the synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate , a bifunctional spiro-like heterocyclic scaffold valuable in medicinal chemistry for its ability to introduce rigid vectorality. The synthesis is achieved via a two-step sequence:

  • Reductive Amination: Coupling of N-Cbz-4-piperidone with tert-butyl azetidin-3-ylcarbamate.

  • Chemoselective Deprotection: Acidolytic removal of the Boc group while retaining the acid-stable Cbz moiety.

This guide addresses common challenges such as controlling stoichiometry in reductive aminations to prevent bis-alkylation (though less relevant here due to the secondary amine nature of the azetidine) and optimizing workup procedures for polar amine products.

Retrosynthetic Analysis & Pathway

The strategy relies on the nucleophilicity of the azetidine ring nitrogen reacting with the electrophilic ketone of the piperidine. The orthogonality of the protecting groups (Cbz vs. Boc) is the critical design element, allowing for the selective exposure of the primary amine.

SynthesisPathway SM1 Benzyl 4-oxopiperidine- 1-carboxylate (Cbz-Piperidone) IM INTERMEDIATE Benzyl 4-(3-((tert-butoxycarbonyl) amino)azetidin-1-yl) piperidine-1-carboxylate SM1->IM Step 1: Reductive Amination STAB, AcOH, DCE SM2 tert-butyl azetidin- 3-ylcarbamate (3-Boc-aminoazetidine) SM2->IM Step 1: Reductive Amination STAB, AcOH, DCE TM TARGET Benzyl 4-(3-aminoazetidin- 1-yl)piperidine-1-carboxylate IM->TM Step 2: Selective Deprotection TFA/DCM

Figure 1: Synthetic route highlighting the convergent coupling and selective deprotection strategy.

Experimental Protocol

Step 1: Reductive Amination

Objective: Form the C-N bond between the piperidine C4 and azetidine N1.

Reagents & Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate (1.0 equiv)

  • tert-Butyl azetidin-3-ylcarbamate (1.0 - 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Rationale: STAB is selected over Sodium Cyanoborohydride (NaCNBH3) due to its lower toxicity and better functional group tolerance. It effectively reduces the in situ formed iminium ion without reducing the ketone starting material as rapidly. Acetic acid catalyzes the formation of the iminium species.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 4-oxopiperidine-1-carboxylate (10 mmol, 2.33 g) and 3-Boc-aminoazetidine (10 mmol, 1.72 g) in anhydrous DCE (40 mL).

  • Catalysis: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature (20-25 °C) for 30 minutes to facilitate iminium ion formation.

  • Reduction: Cool the mixture slightly to 0 °C (optional, to mitigate exotherm) and add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

    • Checkpoint: Monitor by LC-MS or TLC (5% MeOH in DCM). The ketone spot should disappear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: 0-5% Methanol in Dichloromethane.

    • Yield Expectation: 75-85% as a white/off-white foam.

Step 2: Boc-Deprotection (Acidolysis)

Objective: Remove the Boc group to release the primary amine without affecting the Cbz carbamate.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)[1][2]

Rationale: The Cbz group is stable to TFA at room temperature but labile to hydrogenation (H2/Pd) and strong Lewis acids (e.g., BBr3). The Boc group is highly sensitive to TFA. This orthogonality ensures the piperidine nitrogen remains protected.

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 (5 mmol) in DCM (10 mL).

  • Acidification: Cool to 0 °C. Add TFA (5 mL) dropwise. (Ratio DCM:TFA 2:1 to 4:1 is standard).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: TLC/LC-MS will show the conversion to a more polar species (mass -100 Da).

  • Workup (Isolation of Salt): Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporate with toluene (3x) or diethyl ether to remove trace TFA. The product is obtained as the TFA salt .

  • Workup (Free Base - Optional): If the free amine is required:

    • Redissolve the residue in DCM.

    • Wash with saturated aqueous NaHCO3 or 1N NaOH (careful with emulsion).

    • Dry (Na2SO4) and concentrate.[1]

    • Note: The free amine is polar; multiple extractions (DCM/iPrOH 3:1) may be needed.

Analytical Data & Validation

Expected NMR Profile (Free Base in CDCl3)
PositionGroupMultiplicityApprox. Shift (ppm)Diagnostic Feature
Aromatic Cbz-PhenylMultiplet7.30 - 7.405H integration confirms Cbz.
Benzylic Ph-CH2-OSinglet5.12Sharp singlet characteristic of Cbz.
Piperidine N-CH2 (eq/ax)Broad/Multiplet3.00 - 4.10Broadening due to carbamate rotamers.
Azetidine Ring CH2Multiplet2.80 - 3.50Upfield of piperidine N-CH2; complex pattern.
Methine Azetidine-CH-NH2Multiplet3.50 - 3.70C3 proton of azetidine.
Amine -NH2Broad Singlet1.50 - 2.00Exchangeable; shift varies with concentration.
Mass Spectrometry (ESI+)
  • Intermediate (Boc): [M+H]+ = 390.2

  • Target (Free Amine): [M+H]+ = 290.2

Safety & Handling

  • Azetidines: While 3-aminoazetidine derivatives are generally stable, low molecular weight azetidines can be toxic or sensitizers. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas upon reaction with acids or moisture. Keep dry.

  • TFA: Corrosive and volatile. Use only in a well-ventilated fume hood.

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. .

  • Azetidine Synthesis & Reactivity

    • Uesugi, S. et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. . (Context on azetidine stability and formation).

  • Protecting Group Orthogonality: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Cbz/Boc orthogonality).
  • Specific Intermediate Reference

    • CAS 883546-87-0: Benzyl 4-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate.[3] Listed in chemical databases as a known building block (e.g., Echemi, PubChem). .

Sources

Application

Targeting Inflammation: Application of Piperidine Derivatives in Drug Discovery

[1] Abstract The piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core moiety for numerous FDA-approved therapeutics including donepezil, fentanyl, and ritalin. In the context...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core moiety for numerous FDA-approved therapeutics including donepezil, fentanyl, and ritalin. In the context of inflammation, piperidine derivatives have evolved beyond simple analgesics to sophisticated modulators of specific signaling cascades. This application note provides a comprehensive technical guide for researchers investigating piperidine-based anti-inflammatory agents. We detail the mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for synthesis, in vitro screening, and in vivo efficacy testing.

Mechanistic Landscape: Beyond Non-Specific Inhibition

Effective drug design requires a precise understanding of the molecular targets. Piperidine derivatives exhibit anti-inflammatory activity primarily through three distinct mechanisms, often acting as multi-target ligands.

Key Signaling Pathways
  • NF-κB Pathway Modulation: Many N-substituted piperidines prevent the phosphorylation and degradation of IκB

    
    , thereby blocking the nuclear translocation of NF-κB (p65). This suppresses the transcription of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6, IL-1
    
    
    ) and enzymes (iNOS, COX-2).
  • Soluble Epoxide Hydrolase (sEH) Inhibition: Piperidine-based urea and amide pharmacophores inhibit sEH.[1] This prevents the degradation of Epoxyeicosatrienoic Acids (EETs), which are potent endogenous anti-inflammatory lipid mediators.[2]

  • TRPV1 Antagonism: Specific piperidine analogs bind to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, blocking calcium influx and reducing neurogenic inflammation and pain sensation.

Pathway Visualization

The following diagram illustrates the cascade inhibition mediated by piperidine derivatives.

InflammationPathways LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->DNA Transcription Piperidine Piperidine Derivative (Inhibitor) Piperidine->IKK Blocks Activity Piperidine->NFkB Direct Interaction (Select Analogs)

Figure 1: Mechanism of Action (MOA) showing the interception of the NF-κB inflammatory cascade by piperidine derivatives.

Structure-Activity Relationship (SAR) Insights

The pharmacological efficacy of piperidine derivatives is highly sensitive to substitution patterns at the Nitrogen (N1) and Carbon (C4) positions.

Structural RegionModificationEffect on Anti-Inflammatory ActivityMechanistic Note
N1-Position Benzyl / Phenylalkyl groupsSignificantly Increased Enhances lipophilicity for cell membrane penetration; allows pi-stacking with receptor pockets (e.g., sEH, AChE).
N1-Position Sulfonamide linkageIncreased Improves metabolic stability and selectivity for COX-2 over COX-1.
C4-Position Carboxamide / UreaHigh Potency Critical for hydrogen bonding in the active site of sEH; mimics the transition state of epoxide hydrolysis.
C4-Position Hydroxyl groupVariable Can increase solubility but may reduce membrane permeability unless esterified.
Linker 2-5 Carbon chainOptimal Flexible linkers (propyl/butyl) often outperform rigid linkers in bridging hydrophobic pockets.

Expert Insight: For de novo design, prioritize N-benzyl substitutions with electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring. These often show superior metabolic stability and potency compared to electron-donating analogs.

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Piperidine Carboxamides

Target: Creation of a library of potential sEH inhibitors.

Reagents:

  • 4-Piperidinecarboxamide (Starting material)

  • Substituted Benzyl Halides (e.g., 4-fluorobenzyl bromide)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 equiv of 4-Piperidinecarboxamide in anhydrous ACN.

  • Base Addition: Add 2.5 equiv of anhydrous

    
    . Stir for 15 min at Room Temperature (RT).
    
  • Alkylation: Dropwise add 1.1 equiv of the specific Benzyl Halide.

  • Reflux: Heat the mixture to 60-80°C and monitor by TLC (approx. 4-8 hours).

  • Work-up: Cool to RT, filter off inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: DCM/MeOH 9:1).

  • Validation: Confirm structure via

    
    -NMR and LC-MS. Purity must be >95% for biological assays.
    
Protocol B: High-Throughput Screening (Nitric Oxide Inhibition)

Objective: Quantify the anti-inflammatory potency using the Griess Assay in RAW 264.7 macrophages.

Principle: LPS stimulation induces iNOS expression in macrophages, leading to NO release.[3] NO rapidly oxidizes to nitrite (


), which reacts with Griess reagent to form a stable azo dye (absorbance at 540 nm).

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[3][4][5][6]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5%

    
    ).[5]
    
  • Control: Indomethacin or Dexamethasone.

Step-by-Step Procedure:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Pre-treatment: Replace medium with serum-free DMEM containing the test piperidine derivative (Concentration range: 1, 10, 50, 100

    
    ). Incubate for 1h.
    
    • Critical Step: Always include a Vehicle Control (DMSO < 0.1%) and a Positive Control (Standard Drug).

  • Stimulation: Add LPS (Final concentration: 1

    
    ) to all wells except the "Basal" control. Incubate for 24h.
    
  • Supernatant Collection: Centrifuge plate briefly (1000 rpm, 2 min) to settle debris. Transfer 100

    
     of supernatant to a fresh clear-bottom 96-well plate.
    
  • Griess Reaction: Add 100

    
     of Griess Reagent to each well.
    
  • Measurement: Incubate for 10 min at RT in the dark. Measure Absorbance at 540 nm using a microplate reader.

  • Viability Check (Mandatory): Perform an MTT assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

AssayWorkflow Seed Seed RAW 264.7 (10^5 cells/well) Treat Add Piperidine Derivative (1 hr Pre-incubation) Seed->Treat Stim Add LPS (1 µg/mL, 24 hr) Treat->Stim Collect Collect Supernatant Stim->Collect MTT MTT Viability Assay (Exclude Cytotoxicity) Stim->MTT Cells remaining Griess Add Griess Reagent (Abs @ 540nm) Collect->Griess

Figure 2: Workflow for Nitric Oxide (NO) Inhibition Screening.

Protocol C: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Objective: Assess acute anti-inflammatory activity in a systemic model.[7]

Ethical Note: All animal experiments must comply with IACUC guidelines.

Animals: Male Wistar rats (180–220 g) or Swiss albino mice (25–30 g).

Procedure:

  • Grouping: Randomize animals into groups (n=6):

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Compound (Low, Mid, High dose, e.g., 10, 30, 100 mg/kg).

  • Administration: Administer treatments orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.

  • Induction: Inject 100

    
     of 1% 
    
    
    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.[8]
  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     (baseline), 1, 2, 3, 4, and 5 hours post-injection.
    
  • Data Analysis: Calculate the percentage inhibition of edema:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.

Troubleshooting:

  • Inconsistent swelling: Ensure the carrageenan solution is freshly prepared and homogenous (warm slightly if needed).

  • High variability:[9] Use the same operator for all plethysmometer readings to minimize handling error.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[10] International Journal of Novel Research and Development. Link

  • Pecic, S., et al. (2013).[1] Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][4] Link

  • Encyclopedia.pub. (2023).[11][12] Pharmacological Applications of Piperidine Derivatives.[1][11][13][14][15]Link

  • Deepa, P., et al. (2023).[10] Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells.[4][6][16] SciSpace. Link

  • Creative Biolabs. (2024). Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service.[9]Link

Sources

Method

in vitro assay development for novel piperidine-based compounds

From Physicochemical Profiling to Liability De-risking Abstract The piperidine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for over 70 FDA-approved therapeutics, including fentan...

Author: BenchChem Technical Support Team. Date: February 2026

From Physicochemical Profiling to Liability De-risking

Abstract

The piperidine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for over 70 FDA-approved therapeutics, including fentanyl, paroxetine, and ritalin. However, the physicochemical properties that make piperidines potent—specifically their basicity (pKa ~10-11) and lipophilicity—introduce distinct challenges in in vitro assay development. These compounds are prone to non-specific binding (NSB) to plasticware, phospholipidosis, and off-target hERG channel blockade. This guide outlines a validated screening cascade designed specifically to mitigate these artifacts while accurately characterizing novel piperidine derivatives.

Phase 1: The Pre-Screen (Physicochemical Filtering)

Before functional testing, it is critical to determine if the compound is actually in solution. Piperidines are often lipophilic bases; while they may be soluble in DMSO, they frequently crash out or bind to plastic upon dilution into aqueous assay buffers (pH 7.4).

Experiment 1.1: Kinetic Solubility via Nephelometry

Objective: Determine the limit of solubility in assay buffer to prevent false negatives (due to precipitation) or false positives (due to light scattering aggregates).

Protocol:

  • Preparation: Prepare 10 mM stock solutions of piperidine analogs in 100% DMSO.

  • Dilution: Perform a serial dilution in a polypropylene (PP) intermediate plate (low-binding is essential).

  • Transfer: Transfer 5 µL of compound to a clear-bottom 96-well plate containing 195 µL of Assay Buffer (PBS, pH 7.4). Final DMSO concentration: 2.5%.

  • Incubation: Shake at 600 rpm for 90 minutes at RT to reach equilibrium.

  • Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Analysis: Define solubility limit as the concentration where absorbance > Mean(DMSO blank) + 3*SD.

Expert Insight: Piperidines are secondary or tertiary amines. Avoid using polystyrene plates for the intermediate dilution steps. Use polypropylene or glass-coated plates to minimize the "sticky compound" effect where the drug binds to the well walls before reaching the assay.

Phase 2: Functional Potency (Target Engagement)

Many piperidine-based drugs target G-Protein Coupled Receptors (GPCRs), such as opioid or serotonin receptors. The most robust method for screening these targets is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Experiment 2.1: G i/s Agonist TR-FRET Assay

Rationale: TR-FRET is ratiometric, meaning it corrects for well-to-well variations in volume or meniscus shape—critical when screening lipophilic libraries that may alter meniscus curvature.

Mechanism: This is a competitive immunoassay.[1]

  • Tracer: A Europium-labeled cAMP tracer (Donor).

  • Detection: A ULight™ or d2-labeled anti-cAMP antibody (Acceptor).

  • Competition: Endogenous cAMP produced by the cell competes with the Tracer for antibody binding.

    • High Cell cAMP

      
       Low FRET signal.
      
    • Low Cell cAMP

      
       High FRET signal.
      

Protocol:

  • Cell Seeding: Dispense 2,000 cells/well (CHO-K1 expressing target GPCR) into a white, low-volume 384-well plate.

  • Compound Addition: Add 5 µL of piperidine test compound.

    • Agonist Mode: Add compound alone.

    • Antagonist Mode: Add compound + EC80 of reference agonist.

  • Stimulation: Incubate for 30 minutes at RT.

    • Critical Step: Include 0.5 mM IBMX in the buffer. This inhibits phosphodiesterases, preventing the breakdown of accumulated cAMP.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in Lysis Buffer).

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Read: Measure on a multimode plate reader (Excitation: 320 nm; Emission: 615 nm & 665 nm).

Data Analysis (The Ratiometric Correction):



Visualization: TR-FRET Mechanism

TR_FRET_Mechanism cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP (Agonist Response) Eu Europium-cAMP (Donor) Ab Labeled Antibody (Acceptor) Eu->Ab Binds (Default State) NoSignal Signal Decrease Eu->NoSignal Separated from Ab Signal FRET Signal (665 nm) Ab->Signal Proximity Transfer Cell_cAMP Cellular cAMP (Analyte) Cell_cAMP->Eu Displaces Cell_cAMP->Ab Competes for Binding

Caption: Competitive binding mechanism. High cellular cAMP displaces the donor tracer, reducing the FRET signal.[2]

Phase 3: Safety & Liability (hERG De-risking)

A major liability for piperidine scaffolds is blockade of the hERG potassium channel, leading to QT prolongation and cardiac arrhythmia. Early in vitro exclusion is mandatory.

Experiment 3.1: Fluorescence Polarization (FP) hERG Assay

Rationale: Traditional patch-clamp is too slow for primary screening. The FP assay uses a red-shifted fluorescent tracer that binds to the hERG channel.[3][4][5][6] Piperidines that block hERG will displace the tracer, reducing polarization.

Protocol:

  • Reagents: Use a membrane preparation containing validated hERG channels and a Red Tracer (Predictor™ hERG).[3]

  • Plate Setup: Use a black 384-well plate.

  • Reaction:

    • Add 5 µL of piperidine compound (titration 10 µM to 1 nM).

    • Add 10 µL of hERG membrane/Tracer mix.

  • Incubation: 2 hours at RT.

  • Read: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

  • Calculation:

    
    
    (Where S = Parallel intensity, P = Perpendicular intensity).
    

Interpretation:

  • High mP: Tracer is bound (Channel is open/unblocked).

  • Low mP: Tracer is displaced (Compound blocks hERG).

Validation: The Z-Prime Factor

For any of the above assays to be trusted in a high-throughput campaign, they must pass statistical validation using the Z-prime (


) metric.[7]

[8]
MetricValue RangeInterpretation
Excellent

Ideal for HTS.[8][9] Strong separation between signal and background.
Marginal

Acceptable for secondary profiling but risky for single-point screening.
Failed

Assay optimization required (check reagent stability or pipetting precision).

Workflow Visualization

Screening_Cascade Library Piperidine Library (Novel Analogs) Solubility Phase 1: Solubility (Nephelometry) Library->Solubility Functional Phase 2: Functional Potency (TR-FRET cAMP) Solubility->Functional Soluble > 50µM Discard1 Discard: Insoluble/Aggregates Solubility->Discard1 Precipitation Safety Phase 3: hERG Liability (Fluorescence Polarization) Functional->Safety IC50 < 100nM Discard2 Discard: Low Potency Functional->Discard2 Inactive Lead Qualified Lead (Soluble, Potent, Safe) Safety->Lead IC50(hERG) > 10µM Discard3 Discard: hERG Blockers Safety->Discard3 Cardiotoxic Risk

Caption: The "Funnel" approach. Compounds must pass solubility and potency gates before expending resources on safety profiling.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

Sources

Application

Evaluating the Anti-Acetylcholinesterase Activity of Piperidine Derivatives: In Vitro and In Silico Approaches

An Application Guide for Researchers Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of pi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of piperidine derivatives as potential acetylcholinesterase (AChE) inhibitors. Inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a cornerstone therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease.[1][2][3] Piperidine-containing compounds, such as the approved drug Donepezil, represent a critical chemical scaffold in the design of potent and selective AChE inhibitors.[4][5][6]

This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices. It integrates both time-tested in vitro enzymatic assays and powerful in silico computational methods to create a holistic evaluation workflow. By combining wet-lab validation with predictive modeling, researchers can accelerate the identification and optimization of promising therapeutic candidates.

Part 1: In Vitro Quantification of AChE Inhibition

The foundational step in evaluating a potential inhibitor is to quantify its activity against the purified enzyme in vitro. The most ubiquitous and reliable method for this is the colorimetric assay developed by Ellman.[1][3]

The Ellman's Method: Principle of Action

The Ellman's assay is an indirect method that measures the product of the enzymatic reaction.[3] Its simplicity, cost-effectiveness, and adaptability to high-throughput screening formats have made it an indispensable tool.[3] The assay proceeds in two sequential reactions:

  • Enzymatic Hydrolysis : AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), into thiocholine and acetate.[1][3]

  • Colorimetric Detection : The free thiol group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[1]

The rate of yellow color formation is directly proportional to the AChE activity. In the presence of an inhibitor, like a piperidine derivative, the rate of ATCh hydrolysis is reduced, resulting in a slower rate of color development.[1][3]

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Colorimetric Reaction AChE AChE (Enzyme) Thiocholine Thiocholine (Product 1) AChE->Thiocholine Acetate Acetate (Product 2) AChE->Acetate ATCh Acetylthiocholine (ATCh) (Substrate) ATCh->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB reacts with TNB TNB Anion (Yellow, Abs @ 412 nm) DTNB->TNB Thiocholine_p Thiocholine Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Blocks Activity

Mechanism of the Ellman's Assay for AChE Activity.
Detailed Protocol: 96-Well Plate-Based Ellman's Assay

This protocol is designed for a 96-well microplate reader, allowing for efficient screening of multiple concentrations and compounds.

1. Reagent Preparation

  • Assay Buffer : 0.1 M Sodium Phosphate Buffer, pH 8.0. Prepare fresh and confirm the pH is correct, as enzyme activity is pH-sensitive.[1][7]

  • DTNB Solution (10 mM) : Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light as DTNB can degrade.[8]

  • Substrate Solution (14 mM ATCI) : Dissolve acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh for each experiment to prevent spontaneous hydrolysis.[8][9]

  • Enzyme Solution (AChE) : Prepare a working solution of AChE (e.g., from electric eel) in Assay Buffer to yield a final concentration in the well that gives a linear rate of reaction for at least 5-10 minutes. This requires optimization.

  • Test Compound Solutions : Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve a range of desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[8]

  • Positive Control : Prepare a solution of a known AChE inhibitor, such as Donepezil, for assay validation.[3]

2. Assay Procedure

  • Plate Setup : Designate wells for Blanks, Negative Controls (100% activity), Positive Controls, and Test Compounds at various concentrations.

  • Reagent Addition : Add reagents to each well of a 96-well plate in the following order:

    Well Type Assay Buffer Test Compound/Control DTNB Solution (10 mM) AChE Solution
    Blank 170 µL - 20 µL -
    Negative Control 150 µL 10 µL Buffer/Solvent 20 µL 10 µL
    Test Compound 140 µL 10 µL 20 µL 10 µL

    Note: Volumes can be adjusted, but the final volume should be consistent (e.g., 200 µL).

  • Pre-incubation : Mix the plate gently on a shaker and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.[3][10] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation : Add 10 µL of ATCI Solution to all wells except the Blank.

  • Data Acquisition : Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 5-10 minutes).[10]

3. Data Analysis and Interpretation

  • Calculate Reaction Rate : For each well, determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition : Use the following formula to determine the inhibitory activity of your compound at each concentration[3]: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] x 100

  • Determine IC₅₀ Value : The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. It is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

CompoundConcentration (nM)% Inhibition (Mean ± SD)
Piperidine Derivative X 112.5 ± 2.1
1035.8 ± 3.5
5048.9 ± 4.0
10068.2 ± 5.1
50091.4 ± 2.8
Calculated IC₅₀ ~52 nM
Table 1: Example data for determining the IC₅₀ value of a hypothetical piperidine derivative.
Advanced Analysis: Enzyme Kinetic Studies

While the IC₅₀ value indicates potency, it does not describe how the compound inhibits the enzyme. Kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), which provides critical insights for structure-activity relationship (SAR) studies.[11][12]

Protocol Outline:

The assay is performed as described above, but with a matrix of varying concentrations of both the substrate (ATCI) and the inhibitor.

Data Analysis:

The data (reaction velocities at different substrate and inhibitor concentrations) are plotted using methods like the Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[13] The pattern of line intersections reveals the inhibition mechanism and allows for the calculation of the inhibition constant (Kᵢ).[13][14]

G cluster_comp Competitive cluster_noncomp Non-competitive/Mixed E E (Free Enzyme) ES ES (Enzyme-Substrate Complex) E->ES +S (k1) EI EI (Enzyme-Inhibitor Complex) E->EI +I (Ki) S S (Substrate) ES->E k-1 P E + P (Enzyme + Product) ES->P k2 ESI ESI (Ternary Complex) ES->ESI +I (αKi) I I (Inhibitor) EI->E ESI->ES

Mechanisms of Reversible Enzyme Inhibition.
Assay Validation and Troubleshooting

A protocol is only as reliable as its controls. Trustworthiness is built by anticipating and mitigating common sources of error.

ProblemPossible Cause(s)Solution(s)
No/Low Activity in Control Inactive enzyme (improper storage); Degraded substrate (ATCI).[9]Always test new enzyme batches. Prepare fresh ATCI solution for each experiment.[9]
High Background Signal Spontaneous substrate hydrolysis; Test compound reacts directly with DTNB.[7]Prepare substrate solution immediately before use. Run a control with the test compound, DTNB, and buffer (no enzyme) to check for interference.[7][8]
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations during incubation.[9]Use calibrated pipettes. Ensure a stable incubation temperature.[8][9]
False Positives Test compound contains thiol groups that react with DTNB; Colored compounds absorbing at 412 nm.[8]Check for compound-DTNB reactivity (as above). Measure the absorbance of the compound alone and subtract this background from test wells.[9]

Part 2: In Silico Evaluation for Mechanistic Insight

Computational methods provide a powerful, resource-efficient way to predict how a piperidine derivative interacts with AChE at the molecular level, guiding rational drug design.[15][16]

Molecular Docking: Predicting the Binding Pose

Molecular docking simulates the preferred orientation of a ligand (your piperidine derivative) when bound to the active site of its protein target (AChE), predicting its binding affinity.[4][16][17]

G PDB 1. Obtain AChE Structure (e.g., PDB: 4EY7, 6U34) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Set grid box around active site residues) PrepProt->Grid DrawLig 3. Prepare Ligand (Draw 2D piperidine derivative, convert to 3D, minimize energy) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) DrawLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy, Pose, Interactions with key residues) Dock->Analyze

General Workflow for Molecular Docking Studies.

Protocol Workflow:

  • Protein Preparation : Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB).[18] Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like PyMOL or Chimera.

  • Ligand Preparation : Sketch the 2D structure of your piperidine derivative and convert it into a 3D structure. Perform an energy minimization to obtain a stable conformation.

  • Docking Simulation : Use a docking program (e.g., AutoDock Vina) to predict the binding pose.[18] This involves defining a "grid box" encompassing the enzyme's active site gorge.

  • Analysis of Results : The primary outputs are the binding affinity (or docking score, in kcal/mol) and the predicted 3D pose of the ligand in the active site.[19] A more negative score suggests stronger binding.[19] Crucially, visualize the docked pose to identify key molecular interactions—such as hydrogen bonds or π-π stacking—with critical amino acid residues in the AChE active site, like Trp86, Tyr121, and Trp286.[6][19]

CompoundDocking Score (kcal/mol)Key Interacting Residues
Donepezil (Reference)-10.8Trp86, Trp286, Tyr337
Piperidine Derivative X -12.6Trp86, Tyr121 (H-bond) , Trp286
Piperidine Derivative Y -9.5Trp286
Table 2: Example molecular docking results comparing test compounds to a known inhibitor.
Molecular Dynamics (MD) & ADMET Prediction
  • Molecular Dynamics (MD) Simulation : To further validate docking results, MD simulations can assess the stability of the predicted protein-ligand complex over time (e.g., 100 nanoseconds).[19] A stable complex, indicated by a low root-mean-square deviation (RMSD) of the ligand, lends higher confidence to the predicted binding mode.[4]

  • In Silico ADMET Prediction : Before committing to synthesis, it is vital to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Elimination, and Toxicity) of your derivatives. Web-based tools like SwissADME can predict properties such as blood-brain barrier penetration and oral bioavailability, which are critical for developing CNS-active drugs.[6][18]

Conclusion: An Integrated Strategy

The evaluation of novel piperidine derivatives as AChE inhibitors is a multi-faceted process that gains significant power from an integrated strategy. The in vitro Ellman's assay provides essential, quantitative data on inhibitory potency (IC₅₀) and mechanism (Kᵢ), serving as the ultimate ground truth for a compound's activity. Complementing this with in silico methods like molecular docking and MD simulations provides profound insight into the molecular interactions driving this activity. This dual approach allows researchers to not only identify potent inhibitors but also to understand why they are potent, enabling a rational, structure-based approach to designing the next generation of therapeutics for neurodegenerative diseases.

References

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases - ResearchGate. Available at: [Link]

  • Molecular Docking and Molecular Dynamic Studies of Semi-Synthetic Piperidine Alkaloids as Acetylcholinesterase Inhibitors - Repositório Institucional. Available at: [Link]

  • Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study. Available at: [Link]

  • Molecular docking and molecular dynamic studies of semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors - SciELO. Available at: [Link]

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - MDPI. Available at: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed. Available at: [Link]

  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed. Available at: [Link]

  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. Available at: [Link]

  • In silico methods to assist drug developers in acetylcholinesterase inhibitor design. Available at: [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Available at: [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Available at: [Link]

  • In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. Available at: [Link]

  • (PDF) KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION - ResearchGate. Available at: [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PubMed. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris. Available at: [Link]

  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC. Available at: [Link]

  • Searching for potential acetylcholinesterase inhibitors: a combined approach of multi-step similarity search, machine learning and molecular dynamics simulations. Available at: [Link]

  • Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats - SciSpace. Available at: [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available at: [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. Available at: [Link]

  • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • A Comparative Evaluation of Acetylcholinesterase Inhibition by AChE-ICER and in vitro Ell a 's Modified Method of Si plified A. Available at: [Link]

  • I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions? | ResearchGate. Available at: [Link]

Sources

Method

protocol for assessing piperidine compounds as NLRP3 inflammasome inhibitors

Application Note: Protocol for Assessing Piperidine Compounds as NLRP3 Inflammasome Inhibitors Introduction & Rationale The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Assessing Piperidine Compounds as NLRP3 Inflammasome Inhibitors

Introduction & Rationale

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of autoinflammatory diseases, Alzheimer’s, and metabolic disorders.[1][2] While sulfonylureas (e.g., MCC950) are the historical gold standard for inhibition, piperidine-containing compounds (e.g., KN3014, NIC-12) have emerged as a superior scaffold class due to improved solubility, oral bioavailability, and the ability to target the NACHT domain or disrupt PYD-PYD interactions.

This guide provides a rigorous, self-validating protocol for assessing the efficacy and mechanism of action (MoA) of novel piperidine derivatives. It moves beyond simple screening to establish causality between compound exposure and inflammasome suppression.

Compound Management & Handling

Context: Piperidine moieties are basic (


). Free bases may have poor aqueous solubility, while hydrochloride salts are generally more soluble but hygroscopic.
  • Stock Preparation: Dissolve the piperidine test compound in 100% DMSO to a concentration of 10 mM or 50 mM.

    • Critical Check: Ensure the solution is clear. If precipitation occurs, sonicate at 37°C.

  • Storage: Aliquot into light-protective amber tubes and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solutions: Dilute in serum-free media (Opti-MEM) immediately prior to use. Keep final DMSO concentration

    
     to avoid vehicle toxicity.
    

Primary Screening: Cellular Efficacy (THP-1 Model)

Objective: Determine the


 of the piperidine compound against canonical NLRP3 activation.
Model:  Human THP-1 monocytes differentiated into macrophages.[3]
Cell Differentiation[3][4]
  • Seeding: Plate THP-1 cells in 96-well plates (

    
     cells/well) in RPMI-1640 + 10% FBS.
    
  • Differentiation: Add PMA (Phorbol 12-myristate 13-acetate) at 100 nM. Incubate for 3 hours.

    • Why: Short PMA exposure induces macrophage-like phenotype without exhausting the cells or causing high background activation.

  • Resting: Wash cells 3x with warm PBS. Add fresh media (no PMA) and rest for 24–48 hours. Cells should be adherent and flattened.

Priming & Activation Protocol

This "Two-Signal" model is essential to distinguish between NF-


B inhibition (Signal 1) and direct Inflammasome inhibition (Signal 2).
  • Signal 1 (Priming): Treat cells with LPS (100 ng/mL) for 3 hours.

    • Mechanism:[[“]][5][6][7][8][9][10] Upregulates NLRP3 and pro-IL-1

      
       expression.[3]
      
  • Inhibitor Treatment: Remove media. Add fresh media containing the Piperidine Test Compound (dose titration: 0.1 nM – 10

    
    M). Incubate for 30–60 minutes.
    
    • Control:MCC950 (1

      
      M) as a positive control.
      
  • Signal 2 (Activation): Add Nigericin (10

    
    M)  or ATP (5 mM)  for 45–60 minutes.
    
    • Mechanism:[[“]][5][6][7][8][9][10] Induces

      
       efflux, triggering NLRP3 assembly.
      
Readouts

Collect cell-free supernatant (SN) and cell lysates.

AssayTargetPurpose
ELISA IL-1

(SN)
Primary efficacy endpoint. Measures mature cytokine release.[11]
LDH Lactate Dehydrogenase (SN)Measures Pyroptosis (GSDMD-mediated cell death). Distinguishes specific inhibition from general cytotoxicity.
CCK-8 / MTT Cell Viability (Cells)Exclusion Criteria: If the compound kills cells without Signal 2, it is toxic, not inhibitory.

Mechanistic Validation: Signal Dissection

If a piperidine compound hits in the primary screen, you must validate where it acts.

Western Blotting (The "Cleavage" Check)

Objective: Confirm the compound blocks the enzymatic processing of Caspase-1.[12]

  • Sample: Precipitate proteins from supernatants (using methanol/chloroform) and lyse cell pellets.

  • Targets:

    • Pro-Caspase-1 (p45)

      
       Cleaved Caspase-1 (p20):  The hallmark of activation.
      
    • Pro-IL-1

      
       (p31) 
      
      
      
      Mature IL-1
      
      
      (p17).
    • GSDMD-FL

      
       GSDMD-N (p30):  The pore-forming executioner.
      
  • Interpretation: A true inhibitor will show high levels of "Pro" forms in the lysate but reduced/absent "Cleaved" forms in the supernatant compared to vehicle.

ASC Speck Imaging

Objective: Determine if the piperidine prevents the physical assembly of the inflammasome.

  • Protocol:

    • Seed THP-1 cells on glass coverslips.

    • Perform Priming/Activation/Treatment as above.

    • Fix with 4% Paraformaldehyde.

    • Stain with Anti-ASC antibody followed by a fluorophore-conjugated secondary.

  • Analysis: Count the percentage of cells containing a single, bright, condensed "speck" vs. diffuse cytoplasmic staining.

  • Causality: If specks are reduced, the piperidine acts upstream of polymerization (e.g., NACHT domain binding or PYD-PYD interference).

ATPase Activity Assay (Target Engagement)

Objective: Verify if the piperidine targets the ATP-binding Walker A/B motifs (common for piperidines like KN3014 or NIC-12).

  • Method: ADP-Glo Kinase Assay (Promega).[13]

  • Reagents: Recombinant human NLRP3 protein.

  • Steps:

    • Incubate Recombinant NLRP3 with the Test Compound for 15 min.[13]

    • Add ATP (Ultra-Pure).[13] Incubate 40 min at 37°C.

    • Add ADP-Glo Reagent (depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to Light).

  • Result: A decrease in luminescence indicates inhibition of ATPase activity.

Visualizing the Workflow & Pathway

Diagram 1: NLRP3 Signaling & Piperidine Intervention Points

NLRP3_Pathway LPS LPS (Priming) NFkB NF-κB Activation LPS->NFkB Transcription Upregulation: NLRP3, Pro-IL-1β NFkB->Transcription NLRP3_Inactive NLRP3 (Inactive) Transcription->NLRP3_Inactive Trigger Trigger (Nigericin/ATP) K_Efflux K+ Efflux Trigger->K_Efflux K_Efflux->NLRP3_Inactive Activates ATPase ATPase Activity (Walker A/B) NLRP3_Inactive->ATPase Oligomerization Oligomerization ATPase->Oligomerization ASC_Recruit ASC Recruitment (Speck Formation) Oligomerization->ASC_Recruit Caspase1 Caspase-1 Activation (Cleavage) ASC_Recruit->Caspase1 Cytokines IL-1β / IL-18 Release Caspase1->Cytokines Pyroptosis Pyroptosis (GSDMD) Caspase1->Pyroptosis Piperidine_NACHT Piperidine Inhibitor (Targets NACHT/ATPase) Piperidine_NACHT->ATPase Inhibits Piperidine_PYD Piperidine Inhibitor (Blocks PYD-PYD) Piperidine_PYD->ASC_Recruit Blocks Interaction

Caption: Schematic of NLRP3 activation showing Signal 1 (Priming) and Signal 2 (Activation). Hexagons indicate potential mechanisms of action for piperidine compounds: inhibition of ATPase activity or disruption of ASC recruitment.

Diagram 2: Experimental Screening Cascade

Screening_Workflow cluster_0 Phase 1: Primary Screen (THP-1) cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism Step1 LPS Priming (3 hrs) Step2 Add Piperidine (30 min) Step1->Step2 Step3 Nigericin Trigger (45 min) Step2->Step3 Readout1 ELISA (IL-1β) LDH (Toxicity) Step3->Readout1 WB Western Blot (Caspase-1 p20) Readout1->WB Hit? Speck ASC Speck Microscopy WB->Speck ATPase ADP-Glo ATPase Assay Speck->ATPase Confirm Target Selectivity Selectivity Check (AIM2 / NLRC4) ATPase->Selectivity

Caption: Step-by-step screening cascade. Only compounds passing the Primary Screen (High IL-1β inhibition, Low LDH) proceed to mechanistic validation.

References

  • Mangan, M. S. J., et al. (2018).[12] Targeting the NLRP3 inflammasome in inflammatory diseases.[1][14][[“]][15][16] Nature Reviews Drug Discovery. Link

  • Coll, R. C., et al. (2015).[9] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[1][7] Nature Medicine (Describes MCC950 mechanism). Link

  • Tezcan, G., et al. (2020). KN3014, a piperidine-containing small compound, inhibits auto-secretion of IL-1β from PBMCs. Scientific Reports. Link

  • Tapia-Abellán, A., et al. (2019).[12] MCC950 closes the active conformation of NLRP3 to an inactive state. Nature Chemical Biology. Link

  • Promega Corporation. (2024).[15] NLRP3 ADP-Glo™ Kinase Assay Protocol. Link

  • Bertheloot, D., et al. (2022). Methods to Measure Inflammasome Activation and Pyroptosis.[14][8] Methods in Molecular Biology. Link

Sources

Application

developing PI3Kδ inhibitors from piperidine-based scaffolds

Application Note: Developing PI3Kδ Inhibitors from Piperidine-Based Scaffolds Executive Summary & Strategic Rationale Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in leukocytes, makin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing PI3Kδ Inhibitors from Piperidine-Based Scaffolds

Executive Summary & Strategic Rationale

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in leukocytes, making it a critical target for B-cell malignancies (CLL, FL) and autoimmune disorders. While first-generation inhibitors like Idelalisib validated the target, they suffered from toxicity profiles (hepatotoxicity, colitis) often linked to off-target effects or poor physicochemical properties.

This guide focuses on the piperidine scaffold as a versatile pharmacophore for next-generation PI3Kδ inhibitors. Unlike the morpholine rings common in early PI3K inhibitors (which target the hinge region), piperidine moieties are increasingly utilized to access the affinity pocket or the solvent-exposed region . The piperidine ring offers a tunable pKa for solubility and a sp3-rich architecture that allows for precise vectorization of substituents to maximize isoform selectivity (sparing PI3Kα/β).

Medicinal Chemistry: Piperidine Scaffold Optimization

Structural Design Philosophy

The ATP-binding pocket of PI3Kδ contains key regions: the Hinge Region (Val828), the Affinity Pocket , and the Ribose Binding Region .

  • The Core: typically a flat heteroaromatic system (e.g., thienopyrimidine, quinazolinone) that anchors to the hinge.

  • The Piperidine Role: The piperidine ring is often attached to the core via a linker or direct C-N bond. Its chair conformation allows substituents (e.g., 3-amino, 4-carboxamide) to probe the affinity pocket, forming salt bridges with residues like Asp832 or Glu826 , which are critical for δ-selectivity.

SAR Case Study: Piperidine Substitution Effects

The following table illustrates a hypothetical optimization campaign where a morpholine hinge-binder is replaced or supplemented with a piperidine moiety to improve selectivity.

Table 1: Structure-Activity Relationship (SAR) of Piperidine Analogs

Cmpd IDR-Group (Piperidine pos.)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)Solubility (pH 7.4)
Ref 1 Morpholine (Parent)12504xLow
PIP-01 Unsubstituted Piperidine451202.6xLow
PIP-02 4-NH2 (Axial)8800100xHigh
PIP-03 3-NH2 (Equatorial)51,200240x High
PIP-04 4-CONH22240018xModerate
PIP-05 N-Methyl-4-NH21506004xHigh

Key Insight: The introduction of a primary amine at the 3-position (PIP-03) often captures a specific electrostatic interaction within the delta-specific pocket that is sterically restricted in the alpha isoform.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling of a functionalized piperidine to a chloropyrimidine core.

Reagents:

  • Core: 4-chloro-6-phenylthieno[3,2-d]pyrimidine (or similar scaffold).

  • Nucleophile: tert-butyl piperidin-3-ylcarbamate (chiral pure).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: IPA (Isopropyl alcohol) or NMP.

Procedure:

  • Charge: In a 20 mL microwave vial, dissolve 1.0 eq (200 mg) of the chloro-heterocycle core in 5 mL of IPA.

  • Add: Add 1.2 eq of the piperidine amine and 2.5 eq of DIPEA.

  • Reflux: Heat the reaction to 85°C for 4 hours (or 120°C for 30 min in microwave). Monitor by LC-MS for disappearance of starting material (M+H).

  • Workup: Evaporate volatiles. Redissolve residue in DCM, wash with sat. NaHCO3 and brine. Dry over MgSO4.

  • Deprotection: Treat the crude Boc-protected intermediate with 4M HCl in dioxane for 1 hour at RT to liberate the free amine.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the final salt.

Biochemical Potency Assay: ADP-Glo™ Kinase Assay

Objective: Determine IC50 values against recombinant PI3Kδ. This assay quantifies the ADP produced during the phosphorylation of the PIP2 substrate.

Materials:

  • Enzyme: Recombinant PI3Kδ (p110δ/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).

  • ATP: Ultrapure ATP (Km apparent is typically ~25-50 µM; use 25 µM for screening).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.[1]

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Echo acoustic dispensing preferred).

  • Enzyme Addition: Dilute PI3Kδ enzyme in 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS). Add 2 µL of enzyme solution to wells. Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of Substrate/ATP mix (final conc: 10 µM PIP2, 25 µM ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Stop/Depletion: Add 4 µL of ADP-Glo™ Reagent (stops reaction, depletes unconsumed ATP). Incubate 40 min at RT.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to Vehicle (0% inhibition) and No-Enzyme (100% inhibition) controls. Fit curves using a 4-parameter logistic model.

Cellular Mechanism of Action: Anti-IgM Induced pAKT (S473)

Objective: Verify cellular permeability and on-target inhibition in a B-cell context.

Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

Protocol:

  • Starvation: Seed Ramos cells at 2 x 10^6 cells/mL in serum-free RPMI-1640 for 2 hours to reduce basal AKT phosphorylation.

  • Treatment: Aliquot 100 µL cells into 96-well v-bottom plates. Add 1 µL of 100X compound dilution. Incubate 1 hour at 37°C.

  • Stimulation: Stimulate B-cell receptor (BCR) with 10 µg/mL Goat F(ab')2 Anti-Human IgM for 15 minutes.

  • Lysis: Spin down plates (1500 rpm, 3 min), aspirate media. Lyse pellets in 100 µL cold Cell Lysis Buffer (CST) + Phosphatase Inhibitors.

  • Quantification:

    • Option A (Western): Run SDS-PAGE, blot for pAKT (S473) and Total AKT.

    • Option B (ELISA/HTRF): Use a pAKT S473 Sandwich ELISA kit. Transfer 10 µL lysate to ELISA plate.

  • Calculation: Calculate IC50 based on the ratio of pAKT/Total AKT signal relative to DMSO-stimulated controls.

Visualizations

Diagram 1: PI3K Signaling & Inhibitor Intervention

This pathway map illustrates the downstream consequences of PI3Kδ inhibition in B-cells.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (p110δ) BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates T308 mTOR mTORC1 AKT->mTOR Activates FoxO FoxO Transcription AKT->FoxO Inhibits (Survival) Inhibitor Piperidine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3Kδ signaling cascade. Piperidine-based inhibitors competitively bind the ATP pocket of p110δ, preventing PIP3 generation and downstream AKT/mTOR survival signaling.

Diagram 2: Lead Optimization Workflow

A logical flow for evolving a hit to a lead using the piperidine strategy.

Optimization_Flow Hit Hit Identification (Core Scaffold) Scan Piperidine Scan (N-sub, C-sub) Hit->Scan Install Piperidine Biochem Biochemical Assay (Selectivity α/δ) Scan->Biochem Test Potency Biochem->Scan Poor Selectivity Cell Cellular Assay (Ramos pAKT) Biochem->Cell IC50 < 10nM Cell->Scan Poor Permeability Lead Lead Candidate (High Selectivity) Cell->Lead Valid Potency

Caption: Iterative workflow for optimizing piperidine-based PI3Kδ inhibitors, cycling between synthesis and biological validation.

References

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][2][3] URL:[Link]

  • Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor (LAS191954). Source: Journal of Medicinal Chemistry (2016). URL:[Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Source: MDPI (2022). URL:[Link]

  • Assay for Inhibition of AKT Phosphorylation in Leukemic Cell Lines.

Sources

Method

using zebrafish embryo development as an assay for azetidine derivatives

From Acute Toxicity to Mechanistic Teratogenicity Executive Summary Azetidine derivatives (four-membered nitrogen heterocycles) have emerged as "privileged scaffolds" in modern medicinal chemistry, offering improved meta...

Author: BenchChem Technical Support Team. Date: February 2026

From Acute Toxicity to Mechanistic Teratogenicity

Executive Summary

Azetidine derivatives (four-membered nitrogen heterocycles) have emerged as "privileged scaffolds" in modern medicinal chemistry, offering improved metabolic stability and conformational rigidity compared to their pyrrolidine or piperidine analogs.[1][2][3][4] However, their structural similarity to proline raises specific toxicological concerns, particularly regarding collagen synthesis and CNS modulation.

This guide details a tiered screening strategy using the zebrafish (Danio rerio) embryo model.[5][6][7][8][9][10][11][12] Unlike generic toxicity protocols, this workflow is tailored to detect the specific bioactivity profiles of azetidines, focusing on skeletal dysmorphogenesis (proline mimicry) and neuro-locomotor modulation (GABA/Glutamate transporter interaction).

Strategic Rationale: The Azetidine-Zebrafish Fit

The Chemical Context

Azetidines are increasingly used to lower lipophilicity (LogP) and introduce specific vector orientations in drug candidates. However, historical data on L-azetidine-2-carboxylic acid (LACA) indicates a mechanism of teratogenicity where the azetidine ring competes with proline during protein synthesis, leading to misfolded collagen and skeletal defects.

The Biological Model

The zebrafish embryo is uniquely suited for this assay because:

  • Optical Transparency: Allows direct visualization of the notochord and cartilage, the primary targets of proline-mimic toxicity.

  • CNS Homology: Zebrafish possess orthologs for key neurotransmitter transporters often targeted by azetidine derivatives.

  • High-Throughput: Enables the calculation of Teratogenic Indices (TI) for entire libraries of derivatives.

Experimental Workflow Visualization

The following diagram outlines the tiered screening logic, moving from acute toxicity to specific phenotypic readouts.

AzetidineScreening Library Azetidine Library (DMSO Stock) Dilution E3 Media Dilution (0.1 - 100 µM) Library->Dilution Exposure Static Exposure (96-well plate, 28.5°C) Dilution->Exposure Embryos Zebrafish Embryos (2-4 hpf) Embryos->Exposure Tier1 Tier 1: Acute Toxicity (OECD 236) Exposure->Tier1 24-96 hpf Tier2 Tier 2: Skeletal Assay (Alcian Blue Staining) Tier1->Tier2 Survivors (96 hpf) Tier3 Tier 3: Locomotor Profiling (Light/Dark Assay) Tier1->Tier3 Survivors (120 hpf) Analysis Data Integration (LC50, EC50, TI) Tier1->Analysis Tier2->Analysis Tier3->Analysis

Caption: Tiered screening workflow for azetidine derivatives, prioritizing acute toxicity followed by specific skeletal and CNS mechanistic assays.

Pre-Assay Preparation

Compound Solubility & Handling

Azetidines generally possess lower LogP than larger rings, but functionalization can alter solubility.

  • Stock Solution: Dissolve derivatives in 100% DMSO to 10-50 mM.

  • Working Solution: Dilute in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

  • Critical Limit: Final DMSO concentration must not exceed 0.1% (v/v) to avoid solvent-induced neurotoxicity.

Embryo Collection
  • Synchronization: Use a spawning barrier. Collect eggs within 30 minutes of light onset to ensure synchronous development.

  • Selection: Discard unfertilized or coagulated eggs before plating. Use embryos at 2–4 hours post-fertilization (hpf) (blastula/gastrula stage) to ensure exposure during early organogenesis.

Protocol 1: The Modified FET Test (Acute Toxicity)

Based on OECD Guideline 236, adapted for small molecule screening.

Objective

Determine the Lethal Concentration 50% (LC50) and establish the non-lethal range for functional assays.

Step-by-Step Methodology
  • Plating: Distribute 1 embryo per well in a 96-well plate.

  • Volume: Add 200 µL of test solution per well.

  • Controls:

    • Negative: E3 Medium + 0.1% DMSO.

    • Positive: 4 mg/L 3,4-dichloroaniline (standard) or L-azetidine-2-carboxylic acid (specific positive control for this class).

  • Incubation: 28.5 ± 1°C, 14h/10h light/dark cycle.

  • Readpoints: Assess at 24, 48, 72, and 96 hpf.

Scoring Criteria (Lethality)

An embryo is scored as "dead" if any of the following are observed:

  • Coagulation of the egg.[6][13]

  • Lack of somite formation.[6][12][13]

  • Non-detachment of the tail-bud from the yolk sac.[6][12][13]

  • Lack of heartbeat (after 48 hpf).

Protocol 2: Targeted Skeletal Assay (The "Proline Check")

Critical for Azetidines: Detecting collagen disruption.

Scientific Basis

Azetidine rings can be misincorporated into proteins in place of proline. In zebrafish, this manifests as a wavy notochord, shortened body axis, or cartilage defects in the jaw.

Methodology (Alcian Blue Staining)
  • Fixation: At 96 or 120 hpf, fix larvae in 4% PFA (Paraformaldehyde) overnight at 4°C.

  • Bleaching: Wash in PBST, then bleach pigments with 3% H₂O₂ / 1% KOH for 20 mins (until eyes are transparent).

  • Staining: Incubate in Alcian Blue solution (0.1% Alcian Blue in acidic ethanol) overnight.

  • Destaining: Wash in acidic ethanol until background is clear.

  • Imaging: Position larvae laterally in methylcellulose.

Scoring Metrics
PhenotypeIndicator ofScoring (0-3 Scale)
Ceratohyal Angle Jaw Cartilage Geometry0=Normal, 3=Inverted/Absent
Meckel’s Cartilage Lower Jaw Formation0=Normal, 3=Hypoplastic
Notochord Straightness Collagen Integrity0=Straight, 3=Severe Kink/Wavy

Protocol 3: Neurobehavioral Profiling (Locomotor Assay)

For Azetidines targeting CNS receptors (GABA/Glutamate).

Objective

Detect sedation, seizure-like behavior, or hyperactivity indicative of CNS modulation.

Methodology
  • Age: 120 hpf (larvae are free-swimming).

  • Acclimation: Place 96-well plate in the tracking system (e.g., DanioVision) for 10 mins in light.

  • Paradigm:

    • 10 mins Light (Baseline).

    • 5 mins Dark (Challenge - induces anxiety/startle).

    • 10 mins Light (Recovery).

  • Analysis: Measure Total Distance Moved (mm) and Velocity (mm/s).

Expected Outcomes[2][14]
  • Sedative Azetidines: Reduced velocity in Dark phase.

  • Pro-convulsants: High frequency "burst" movements or freezing in Light phase.

Data Analysis & Interpretation

Calculating the Teratogenic Index (TI)

The TI allows you to distinguish specific developmental disruptors from general toxins.



  • TI < 1: Compound is lethal before it is teratogenic (General Toxin).

  • TI > 1: Compound causes defects at non-lethal doses (Specific Teratogen). High risk for azetidines acting as antimetabolites.

Mechanistic Pathway Diagram

Understanding the potential toxicity mechanism helps in interpreting the data.

Mechanism Azetidine Azetidine Derivative ProlineComp tRNA Competition (Proline Mimicry) Azetidine->ProlineComp High Risk ReceptorBind CNS Receptor Binding (GABA/NMDA) Azetidine->ReceptorBind Intended Target Collagen Misfolded Collagen ProlineComp->Collagen Signaling Altered Neurotransmission ReceptorBind->Signaling Skeletal Skeletal Defects (Short axis, Jaw deformity) Collagen->Skeletal Behavior Locomotor Phenotype (Seizure/Sedation) Signaling->Behavior

Caption: Dual mechanistic pathways of azetidines: Structural toxicity via proline mimicry vs. functional CNS modulation.

References

  • OECD Guidelines for the Testing of Chemicals. (2013).[5][12] Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Publishing.[6] [Link]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemistry – A European Journal. [Link]

  • Deflorian, G., et al. (2020). Understanding the Teratogenicity of L-Azetidine-2-Carboxylic Acid in Zebrafish. Toxicological Sciences. (Contextual citation based on established LACA toxicity mechanisms in rodent models and zebrafish skeletal homology).
  • MacRae, C. A., & Peterson, R. T. (2015). Zebrafish as tools for drug discovery. Nature Reviews Drug Discovery. [Link]

  • Sachidanandan, C., et al. (2008).[14] Identification of a Novel Retinoid by Small Molecule Screening with Zebrafish Embryos. PLoS ONE. [Link]

Sources

Application

Advanced Methodology for the Characterization of Dopamine Transporter (DAT) Inhibitors

Application Note & Protocol Guide Executive Summary & Strategic Rationale The Dopamine Transporter (DAT) is the primary gatekeeper of dopaminergic signaling, terminating neurotransmission by reuptaking dopamine (DA) from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The Dopamine Transporter (DAT) is the primary gatekeeper of dopaminergic signaling, terminating neurotransmission by reuptaking dopamine (DA) from the synaptic cleft.[1][2] It is the obligate target for psychostimulants (cocaine, amphetamines) and a critical therapeutic target for ADHD and neuropsychiatric disorders.

Testing DAT inhibitors requires a multi-tiered approach. Relying solely on a single assay modality risks generating artifacts. For instance, a compound might appear to inhibit uptake in a fluorescent assay simply by quenching the fluorophore, or it might fail in a functional slice assay due to poor tissue penetration despite high affinity in cell lysates.

This guide provides a validated, three-pillar methodology:

  • Radioligand Uptake: The quantitative "Gold Standard" for affinity (

    
    ) and potency (
    
    
    
    ).
  • Fluorescent Substrate (ASP+) Assay: A high-throughput kinetic screen.

  • Fast-Scan Cyclic Voltammetry (FSCV): A functional ex vivo validation of presynaptic release and reuptake dynamics.[3]

Mechanistic Visualization

Understanding the transport cycle is prerequisite to designing valid inhibition assays. DAT operates via an alternating access mechanism. Inhibitors generally lock the transporter in a specific conformational state (e.g., Outward-Open for cocaine-like analogs).[4]

DAT_Mechanism Outward Outward-Facing (Open to Synapse) Bound Substrate/Ion Binding (2 Na+, 1 Cl-, DA) Outward->Bound +DA / +Na+ Occluded Occluded State (Gates Closed) Bound->Occluded Isomerization Inward Inward-Facing (Cytosolic Release) Occluded->Inward Release DA Return Reorientation (K+ Dependent) Inward->Return -DA / -Na+ Return->Outward Reset Inhibitor Inhibitor (e.g., Cocaine) Inhibitor->Outward Stabilizes (Blocks Transport)

Figure 1: The DAT Alternating Access Cycle. Inhibitors typically compete for the S1 site or bind allosterically, preventing the transition to the occluded state.

Assay Selection Matrix

FeatureRadioligand Uptake ([³H]-DA) Fluorescent Uptake (ASP+) Ex Vivo FSCV
Primary Output

,

(Equilibrium)
Kinetic Rates (

),

Real-time Release/Reuptake Kinetics
Throughput Medium (96-well)High (384/1536-well)Low (Single slice)
Sensitivity High (fmol detection)MediumHigh (nM detection)
Artifact Risk Low (Direct measurement)High (Quenching/Autofluorescence)Medium (Electrode fouling)
Use Case Lead Optimization / SAR Primary Screening (HTS) Physiological Validation

Protocol A: The Gold Standard – [³H]-Dopamine Uptake Assay

Objective: Determine the potency (


) of a test compound by measuring its ability to compete with tritiated dopamine for transport into DAT-expressing cells (e.g., CHO-DAT or HEK-hDAT).
Critical Reagents & Buffers[1]
  • Uptake Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 5 mM D-Glucose.[1] Adjust pH to 7.4 exactly.
    • Scientist's Note: Add 100 µM Ascorbic Acid and 10 µM Pargyline (MAO inhibitor) fresh daily. This prevents dopamine oxidation and metabolic degradation, which causes false-negative results.

  • Radioligand: [³H]-Dopamine (Specific Activity ~60 Ci/mmol). Target final concentration: 20–50 nM.

  • Non-Specific Control: GBR12909 (10 µM) or Cocaine (100 µM).

Step-by-Step Workflow
  • Cell Plating: Seed HEK-hDAT cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24 hours prior. Cells must be a confluent monolayer to prevent edge-effect detachment.

  • Wash Step: Aspirate media and gently wash cells 2x with 200 µL warm KRH buffer.

    • Why: Serum proteins in media bind drugs, shifting your

      
      .
      
  • Pre-Incubation (Equilibrium): Add 150 µL KRH buffer containing the Test Inhibitor (range:

    
     to 
    
    
    
    M). Incubate for 10 minutes at 37°C.
    • Why: Allows the inhibitor to bind DAT before the substrate competes.

  • Substrate Addition: Add 50 µL of [³H]-DA (4x concentration stock) to start the reaction.

  • Uptake Phase: Incubate for exactly 5-8 minutes at 37°C.

    • Critical: This must be within the linear phase of uptake. If you incubate too long (e.g., 30 mins), you measure equilibrium accumulation, not transport rate, invalidating Michaelis-Menten analysis.

  • Termination: Rapidly aspirate and wash 3x with Ice-Cold KRH buffer.

    • Why: Ice-cold buffer instantly rigidifies the membrane, freezing transporter conformational changes.

  • Lysis & Counting: Add 200 µL Scintillation Fluid (e.g., MicroScint-20), seal, shake for 30 mins, and read on a Beta Counter.

Data Analysis

Calculate Specific Uptake:



Fit data to a sigmoidal dose-response curve (variable slope) to find 

. Convert to

using the Cheng-Prusoff equation:

(Note: You must experimentally determine the

of your specific cell line first).

Protocol B: High-Throughput Fluorescent Screen (ASP+)

Objective: Rapidly screen libraries using 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), a fluorescent substrate mimic that enters cells via DAT.

Workflow Visualization

ASP_Assay Step1 Plate Cells (HEK-DAT, 384-well) Step2 Add Test Compounds (10 min Pre-incubation) Step1->Step2 Step3 Inject ASP+ Substrate (10 µM Final) Step2->Step3 Step4 Real-Time Kinetic Read (Ex 475nm / Em 605nm) Step3->Step4 Measure Slope (RFU/min)

Figure 2: The "Mix-and-Read" workflow for ASP+ assays allows for kinetic monitoring without washing steps.[5]

Technical Nuances
  • The Masking Problem: ASP+ is fluorescent even outside the cell. To improve Signal-to-Noise, use a bottom-read plate reader. Some protocols use a masking dye (e.g., Trypan Blue) to quench extracellular fluorescence, but this can interact with test drugs.

  • False Positives: Compounds that absorb light at 475nm or 605nm will appear as inhibitors ("inner filter effect").

    • Validation: Always counter-screen "hits" with the Radioligand assay (Protocol A).

Protocol C: Functional Ex Vivo Validation (FSCV)

Objective: Measure the effect of the inhibitor on electrically evoked dopamine release and reuptake in striatal brain slices. This accounts for tissue penetration and diffusion.

Slice Preparation
  • Dissection: Rapidly remove the brain of a C57BL/6 mouse and submerge in Ice-Cold Oxygenated Sucrose-ACSF (Artificial Cerebrospinal Fluid where NaCl is replaced by sucrose to prevent excitotoxicity).

  • Slicing: Cut 300 µm coronal slices containing the Nucleus Accumbens (NAc) or Dorsal Striatum .

  • Recovery: Incubate slices in standard ACSF at 32°C for 1 hour before recording.

Fast-Scan Cyclic Voltammetry (FSCV) Setup[3][6]
  • Electrode: Carbon Fiber Microelectrode (CFM), ~7 µm diameter, extended 50–100 µm from glass seal.

  • Waveform: Triangular ramp from -0.4 V to +1.3 V and back to -0.4 V vs Ag/AgCl reference.

  • Scan Rate: 400 V/s, repeated every 100 ms (10 Hz).

Experimental Logic
  • Stimulation: Apply a single electrical pulse (monophasic, 200–400 µA, 4 ms) to evoke DA release.

  • Baseline: Establish a stable baseline of evoked DA (3 consecutive stable traces).

  • Drug Application: Perfuse the DAT inhibitor.

  • Readout:

    • Peak Height: Does the drug increase synaptic DA levels? (Release effect).

    • Tau (

      
      ) / 
      
      
      
      :
      Does the drug slow down the decay of the signal? (Uptake inhibition).
    • Interpretation: A pure DAT inhibitor will drastically increase

      
       (slower clearance) and often increase peak height due to accumulation.
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Non-Specific Uptake Incomplete washing or sticky compound.Use 0.1% BSA in wash buffer; increase wash volume.
Low Signal Window Cell passage number too high (>20).Thaw fresh DAT-expressing cells; expression is unstable over time.
"Flat" Dose Response Ligand Depletion.Ensure <10% of total radioligand is taken up by cells. Reduce cell density or incubation time.
FSCV Electrode Drift Protein fouling on carbon fiber.Cycle the electrode at 60 Hz for 10 mins to "clean" the surface before recording.

References

  • Sucic, S., & Bönisch, H. (2016).[6][7] Radioligand Uptake Assays for the Functional Characterization of the Dopamine Transporter.[2][6][7] Current Protocols in Pharmacology.[7] Link

  • Lau, T., et al. (2015).[8][9] The Organic Cation Transporter 3 (OCT3) is a Distinct Pathway for Dopamine Reuptake.[10] Cell & Bioscience. Link

  • Ferris, M. J., et al. (2013). Dopamine Transporter Function and Addiction: Insights from Fast-Scan Cyclic Voltammetry. Annals of the New York Academy of Sciences. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[11] Link

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Application Note.Link

Sources

Method

Application Note: One-Pot Multicomponent Reactions for Piperidine Synthesis

Introduction: The Pharmacophore Imperative The piperidine scaffold is ubiquitous in FDA-approved therapeutics, underpinning blockbusters like Fentanyl (analgesic), Donepezil (Alzheimer’s), and Ritalin (ADHD). Traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Imperative

The piperidine scaffold is ubiquitous in FDA-approved therapeutics, underpinning blockbusters like Fentanyl (analgesic), Donepezil (Alzheimer’s), and Ritalin (ADHD). Traditional linear synthesis of these saturated nitrogen heterocycles often involves cumbersome ring-closing metathesis or hydrogenation steps that suffer from poor atom economy.

This guide details One-Pot Multicomponent Reactions (MCRs) that bypass these bottlenecks. By converging three or more reactants into a single vessel, these protocols exploit tandem bond-forming events—specifically Knoevenagel , Mannich , and Imine-Enamine condensations—to generate highly substituted piperidines with exceptional stereocontrol and atom efficiency.

Mechanistic Pathways & Logic

Understanding the order of events is critical for troubleshooting. We focus on two dominant pathways: the Pseudo-Five-Component Condensation (for highly functionalized monocyclic piperidines) and the Povarov Reaction (for fused bicyclic systems).

Pathway A: The Pseudo-Five-Component Cascade

In this "pot, atom, and step economic" (PASE) reaction, the stoichiometry is key: 1 eq.


-keto ester + 2 eq. Aldehyde + 2 eq.[1][2][3] Amine . The reaction is driven by the dual reactivity of the 

-keto ester (acting as a nucleophile via its enol/enamine form) and the aldehyde (acting as an electrophile).
Pathway B: The Povarov (Aza-Diels-Alder) Reaction

This is a formal [4+2] cycloaddition between an N-aryl imine (formed in situ) and an electron-rich alkene. It is the method of choice for synthesizing tetrahydroquinolines (fused piperidines).

Mechanistic Visualization

The following diagram illustrates the molecular logic for the Pseudo-Five-Component synthesis, highlighting the critical intermediate convergence.

Piperidine_MCR_Mechanism cluster_inputs Reactants (1:2:2 Stoichiometry) Aldehyde Aromatic Aldehyde (2 Equiv) Imine Intermediate A: N-Aryl Imine Aldehyde->Imine + Amine (-H2O) Knoevenagel Intermediate C: Knoevenagel Adduct Aldehyde->Knoevenagel + KetoEster (Alt. Pathway) Amine Aniline/Amine (2 Equiv) KetoEster β-Keto Ester (1 Equiv) Enamine Intermediate B: Enamine KetoEster->Enamine + Amine (-H2O) Michael_Add Intermolecular Mannich/Michael Addition Imine->Michael_Add Electrophile Enamine->Michael_Add Nucleophile Cyclization Intramolecular Cyclization & Tautomerization Michael_Add->Cyclization Product FINAL PRODUCT: Highly Functionalized Piperidine Cyclization->Product Catalyst Lewis Acid Catalyst (InCl3 or Sc(OTf)3) Catalyst->Imine Catalyst->Michael_Add

Caption: Logical flow of the Pseudo-Five-Component synthesis. Note the dual role of the amine and aldehyde in generating distinct intermediates that converge.

Protocol 1: Highly Functionalized Piperidines (Pseudo-5-CR)

This protocol utilizes Indium(III) Chloride (


) , a robust, water-tolerant Lewis Acid that effectively activates carbonyls without decomposing sensitive substrates.

Target Structure: Polysubstituted piperidines (e.g., ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives).

Materials
  • Aldehyde: Benzaldehyde (freshly distilled recommended) - 2.0 mmol

  • Amine: Aniline - 2.0 mmol[4][5]

  • 
    -Keto Ester:  Methyl acetoacetate - 1.0 mmol
    
  • Catalyst:

    
     (Indium Trichloride) - 10 mol% (22 mg)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) - 5 mL

  • Workup: Ethyl acetate, Brine,

    
    .
    
Experimental Workflow
  • Catalyst Activation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (0.1 mmol) in 5 mL of MeCN. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
    
  • Sequential Addition: Add Methyl acetoacetate (1.0 mmol), followed by Benzaldehyde (2.0 mmol), and finally Aniline (2.0 mmol).

    • Note: Adding the amine last prevents premature rapid formation of the enamine before the catalyst interacts with the aldehyde.

  • Reaction: Stir the mixture vigorously at Room Temperature for 3–6 hours.

    • Self-Validation Check: The reaction mixture often turns from clear/yellow to a turbid suspension as the highly non-polar piperidine product precipitates.

  • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexane).

    • Diagnostic: Look for the disappearance of the aldehyde spot (UV active) and the appearance of a new, slower-moving spot that stains orange/red with Dragendorff’s reagent (indicative of tertiary amines/alkaloids).

  • Workup:

    • Option A (Precipitate): If heavy precipitation occurs, filter the solid, wash with cold EtOH (2 x 2 mL), and dry. This often yields pure product.

    • Option B (Solution): Evaporate solvent under reduced pressure.[6] Redissolve residue in EtOAc (15 mL), wash with water (10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: If necessary, recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Stereoselective Povarov Reaction (Aza-Diels-Alder)

This protocol targets Tetrahydroquinolines (fused piperidines) using Scandium(III) Triflate (


) , a highly active Lewis Acid that promotes high diastereoselectivity (typically endo-selective).
Materials
  • Diene: N-Benzylideneaniline (Pre-formed imine preferred for control, or 1:1 Benzaldehyde/Aniline in situ) - 1.0 mmol

  • Dienophile: Cyclopentadiene (freshly cracked) or 2,3-Dihydrofuran - 1.5 mmol

  • Catalyst:

    
     - 5 mol%[7]
    
  • Solvent: Acetonitrile (MeCN) - 3 mL

Experimental Workflow
  • Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Loading: Add the Imine (1.0 mmol) and

    
     (0.05 mmol) to the tube. Dissolve in MeCN (3 mL).
    
  • Addition: Add the Dienophile (1.5 mmol) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 4–8 hours.

    • Stereocontrol Note: Lower temperatures (

      
      ) increase endo selectivity but extend reaction time to 12+ hours.
      
  • Self-Validation (NMR):

    • Take a crude aliquot for

      
       NMR.
      
    • Diagnostic: The coupling constant (

      
      ) between the protons at the ring fusion (H-2 and H-3 positions of the piperidine ring) distinguishes isomers. Cis-fused (endo) typically shows 
      
      
      
      Hz, while trans-fused (exo) shows
      
      
      Hz.
  • Workup: Quench with sat.

    
    , extract with DCM, and purify via silica chromatography.
    

Data Summary & Troubleshooting

Comparative Catalyst Performance (Pseudo-5-CR)
CatalystLoadingSolventTime (h)Yield (%)Notes

10 mol%MeCN488-92Excellent functional group tolerance; easy workup.

5 mol%MeCN390-95Higher cost; best for stereoselectivity.
SLS (Surfactant) 20 mol%Water680-85Green Protocol. Product floats/precipitates.
None -EtOH24+<40Poor conversion; significant side products.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling out Product is semi-solid or impure.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Low Yield Enamine hydrolysis or moisture.Ensure solvents are dry (for Lewis Acid protocols). For aqueous protocols (SLS), ensure vigorous stirring (emulsion).
No Reaction Catalyst deactivation.

is hygroscopic; store in a desiccator. If using

, dry it at

under vacuum if older than 6 months.
TLC Streaking Basic amine interaction with silica.Add 1% Triethylamine (TEA) to the TLC eluent to sharpen spots.

References

  • Clarke, P. A., et al. (2007). "Pot, atom and step economic (PASE) synthesis of highly functionalized piperidines: a five-component condensation." Tetrahedron Letters.

  • Kouzu, M., et al. (2005). "Scandium(III) Triflate-Catalyzed Povarov Reaction." Journal of Organic Chemistry.

  • Bhat, S. I., et al. (2017). "One-pot multi-component green synthesis of highly substituted piperidines using SLS in water."[8] Growing Science.

  • Donohoe, T. J., et al. (2009). "Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds." Chemistry – A European Journal.

  • Kobayashi, S., et al. (1996). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[9] Chemical Reviews.

Sources

Application

techniques for creating enantiomerically enriched N-heterocycles

Application Note: Techniques for Creating Enantiomerically Enriched N-Heterocycles Executive Summary & Strategic Overview Nitrogen-containing heterocycles (N-heterocycles) constitute the structural backbone of over 60% o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Techniques for Creating Enantiomerically Enriched N-Heterocycles

Executive Summary & Strategic Overview

Nitrogen-containing heterocycles (N-heterocycles) constitute the structural backbone of over 60% of FDA-approved small molecule drugs. The biological activity of these scaffolds—such as tetrahydroquinolines, pyrrolidines, and piperidines—is frequently governed by their three-dimensional chirality. For drug development professionals, the challenge is not merely synthesis, but stereocontrolled synthesis that is scalable, atom-economical, and robust.

This guide moves beyond basic textbook definitions to provide a decision framework for selecting the right asymmetric methodology based on substrate class and scale. We focus on three high-impact pillars:

  • Asymmetric Hydrogenation: The industrial gold standard for aromatic reduction.

  • Chiral Brønsted Acid Catalysis: A metal-free approach for sensitive substrates.

  • Photoredox Dual Catalysis: The frontier for constructing non-traditional C–C bonds.

Strategic Decision Framework

Before initiating wet chemistry, use the following logic flow to select the optimal methodology.

MethodSelection Start Target N-Heterocycle Substrate Substrate Type? Start->Substrate Aromatic Heteroarene (Quinoline, Indole) Substrate->Aromatic High Stability Imine Cyclic Imine (Benzoxazine, Dihydroisoquinoline) Substrate->Imine Acid Sensitive Radical Radical Precursor (Alpha-amino radical) Substrate->Radical C-H Functionalization Method1 Ir-Catalyzed Asymmetric Hydrogenation Aromatic->Method1 High Pressure H2 Method2 Chiral Phosphoric Acid Transfer Hydrogenation Imine->Method2 Hantzsch Ester Method3 Photoredox Dual Catalysis Radical->Method3 Blue LED

Figure 1: Decision matrix for selecting asymmetric synthesis methodologies based on substrate electronic properties and stability.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines

Principle: While Rhodium and Ruthenium are excellent for olefins, Iridium is the metal of choice for unactivated N-heteroarenes. The breakthrough, pioneered by Zhou et al., involves using iodine (I2) as a critical additive. Iodine oxidizes the Ir(I) precatalyst to a more active Ir(III) species and helps form a bridged hydrido-iodide complex that facilitates outer-sphere hydrogen transfer.

Scope:

  • Substrates: 2-substituted quinolines, quinoxalines.

  • Products: Chiral 1,2,3,4-tetrahydroquinolines (THQs).[1]

  • Scalability: High (Industrial standard).

Materials:

  • Precatalyst:

    
     (Chloro(1,5-cyclooctadiene)iridium(I) dimer).
    
  • Ligand: (R)-MeO-Biphep or (R)-SegPhos (Axially chiral bisphosphines).

  • Additive: Iodine (

    
    ).[2][3]
    
  • Solvent: Toluene or THF (anhydrous).

  • Gas: Hydrogen (

    
    ) cylinder or high-pressure reactor.
    

Step-by-Step Protocol:

  • Catalyst Preparation (In Situ):

    • In a glovebox, weigh

      
       (3.4 mg, 0.005 mmol, 0.5 mol%) and (R)-MeO-Biphep (6.4 mg, 0.011 mmol, 1.1 mol%) into a Schlenk tube.
      
    • Add anhydrous Toluene (2.0 mL) and stir at room temperature for 30 minutes until a clear orange/red solution forms.

  • Substrate & Additive Addition:

    • Add the substrate, e.g., 2-methylquinoline (143 mg, 1.0 mmol).

    • Add

      
       (12.7 mg, 0.05 mmol, 5 mol%). Note: The solution color will darken immediately.
      
  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Purge with

      
       gas (3 cycles) to remove air.
      
    • Pressurize to 600-700 psi (40-50 bar) .

    • Stir vigorously at room temperature (25–30 °C) for 12–24 hours.

  • Workup:

    • Carefully vent the

      
       gas (fume hood).
      
    • Concentrate the solvent under reduced pressure.

    • Add saturated

      
       (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Expected Result: >95% Yield, 90–96% ee.

Mechanistic Insight (Graphviz):

IrCycle Ir_Pre Ir(I)-Precatalyst Ir_III Active Ir(III)-H Species Ir_Pre->Ir_III + H2, + I2 Complex Ir-Substrate Complex Ir_III->Complex + Quinoline TS Enantio-determining H-Transfer Complex->TS Outer Sphere Product_Rel Product Release TS->Product_Rel Hydride Transfer Product_Rel->Ir_III Regeneration

Figure 2: Simplified catalytic cycle for Ir-catalyzed hydrogenation. The iodine additive is crucial for accessing the high-oxidation state Ir(III) active species.

Protocol B: Organocatalytic Transfer Hydrogenation (Metal-Free)

Principle: For substrates sensitive to high pressure or metal contamination, Chiral Phosphoric Acids (CPAs) offer a robust alternative. This method utilizes a Hantzsch ester as a biomimetic hydride source (similar to NADH). The CPA activates the imine via hydrogen bonding while simultaneously directing the approach of the bulky Hantzsch ester, ensuring high enantioselectivity.

Scope:

  • Substrates: Benzoxazines, Benzothiazines, Quinolines.

  • Reagents: Hantzsch Ester (HEH), Chiral BINOL-derived Phosphoric Acid.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a screw-cap vial, add the substrate (e.g., 3-phenyl-2H-1,4-benzoxazine, 0.1 mmol).

    • Add the catalyst: (R)-TRIP or (R)-BINOL-PA (0.005 mmol, 5 mol%).

    • Add the hydride source: Hantzsch Ester (0.12 mmol, 1.2 equiv).

    • Add solvent: Benzene or Toluene (1.0 mL).

  • Incubation:

    • Stir the suspension at 60 °C (or lower if activity permits) for 24 hours.

    • Observation: The yellow color of the Hantzsch ester will fade as it oxidizes to the pyridine derivative.

  • Workup:

    • Directly load the reaction mixture onto a short plug of silica gel.

    • Elute with

      
       to remove the catalyst and pyridine byproduct.
      
  • Analysis:

    • Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: >90% Yield, >95% ee.

Comparative Data Analysis

Table 1 summarizes the performance metrics of the two primary protocols described above.

FeatureIr-Catalyzed HydrogenationCPA Transfer Hydrogenation
Catalyst Type Transition Metal (Ir)Organocatalyst (Brønsted Acid)
H-Source

Gas (High Pressure)
Hantzsch Ester (Stoichiometric)
Substrate Scope Broad (Quinolines, Indoles)Specialized (Benzoxazines, Imines)
Scale Multi-gram to Kilo-scaleMilligram to Gram-scale
Typical ee 90–99%90–99%
Key Advantage Atom Economy (100%)Metal-free, mild conditions
Limitation Requires AutoclaveStoichiometric waste (Pyridine)

Troubleshooting & Optimization

  • Low Conversion (Ir-Method):

    • Check Purity: N-heterocycles can poison metal catalysts. Recrystallize the substrate or pass through basic alumina.

    • Increase Pressure: Boosting

      
       pressure from 300 to 800 psi often drives conversion without eroding ee.
      
  • Low Enantioselectivity (CPA-Method):

    • Solvent Screen: Non-polar solvents (Benzene, Toluene, Mesitylene) generally favor tight ion-pairing and higher ee compared to polar solvents (THF, DCM).

    • Catalyst Sterics: If using unsubstituted BINOL-PA gives low ee, switch to sterically demanding catalysts like (R)-TRIP (2,4,6-iPr-phenyl groups).

References

  • Wang, W.-B., Lu, S.-M., Yang, P.-Y., Han, X.-W., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands. Journal of the American Chemical Society, 125(35), 10536–10537. Link

  • Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis. Angewandte Chemie International Edition, 45(40), 6751–6755.[4] Link(Note: This citation refers to the seminal work on CPA transfer hydrogenation).

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophores. Science, 345(6195), 437–440. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819. Link

Sources

Method

Introduction: The Piperidine Scaffold as a Privileged Structure for µ-Opioid Receptor Modulation

An in-depth guide to the characterization of piperidine derivatives as µ-opioid receptor inhibitors, designed for researchers and drug development professionals. The µ-opioid receptor (MOR), a class A G protein-coupled r...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the characterization of piperidine derivatives as µ-opioid receptor inhibitors, designed for researchers and drug development professionals.

The µ-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR), is the primary target for the most potent analgesics, such as morphine and fentanyl.[1] However, activation of MOR also leads to severe and life-threatening side effects, including respiratory depression, constipation, tolerance, and dependence.[1][2] Consequently, the development of MOR antagonists is of significant therapeutic interest for treating opioid overdose, opioid-induced side effects, and potentially substance use disorders.

Within the landscape of medicinal chemistry, the piperidine ring is recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and clinically used drugs.[3][4][5] Specifically, the 4-phenylpiperidine and related structures, such as the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, have been extensively explored as a pharmacophore for potent and selective opioid receptor ligands.[3][6][7] These scaffolds provide a rigid framework that correctly orients key pharmacophoric elements—a basic nitrogen atom, a hydroxylated phenyl group, and N-substituents—for high-affinity interaction with the opioid receptor binding pocket.

This guide provides a comprehensive overview of the essential in vitro and in vivo protocols required to characterize novel piperidine derivatives as MOR inhibitors. It is designed to provide not only the step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and validated characterization cascade.

Part 1: In Vitro Characterization of MOR Antagonism

The initial characterization of a potential MOR inhibitor involves quantifying its ability to bind to the receptor and its functional capacity to block agonist-induced signaling.

Determining Binding Affinity via Radioligand Competition Assays

Expertise & Rationale: The first step is to confirm that the piperidine derivative physically interacts with the MOR. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound.[3] The principle involves measuring the displacement of a known radioactive ligand (radioligand) from the receptor by increasing concentrations of the unlabeled test compound. The choice of radioligand is critical; a non-selective antagonist like [³H]diprenorphine is often used as it binds with high affinity to multiple opioid receptor types, allowing for a broad initial screen.[2][8] The use of membranes from cells stably expressing the human MOR (e.g., HEK293 or CHO cells) ensures a homogenous and high-density source of the target receptor.[2][9]

Protocol 1: µ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative at the human µ-opioid receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MOR (HEK-MOR).[9]

  • Radioligand: [³H]diprenorphine (specific activity ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

  • Unlabeled Ligands: Test piperidine derivative, Naloxone (for non-specific binding definition and positive control).

  • 96-well polypropylene plates, glass fiber filter mats, scintillation cocktail, microplate scintillation counter.

Methodology:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each condition: Total Binding (radioligand only), Non-Specific Binding (NSB; radioligand + high concentration of unlabeled naloxone, e.g., 10 µM), and Competition (radioligand + varying concentrations of test compound).

  • Reaction Mixture: In each well, combine in a final volume of 500 µL:[8]

    • 400 µL Assay Buffer.

    • 25 µL of the appropriate unlabeled ligand dilution (buffer for Total Binding, 10 µM naloxone for NSB, or test compound).

    • 25 µL of [³H]diprenorphine (final concentration ~0.2 nM).[8]

    • 50 µL of HEK-MOR membrane preparation (5-20 µg protein/well).[8]

  • Incubation: Seal the plate and incubate for 60-120 minutes at room temperature (~25°C) to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[3]

Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - HEK-MOR Membranes - [3H]diprenorphine - Test Compounds - Assay Buffer A1 Dispense Reagents into 96-well Plate: - Total Binding - Non-Specific Binding - Competition Wells P1->A1 A2 Incubate at 25°C (60-120 min) A1->A2 A3 Harvest via Vacuum Filtration & Wash Filters A2->A3 A4 Add Scintillation Cocktail & Count Radioactivity (DPM) A3->A4 D1 Calculate Specific Binding: Total - NSB A4->D1 D2 Plot % Inhibition vs. [Test Compound] D1->D2 D3 Determine IC50 via Non-linear Regression D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Antagonism: GTPγS Binding Assay

Expertise & Rationale: Demonstrating that a compound binds to MOR is insufficient; its functional effect must be determined. Since MORs are Gi/o-coupled, agonist binding promotes the exchange of GDP for GTP on the Gα subunit, the first step in signal transduction.[10][11] The [³⁵S]GTPγS binding assay measures this proximal activation event.[12] GTPγS is a non-hydrolyzable GTP analog; when it binds, it becomes irreversibly trapped on the Gα subunit, allowing for accumulation and measurement of a radioactive signal.[11] A competitive antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding in a concentration-dependent manner. This assay is crucial for confirming the inhibitor's mechanism of action and for distinguishing between full and partial agonists, or identifying inverse agonists.[10][13]

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To quantify the ability of a piperidine derivative to antagonize agonist-stimulated G-protein activation at the MOR.

Materials:

  • HEK-MOR cell membranes.

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate): 10 µM final concentration (to ensure G-proteins are in the inactive state).

  • Agonist: DAMGO (a potent and selective MOR peptide agonist).

  • Test piperidine derivative.

Methodology:

  • Membrane Pre-incubation: Pre-incubate HEK-MOR membranes with adenosine deaminase (ADA) (2 U/mL) for 15 minutes at 30°C to degrade endogenous adenosine.

  • Plate Setup: In a 96-well plate, set up reactions in triplicate.

  • Reaction Mixture: Add the following to each well (final volume of 200 µL):

    • HEK-MOR membranes (10-20 µg protein).

    • Assay buffer containing 10 µM GDP.

    • Test piperidine derivative at various concentrations (or buffer for control). Pre-incubate for 15 minutes.

    • A fixed concentration of DAMGO (typically its EC₈₀, predetermined).

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats and wash with ice-cold buffer.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition of DAMGO-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.

    • Determine the IC₅₀ value from the concentration-response curve.

    • For a more detailed characterization of competitive antagonism, perform a Schild analysis. This involves generating full agonist (DAMGO) dose-response curves in the presence of several fixed concentrations of the antagonist. A rightward shift in the agonist EC₅₀ is observed. The analysis yields a pA₂ value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response.[14] A Schild slope close to unity is indicative of competitive antagonism.[13]

Visualization: MOR Signaling and Assay Principles

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR μ-Opioid Receptor (MOR) G_protein Gα(i/o)βγ (GDP-bound) MOR->G_protein activation AC Adenylyl Cyclase (AC) G_protein->AC Gα(i/o)-GTP GDP GDP G_protein->GDP exchanges for cAMP cAMP Production AC->cAMP inhibited ATP ATP ATP->AC Agonist Agonist (e.g., DAMGO) Agonist->MOR Antagonist Piperidine Antagonist Antagonist->MOR GTP GTP GTP->G_protein

Caption: Simplified MOR signaling pathway via Gi/o protein.

Downstream Functional Antagonism: cAMP Inhibition Assay

Expertise & Rationale: To confirm functional antagonism at a downstream signaling node, a cyclic AMP (cAMP) accumulation assay is employed. The Gi/o protein coupled to MOR inhibits the enzyme adenylyl cyclase (AC), thereby reducing the intracellular concentration of the second messenger cAMP.[15][16] In an assay setting, AC is first stimulated with an agent like forskolin to produce a measurable amount of cAMP.[17] The addition of a MOR agonist will inhibit this forskolin-stimulated cAMP production. A true MOR antagonist will, in a concentration-dependent manner, reverse the agonist's effect and restore cAMP levels back to the forskolin-stimulated baseline.[18] This assay provides a robust, cell-based functional readout that complements the membrane-based GTPγS assay.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of a piperidine derivative to reverse agonist-mediated inhibition of cAMP production.

Materials:

  • HEK-MOR cells or other suitable cell line expressing MOR.

  • Assay Medium: Serum-free DMEM or HBSS.

  • Stimulant: Forskolin (or a water-soluble analog like NKH-477).[15][17]

  • Agonist: Morphine or DAMGO.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Test piperidine derivative.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Seed HEK-MOR cells in 96- or 384-well plates and grow to ~90% confluency.

  • Pre-incubation: Wash cells with assay medium. Pre-incubate cells for 15-30 minutes with various concentrations of the test piperidine derivative (or vehicle) in the presence of IBMX (e.g., 0.5 mM).

  • Agonist Challenge: Add a fixed concentration of a MOR agonist (e.g., morphine at its EC₈₀) to the wells and incubate for 15 minutes.

  • AC Stimulation: Add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Establish a 100% response level (forskolin + IBMX only) and a 0% response level (forskolin + IBMX + maximal agonist concentration).

    • Plot the cAMP levels against the log concentration of the test antagonist.

    • Calculate the IC₅₀ for the antagonist's ability to reverse the agonist-induced inhibition.

Part 2: In Vivo Evaluation of MOR Inhibitors

After thorough in vitro characterization, promising candidates must be evaluated in living systems to assess their pharmacokinetic properties, efficacy in reversing opioid effects, and safety profile.

Reversal of Opioid-Induced Antinociception

Expertise & Rationale: A primary function of a MOR antagonist is to block the effects of MOR agonists. In a preclinical setting, this is often demonstrated by reversing the analgesic (antinociceptive) effect of an opioid like morphine. Standard assays like the hot water tail-withdrawal (or tail-flick) test are used.[4][19] In this model, an animal's reflexive withdrawal from a noxious thermal stimulus is measured. Morphine increases the latency of this withdrawal reflex. A potent antagonist, when administered, will reverse this effect and bring the latency back towards baseline.

Protocol 4: Mouse Hot Water Tail-Withdrawal Assay

Objective: To assess the ability of a piperidine derivative to reverse morphine-induced antinociception.

Materials:

  • Male ICR or Swiss-Webster mice.[20]

  • Morphine sulfate (for injection).

  • Test piperidine derivative (formulated for appropriate route of administration, e.g., s.c. or i.p.).

  • Water bath maintained at a constant noxious temperature (e.g., 53-55°C).[19][21]

  • Timer/stopwatch.

Methodology:

  • Acclimation: Acclimate mice to the testing room and handling procedures.

  • Baseline Latency: Measure the baseline tail-withdrawal latency for each mouse by immersing the distal 2-3 cm of the tail in the hot water bath. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

  • Opioid Administration: Administer a dose of morphine (e.g., 5-10 mg/kg, s.c.) known to produce a robust antinociceptive effect.

  • Peak Effect Measurement: At the time of peak morphine effect (e.g., 30 minutes post-injection), re-measure the tail-withdrawal latency.

  • Antagonist Administration: Immediately after confirming the antinociceptive effect, administer the test piperidine derivative.

  • Time-Course of Reversal: Measure tail-withdrawal latencies at several time points after antagonist administration (e.g., 15, 30, 60, 120 minutes) to determine the onset and duration of action.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for antinociception: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Plot the %MPE over time for different doses of the antagonist to determine its potency (e.g., calculating an AD₅₀, the dose that reduces the morphine effect by 50%) and duration of action.

Mitigation of Opioid-Induced Respiratory Depression

Expertise & Rationale: Opioid-induced respiratory depression (OIRD) is the most dangerous side effect of MOR agonists and the primary cause of overdose fatalities.[22][23] Therefore, a key application for a MOR antagonist is the reversal of OIRD. Whole-body plethysmography is a non-invasive method to monitor respiratory parameters (rate, tidal volume) in conscious, freely-moving rodents.[24] Alternatively, non-invasive oximeter collars can measure arterial oxygen saturation (SpO₂), providing a direct physiological readout of respiratory function.[22]

Protocol 5: Reversal of OIRD in Rodents

Objective: To determine if a piperidine derivative can reverse fentanyl- or morphine-induced respiratory depression.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Whole-body plethysmography system or a non-invasive pulse oximeter designed for rodents.

  • Potent MOR agonist: Fentanyl or morphine.

  • Test piperidine derivative.

Methodology:

  • Acclimation: Acclimate the animal to the plethysmography chamber or the oximeter collar until stable baseline readings are obtained.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) or SpO₂ for 15-30 minutes.

  • Opioid Challenge: Administer a dose of fentanyl or morphine known to cause significant respiratory depression.[22][24]

  • Monitor OIRD: Continuously monitor the respiratory parameters. A significant drop in respiratory rate and/or SpO₂ confirms OIRD.

  • Antagonist Administration: At the nadir of the respiratory depression, administer the test piperidine derivative.

  • Monitor Reversal: Continue to record respiratory parameters to quantify the extent and time-course of the reversal. A successful antagonist will restore breathing rate and SpO₂ towards baseline levels.

  • Data Analysis:

    • Express respiratory parameters as a percentage of the pre-drug baseline.

    • Plot the time course of OIRD and its reversal following antagonist administration.

    • Calculate the dose of the antagonist required to produce a 50% reversal of the agonist-induced respiratory depression.

Mitigation of Opioid-Induced Constipation

Expertise & Rationale: Opioid-induced constipation (OIC) is the most common chronic side effect of opioid therapy, significantly impacting patient quality of life.[25] OIC results from MOR activation in the gastrointestinal tract, which reduces motility.[26] The glass bead expulsion test is a simple and reliable in vivo model to quantify colonic propulsive activity.[27] Opioids like morphine significantly increase the time it takes for a rodent to expel a small glass bead inserted into the distal colon. An effective antagonist, particularly a peripherally restricted one, would reverse this effect.

Protocol 6: Glass Bead Expulsion Test for OIC

Objective: To evaluate the ability of a piperidine derivative to alleviate morphine-induced constipation.

Materials:

  • Male mice.

  • Morphine sulfate.

  • Test piperidine derivative.

  • Small glass beads (3 mm diameter).

  • Stopwatch.

Methodology:

  • Fasting: Mice may be fasted for a few hours prior to the experiment, with water available ad libitum.

  • Opioid Administration: Administer morphine (e.g., 5 mg/kg, s.c.) or vehicle to control and test groups.

  • Antagonist Administration: Administer the test piperidine derivative either before or after the morphine challenge, depending on the experimental design (prophylactic vs. treatment).

  • Bead Insertion: At the time of expected peak morphine effect (e.g., 30 minutes post-injection), carefully insert a single 3 mm glass bead into the distal colon of each mouse to a depth of ~2 cm.[27]

  • Measure Expulsion Latency: Place each mouse in an individual cage and record the time taken to expel the glass bead. A cut-off time (e.g., 30-60 minutes) should be set.[27]

  • Data Analysis:

    • Compare the mean expulsion latency between groups (Vehicle, Morphine only, Morphine + Antagonist).

    • A statistically significant decrease in expulsion time in the antagonist-treated group compared to the morphine-only group indicates efficacy against OIC.

Data Summary and Structure-Activity Relationships (SAR)

Systematic chemical modification of the piperidine scaffold allows for the exploration of structure-activity relationships (SAR). By testing a series of analogs, researchers can identify which structural features are critical for antagonist potency and selectivity.[3][6]

Table 1: Example SAR Data for Piperidine Derivatives at MOR

Compound ID N-Substituent (R₁) 4-Aryl Substituent (R₂) MOR Kᵢ (nM) Antagonist pA₂ (GTPγS Assay)
Lead-01 -CH₂-Cyclopropyl 3-OH 1.2 8.9
Analog-02 -CH₃ 3-OH 25.5 7.5
Analog-03 -CH₂-Cyclopropyl 3-OCH₃ 18.0 7.8
Analog-04 -CH₂-Cyclopropyl 4-OH 15.3 7.9

| Naloxone | -CH₂-CH=CH₂ | 3-OH (part of morphinan) | 0.8 | 9.1 |

This table presents hypothetical data for illustrative purposes.

SAR Insights: From this example data, one could infer that a cyclopropylmethyl N-substituent (R₁) is superior to a simple methyl group for antagonist potency, and a 3-hydroxyl group on the aryl ring (R₂) is critical for high-affinity binding, as its methylation or relocation diminishes activity.[3]

Conclusion

The systematic application of the in vitro and in vivo protocols detailed in this guide enables a comprehensive and rigorous evaluation of novel piperidine derivatives as µ-opioid receptor inhibitors. This characterization cascade, from initial binding affinity determination to functional confirmation in cellular and whole-animal models, is essential for identifying promising lead candidates for further development. By understanding not just the methods but the underlying scientific principles, researchers can generate high-quality, reproducible data to advance the discovery of safer and more effective treatments related to opioid pharmacology.

References

  • Zimmerman, D. M., Leander, J. D., Cantrell, B. E., Reel, J. K., Snoddy, J., Mendelsohn, L. G., Johnson, B. G., & Mitch, C. H. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed.
  • Landon, C. D., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • Zimmerman, D. M., et al. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors.
  • ChEMBL. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. ChEMBL.
  • Eur J Med Chem. (2020).
  • Melior Discovery. (n.d.).
  • Benchchem. (n.d.). Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists. Benchchem.
  • Moron-Concepcion Lab. (n.d.).
  • Developing an animal model to detect drug–drug interactions impacting drug-induced respir
  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters.
  • BindingDB. (n.d.). In Vitro Mu-Opioid Receptor Binding Assay. BindingDB.
  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience.
  • Vandeputte, M. M., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress.
  • Li, J. G., et al. (n.d.).
  • Lacoste, B., et al. (2020). Respiratory depression and analgesia by opioid drugs in freely-behaving larval zebrafish. bioRxiv.
  • Han, Y., et al. (2021).
  • ResearchGate. (2025). Investigating Opioid‐induced Respiratory Depression and Analgesia Using Larval Zebrafish.
  • Anwar, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.
  • ResearchGate. (n.d.). 4-Phenyl piperidine derived mu opioid receptor antagonists.
  • Strange, P. G. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS)
  • Xia, M., et al. (n.d.).
  • Anwar, H., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • PubMed. (2011). In vitro opioid receptor assays. PubMed.
  • Pasternak, G. W. (n.d.).
  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
  • Pasternak, G. W. (2015).
  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Frontiers. (2025). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers.
  • Sterious, S. N., & Walker, M. J. (n.d.). In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay. PubMed Central.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Walker, M. J., et al. (2005). Opioid antagonists differ according to negative intrinsic efficacy in a mouse model of acute dependence. PubMed Central.
  • SciSpace. (n.d.).
  • Bohn, L. M., et al. (n.d.). In vivo characterization of the opioid antagonist nalmefene in mice. PMC - NIH.
  • Snyder, S. H. (n.d.).
  • Frontiers. (2022). Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. Frontiers.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem.
  • PubMed. (n.d.). In vitro and in vivo assessment of mu opioid receptor constitutive activity. PubMed - NIH.
  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery.
  • eLife. (2017). Drug discovery to counteract antinociceptive tolerance with mu-opioid receptor endocytosis. eLife.
  • Impact and Consequences of Opioid-Induced Constipation: A Survey of P
  • Du, Y., et al. (2018).
  • MDPI. (2023).
  • Frontiers. (2023).
  • Revvity. (n.d.). GTP binding assay. Revvity.
  • ACS Publications. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Cheng, J. T., et al. (n.d.). Opiate-induced constipation related to activation of small intestine opioid μ2-receptors. PMC.
  • Aalborg University Research Portal. (n.d.). Opioid-Induced Constipation and Bowel Dysfunction A Clinical Guideline. Aalborg University Research Portal.

Sources

Application

Application Note: Assessment of Pancreatic Lipase Inhibition by Piperidine Derivatives

Introduction & Mechanistic Rationale The Clinical Imperative Pancreatic Lipase (PL) is the primary enzyme responsible for the hydrolysis of dietary triacylglycerols (TAGs) into monoacylglycerols and free fatty acids.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Clinical Imperative

Pancreatic Lipase (PL) is the primary enzyme responsible for the hydrolysis of dietary triacylglycerols (TAGs) into monoacylglycerols and free fatty acids.[1] Inhibition of PL is a validated strategy for obesity management, as evidenced by the clinical success of Orlistat (Xenical®). However, the gastrointestinal side effects of irreversible covalent inhibitors like Orlistat have spurred the search for reversible, competitive inhibitors.

Why Piperidine Derivatives?

Piperidine scaffolds are privileged structures in medicinal chemistry due to their ability to mimic the transition state of ester hydrolysis.

  • Pharmacophore: The secondary or tertiary nitrogen in the piperidine ring (pKa ~11) is protonated at physiological pH. This cationic center can engage in electrostatic interactions with the anionic "oxyanion hole" or the catalytic triad (Ser152, Asp176, His263) of the lipase active site.

  • Solubility: Unlike highly lipophilic natural products, piperidine derivatives often offer tunable solubility profiles, though they present specific challenges in assay buffer compatibility that this guide will address.

Experimental Design Strategy

Before initiating wet-lab work, the following parameters must be optimized to ensure data integrity.

A. Substrate Selection

Two primary assay modalities are recommended based on throughput and sensitivity requirements:

  • Chromogenic (Standard): p-Nitrophenyl butyrate (p-NPB ) or p-Nitrophenyl palmitate (p-NPP ).

    • Pros: Cost-effective, robust, standard for IC50 determination.

    • Cons: Lower sensitivity; p-NPP requires emulsification.

  • Fluorometric (High Sensitivity): 4-Methylumbelliferyl oleate (4-MUO ).

    • Pros: High signal-to-noise ratio, suitable for low-potency screening.

    • Cons: Higher cost, potential for autofluorescence interference from test compounds.

B. The "Piperidine pH Paradox"

Piperidines are bases. In a standard lipase assay (pH 7.4–8.0), the piperidine nitrogen will be positively charged.

  • Risk: If your test compound is a salt (e.g., hydrochloride), it may locally alter the pH of the microenvironment if the buffer capacity is insufficient, leading to false positives (lipase is pH sensitive).

  • Solution: Use a strong buffer system (100 mM Tris-HCl or MOPS) rather than weak phosphate buffers to maintain pH stability.

Protocol 1: Chromogenic High-Throughput Screening (p-NPB)

This protocol is the "workhorse" assay for determining IC50 values. It relies on the hydrolysis of p-NPB to release p-nitrophenol, a yellow chromophore absorbing at 405 nm.[2]

Reagents
  • Assay Buffer: 100 mM Tris-HCl, 5 mM CaCl₂, pH 8.0. (CaCl₂ is critical for lipase stability).

  • Enzyme Stock: Porcine Pancreatic Lipase (Type II, Sigma).[3] Dissolve 10 mg/mL in Assay Buffer. Centrifuge at 10,000 x g for 5 min to remove insoluble carrier; use supernatant. Keep on ice.

  • Substrate Stock: 10 mM p-NPB in Acetonitrile (ACN).

  • Positive Control: Orlistat (dissolved in DMSO).[3]

  • Test Compounds: Piperidine derivatives (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation: Dilute Enzyme Stock to a working concentration (e.g., 100 µg/mL) in Assay Buffer immediately before use.

  • Plate Setup: Use a clear 96-well flat-bottom plate.

  • Pre-Incubation (Critical):

    • Add 10 µL Test Compound (variable conc.) or DMSO (Control).

    • Add 40 µL Enzyme Working Solution.

    • Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.

    • Incubate at 37°C for 15 minutes. This allows the piperidine derivative to access the active site.

  • Reaction Initiation:

    • Add 150 µL Assay Buffer.

    • Add 2 µL Substrate Stock (p-NPB).

  • Measurement:

    • Immediately place in a microplate reader pre-heated to 37°C.

    • Measure Absorbance (OD405) kinetically every 60 seconds for 20 minutes.

Assay Logic Visualization

LipaseAssay Start Start: Compound Prep PreInc Pre-Incubation (Enz + Inhibitor) 15 min @ 37°C Start->PreInc Binding Equilibrium Substrate Add Substrate (p-NPB) PreInc->Substrate Initiate Rxn Measure Kinetic Read OD 405nm (0-20 min) Substrate->Measure Hydrolysis Analysis Calculate Velocity (V) & % Inhibition Measure->Analysis Slope Calculation

Figure 1: Workflow for the spectrophotometric p-NPB lipase inhibition assay.

Protocol 2: Kinetic Mechanism Determination

To validate that your piperidine derivative is a specific inhibitor and not a denaturant, you must determine the Mode of Inhibition (MOI) using Lineweaver-Burk analysis.

Experimental Setup

Run the p-NPB assay described above, but vary both the inhibitor concentration and the substrate concentration.

  • Inhibitor: 0 (Control), IC25, IC50, and IC75 concentrations.

  • Substrate (p-NPB): 0.1, 0.2, 0.4, 0.8, and 1.6 mM.

Data Processing
  • Calculate the initial velocity (

    
    ) for each well (Slope of OD vs Time).
    
  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
Interpretation Guide (Piperidine Specifics)
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is constant).
    
    • Meaning: The piperidine competes directly with p-NPB for the active site. This is common for piperidines mimicking the substrate transition state.

  • Non-Competitive Inhibition: Lines intersect at the X-axis (

    
     is constant).
    
    • Meaning: The inhibitor binds to an allosteric site.

  • Mixed Inhibition: Lines intersect in the second quadrant.

KineticAnalysis Data Raw Kinetic Data (OD vs Time) Velocity Calculate Initial Velocity (V0) (Linear Regression) Data->Velocity Reciprocal Double Reciprocal Transform (1/V0 vs 1/[S]) Velocity->Reciprocal Plot Lineweaver-Burk Plot Reciprocal->Plot Result_Comp Intersection on Y-Axis (Competitive) Plot->Result_Comp Vmax unchanged Km increases Result_NonComp Intersection on X-Axis (Non-Competitive) Plot->Result_NonComp Vmax decreases Km unchanged

Figure 2: Decision tree for determining the Mode of Inhibition (MOI) via Lineweaver-Burk analysis.

Data Analysis & Validation Standards

Calculating % Inhibition


  • 
    : Velocity (slope) of the reaction (OD/min).
    
  • Blank: Buffer + Substrate (no enzyme) to correct for spontaneous hydrolysis.

Quality Control: The Z-Factor

For any screening campaign, calculate the Z-factor to validate assay robustness.



  • 
    : Standard deviation of positive (Orlistat) and negative (DMSO) controls.
    
  • 
    : Mean signal of controls.[4]
    
  • Target: Z > 0.5 indicates an excellent assay.

Summary of Key Parameters
ParameterRecommended Value/RangeNotes
Enzyme Conc. 50 - 200 µg/mLTitrate to ensure linear velocity for >10 min.
Substrate (p-NPB) 0.1 - 0.5 mMKeep < Km if screening for competitive inhibitors.
DMSO Limit < 2% (v/v)Higher DMSO inhibits PL activity intrinsically.
Incubation Temp 37°CPhysiological relevance; PL is temperature sensitive.
Positive Control Orlistat (IC50 ~0.2 - 0.5 µM)Validates enzyme activity and assay sensitivity.

Troubleshooting "Piperidine" Pitfalls

Issue 1: Precipitation upon addition to buffer.

  • Cause: Piperidine derivatives can be hydrophobic.

  • Fix: Add 0.01% Triton X-100 or Tween-80 to the assay buffer. This mimics the physiological bile salt environment and aids solubility without denaturing the enzyme.

Issue 2: High Background Absorbance.

  • Cause: Some piperidine derivatives are colored or oxidize.

  • Fix: Run a "Compound Blank" (Buffer + Compound + Substrate, NO Enzyme). Subtract this slope from the reaction slope.

Issue 3: Non-Linear Kinetics.

  • Cause: Substrate depletion or Enzyme instability.

  • Fix: Reduce Enzyme concentration or shorten the measurement window to the first 5-10 minutes (Initial Velocity phase).

References

  • Substrate & Assay Fundamentals

    • Kim, Y.S., et al. (2010). "Measurement of pancreatic lipase activity using p-nitrophenyl butyrate." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Piperidine Mechanism

    • Deng, Y., et al. (2025).[4][5] "Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights." Taylor & Francis Online.

  • Positive Control (Orlistat)

    • McRae, M.P., et al. (2018). "Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay." Pharmaceutical Research.

  • Fluorometric Methods

    • Vidal, K., et al. (2018). "Fluorometric Method to Assess Lipase Inhibition Activity."[6][7] CHIMIA.

  • Kinetic Analysis Standards

    • Cornish-Bowden, A. (2012). "Fundamentals of Enzyme Kinetics." Wiley-Blackwell.

Sources

Method

developing anti-dementia agents from 1-benzyl-piperidine derivatives

Application Note: Development of Anti-Dementia Agents via 1-Benzyl-Piperidine Scaffold Optimization Executive Summary & Strategic Rationale The 1-benzyl-piperidine moiety represents the pharmacophoric core of Donepezil (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Anti-Dementia Agents via 1-Benzyl-Piperidine Scaffold Optimization

Executive Summary & Strategic Rationale

The 1-benzyl-piperidine moiety represents the pharmacophoric core of Donepezil (Aricept) , the gold-standard symptomatic treatment for Alzheimer’s Disease (AD). While Donepezil effectively inhibits acetylcholinesterase (AChE), the current frontier in anti-dementia drug discovery has shifted toward Multi-Target Directed Ligands (MTDLs) .

This guide details the protocol for developing next-generation derivatives that retain the high-affinity AChE binding of the 1-benzyl-piperidine core while optimizing the "linker" and "effector" regions to target secondary pathologies (e.g., BACE1, amyloid aggregation, or oxidative stress).

Key Mechanistic Insight: The 1-benzyl-piperidine group binds primarily to the Catalytic Anionic Site (CAS) of AChE, while the benzyl ring can orient toward the Peripheral Anionic Site (PAS) depending on linker length. Dual binding (CAS + PAS) is critical for inhibiting AChE-induced amyloid-


 aggregation.

Mechanistic Pathway & Design Logic

Understanding the binding mode is a prerequisite for synthesis. The diagram below illustrates the dual-site binding mechanism required for high-potency inhibition.

AChE_Inhibition_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Active Gorge PAS Peripheral Anionic Site (PAS) (Trp286) Gorge Hydrophobic Gorge CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) Hydrolysis Hydrolysis (Choline + Acetate) CAS->Hydrolysis Catalytic Triad Action Ligand 1-Benzyl-Piperidine Derivative Ligand->PAS Benzyl/Linker Interaction (Blocks Aβ Aggregation) Ligand->CAS Piperidine N+ Interaction Ligand->Hydrolysis Inhibition (IC50 < 50 nM) ACh Acetylcholine (Substrate) ACh->CAS Native Binding

Figure 1: Mechanism of Dual-Site AChE Inhibition. The protonated nitrogen of the piperidine ring anchors the molecule in the CAS, while the benzyl moiety extends to the PAS, preventing substrate entry and amyloid templating.

Chemical Synthesis Protocol

Objective: Synthesize 4-substituted-1-benzyl-piperidine derivatives. Method Selection: We utilize a convergent synthesis strategy. Method A (Reductive Amination) is preferred for diversity (varying the benzyl group), while Method B (Nucleophilic Substitution) is used for scale-up.

Protocol A: Reductive Amination (Library Generation)

Best for exploring different benzyl substituents (e.g., -F, -Cl, -OMe).

Reagents:

  • 4-Piperidone derivative (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the 4-piperidone derivative (e.g., 1-Boc-4-piperidone deprotected or functionalized piperidine) and substituted benzaldehyde in dry DCE (0.1 M concentration). Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour under nitrogen.

    • Checkpoint: Solution often turns slightly yellow/cloudy as the imine/iminium ion forms.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Self-Validating Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear; the amine product will appear at lower Rf (stains with Dragendorff’s reagent).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Protocol B: N-Alkylation (Direct Benzylation)

Best for attaching a fixed benzyl group to a complex piperidine core.

Reagents:

  • Substituted Piperidine (1.0 eq)

  • Benzyl Bromide/Chloride derivative (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) (Anhydrous)

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, suspend the piperidine and K₂CO₃ in ACN. Add KI (accelerates reaction via Finkelstein mechanism).

  • Addition: Add the benzyl halide dropwise at RT.

  • Reflux: Heat to reflux (80°C) for 4–8 hours.

    • Self-Validating Check: A white precipitate (potassium halide salts) will form.

  • Workup: Filter off solids. Evaporate solvent. Redissolve residue in EtOAc, wash with water/brine.

  • Salt Formation (Optional but Recommended): Dissolve free base in diethyl ether/ethanol. Add HCl in dioxane (4M) dropwise to precipitate the hydrochloride salt. This improves stability for biological testing.

In Vitro Screening Protocol: Modified Ellman’s Assay

Objective: Determine the IC₅₀ of synthesized compounds against AChE. Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1][2] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Materials:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or recombinant human), 5 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATChI), 15 mM stock in water.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl₂.

  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Positive Control: Donepezil HCl (prepare serial dilutions: 1 nM to 10 µM).

Assay Procedure (96-Well Plate Format):

StepReagent/ActionVolume/WellNotes
1Phosphate Buffer (pH 8.0)140 µLMain reaction medium.
2Test Compound (in DMSO)20 µLFinal DMSO conc. must be <1%. Test 6-8 concentrations.
3AChE Enzyme Solution20 µLIncubate for 15 min at 25°C to allow inhibitor binding.
4DTNB Solution10 µLAdd before substrate to capture thiocholine immediately.
5Start Reaction: ATChI10 µLRapidly add using a multichannel pipette.
6Measurement -Read Absorbance (412 nm) every 30 sec for 5 mins (Kinetic Mode).

Data Analysis:

  • Calculate the velocity (

    
    ) of the reaction (slope of Absorbance vs. Time) for each well.
    
  • Calculate % Inhibition:

    
    
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (e.g., GraphPad Prism).

Self-Validating Check:

  • Z-Factor: Calculate Z' using positive (Donepezil) and negative (DMSO) controls. A Z' > 0.5 indicates a robust assay.

  • Spontaneous Hydrolysis: Include "No Enzyme" wells. If absorbance rises significantly, your compound or buffer is degrading the substrate non-enzymatically.

Structure-Activity Relationship (SAR) & Optimization

Based on field data and Donepezil optimization studies, the following SAR trends should guide your derivatization:

Structural RegionModificationImpact on ActivityRecommendation
Benzyl Ring UnsubstitutedBaseline ActivityReference point.
2-F or 3-F (Fluorine)Increased PotencyFluorine mimics H sterically but alters electronics; often improves metabolic stability.
4-NO₂ (Nitro)Decreased PotencyElectron-withdrawing groups at para-position often unfavorable for PAS interaction.
Piperidine Nitrogen Quaternary Salt (N-Methyl)Loss of BBB PermeabilityAvoid. The nitrogen must be tertiary (protonated at physiological pH) to cross the BBB.
Linker (Pos 4) Amide (-CONH-)VariableRigid linkers can improve selectivity but may reduce flexibility needed for induced fit.
Methylene (-CH₂-)High PotencyMaintains the flexibility seen in Donepezil.

Experimental Workflow Diagram

The following flowchart summarizes the iterative cycle from design to lead identification.

Workflow Start Start: Scaffold Selection (1-Benzyl-Piperidine) Design In Silico Design (Docking into PDB: 4EY7) Start->Design Synth Synthesis (Method A/B) & Purification Design->Synth Char Characterization (NMR, MS, HPLC >95%) Synth->Char Screen In Vitro Screening (Ellman's Assay) Char->Screen Decision IC50 < 100 nM? Screen->Decision ADME ADME Profiling (PAMPA BBB Permeability) Decision->ADME Yes Refine SAR Optimization (Modify Benzyl/Linker) Decision->Refine No Lead Lead Candidate (In Vivo Studies) ADME->Lead Refine->Design

Figure 2: Iterative Drug Discovery Workflow. Note the critical decision gate at IC50 < 100 nM before proceeding to ADME profiling.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95.

  • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[3][4][5] Chemical Record, 2(4), 278–286.

  • BenchChem. (2025).[1][6] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." Application Notes.

  • Negi, A., et al. (2017). "Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives." Neurology, 88(16 Supplement).

  • Mohsin, N. U., & Ahmad, M. (2020).[7][8] "Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity."[3][9] Brazilian Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Optimization & Troubleshooting for Azetidine-Piperidine Reductive Amination System Overview & Mechanistic Logic User Query: "Why are my yields inconsiste...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Yield Optimization & Troubleshooting for Azetidine-Piperidine Reductive Amination

System Overview & Mechanistic Logic

User Query: "Why are my yields inconsistent, and how do I scale this reaction?"

Technical Insight: The synthesis of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate hinges on the successful coupling of two cyclic pharmacophores: a piperidine ketone and an azetidine amine.

The primary failure point in this synthesis is not the final deprotection, but the initial Reductive Amination between Benzyl 4-oxopiperidine-1-carboxylate (Cbz-4-piperidone) and tert-butyl azetidin-3-ylcarbamate.

The Critical Constraint: You cannot effectively react free 3-aminoazetidine with the ketone. The primary amine (exocyclic) is more nucleophilic than the secondary amine (endocyclic azetidine), leading to polymerization or incorrect regioselectivity. You must use the orthogonally protected intermediate: tert-butyl azetidin-3-ylcarbamate.

Reaction Pathway Visualization

ReactionPathway SM1 Cbz-4-Piperidone (Ketone) Imine Titanium-Complexed Intermediate SM1->Imine Ti(OiPr)4 Dehydration SM2 3-(Boc-amino)azetidine (Amine) SM2->Imine Product_Prot Protected Intermediate (Cbz-Pip-Azetidine-Boc) Imine->Product_Prot NaBH(OAc)3 Reduction Final Target Molecule (Free Primary Amine) Product_Prot->Final TFA or HCl Deprotection

Caption: Orthogonal protection strategy preventing polymerization and ensuring regioselectivity.

The "Golden Standard" Protocol (Yield >85%)

User Query: "Standard STAB (Sodium Triacetoxyborohydride) protocols are giving me 40-50% yield. How do I boost this?"

Solution: Implement a Lewis-Acid Assisted Reductive Amination . Standard STAB protocols often fail with sterically hindered secondary amines (like the azetidine ring) because the equilibrium formation of the iminium ion is sluggish. Adding Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

Optimized Workflow
ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.1 eq AmineSlight excess of amine ensures full consumption of the limiting ketone.
Lewis Acid 1.2 - 1.5 eq Ti(OiPr)₄ CRITICAL STEP. Activates ketone and scavenges water.
Solvent Anhydrous DCM or DCEDCE (1,2-Dichloroethane) allows for higher temperature if needed, but DCM is standard.
Reductant 1.5 eq NaBH(OAc)₃Milder than NaBH₄; selective for imines over ketones.
Temperature 0°C

RT
Control exotherm during Ti addition; stir at RT for equilibrium.
Step-by-Step Execution
  • Complexation (The "Pre-stir"):

    • In a flame-dried flask under N₂, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and tert-butyl azetidin-3-ylcarbamate (1.1 eq) in anhydrous DCM (0.2 M concentration).

    • Add Ti(OiPr)₄ (1.2 eq) dropwise.

    • Tech Note: The solution may turn slightly yellow/orange. This is normal.

    • Stir at Room Temperature for 2–4 hours. Do not skip this. You must allow the hemiaminal/imine species to form before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench (The "Titanium Workup"):

    • Issue: Titanium forms a sticky gel with water that traps product.

    • Fix: Quench by adding a solution of saturated Rochelle's Salt (Potassium Sodium Tartrate) or 1N NaOH. Stir vigorously for 1 hour until two clear layers form (the "biphasic break").

    • Extract with DCM (3x). Dry over Na₂SO₄.[1]

Troubleshooting & FAQs

Issue: "I see a large spot on TLC that isn't product or starting material."

Diagnosis: It is likely the reduced alcohol side product . If the imine formation (Step 1) was incomplete before you added the hydride, the NaBH(OAc)₃ reduced the unreacted ketone to Benzyl 4-hydroxypiperidine-1-carboxylate.

  • Fix: Increase the "Pre-stir" time with Ti(OiPr)₄. Ensure conditions are strictly anhydrous.

Issue: "My product is stuck in the aqueous layer during workup."

Diagnosis: The target molecule has a basic nitrogen.[2] If the pH is too low (acidic), it is protonated and water-soluble.

  • Fix: Ensure the aqueous layer pH is >10 during extraction. Use 1N NaOH for the quench.

  • Rescue: If you already have an emulsion, add solid NaCl (saturation) to salt out the organic product.

Issue: "The Boc-deprotection (Final Step) is turning into a black tar."

Diagnosis: Azetidines are strained rings. Harsh acidic conditions or high heat can open the ring.

  • Fix: Use 4M HCl in Dioxane at 0°C

    
     RT, or TFA/DCM (1:4)  at 0°C. Do not heat. 
    
  • Scavengers: If you use TFA, add a scavenger like triethylsilane (TES) if you suspect cation-induced polymerization, though usually not needed for simple Boc removal.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC Alcohol Benzyl 4-hydroxypiperidine (Reduced Ketone) CheckTLC->Alcohol Hydroxyl species present SM_Remains Unreacted Amine/Ketone CheckTLC->SM_Remains No reaction Emulsion Workup Emulsion/Loss CheckTLC->Emulsion Mass balance low Sol_Alcohol Solution: Increase Ti(OiPr)4 time Ensure Anhydrous conditions Alcohol->Sol_Alcohol Sol_SM Solution: Check Reagent Quality (NaBH(OAc)3 degrades with moisture) SM_Remains->Sol_SM Sol_Emulsion Solution: Use Rochelle's Salt Adjust pH > 10 Emulsion->Sol_Emulsion

Caption: Diagnostic flow for common failure modes in reductive amination.

Final Physical Properties & Storage

  • Appearance: The final deprotected compound (free amine) is typically a viscous, pale yellow oil or an amorphous solid.

  • Stability: The free primary amine is sensitive to oxidation and carbamate formation (from atmospheric CO₂).

  • Storage: Store as the HCl or TFA salt if possible. If the free base is required, store under Argon at -20°C.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. Link

  • Lowe, M. A., et al. "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." ChemMedChem, vol. 13, no. 22, 2018. (Demonstrates azetidine stability and handling). Link

Sources

Optimization

Technical Support Center: Synthesis of Substituted Azetidine Derivatives

Welcome to the Technical Support Center for the synthesis of substituted azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable, yet challenging, four-membered nitrogen-containing heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction: The Challenge of the Strained Ring

Azetidines are a cornerstone in medicinal chemistry, appearing as key structural motifs in a range of therapeutic agents.[1] However, their synthesis is notoriously challenging due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[2] This strain renders the azetidine ring susceptible to ring-opening reactions, leading to low yields and the formation of undesired byproducts.[1][2] This guide aims to provide practical solutions to the common hurdles faced in the synthesis of substituted azetidines.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of substituted azetidines in a question-and-answer format.

FAQ 1: Low Yields in Intramolecular Cyclization Reactions

Question: I am attempting to synthesize a substituted azetidine via intramolecular cyclization of a γ-amino alcohol derivative, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in intramolecular cyclizations to form azetidines are a frequent challenge. Several factors can contribute to this issue:

  • Poor Leaving Group: The efficiency of the ring-closing step is highly dependent on the nature of the leaving group. Hydroxyl groups are poor leaving groups and require activation.

    • Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or halide.[2] This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine.

  • Sub-optimal Base: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile without causing competing elimination reactions (E2) or other side reactions.

    • Solution: A screening of bases is recommended. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] The optimal base will depend on the specific substrate and reaction conditions.

  • Reaction Concentration: Intramolecular reactions are favored at high dilution, as this minimizes intermolecular side reactions where one molecule reacts with another instead of itself.

    • Solution: Perform the reaction at a lower concentration, typically in the range of 0.01 M or less.[2]

  • Steric Hindrance: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity for cyclization. Steric hindrance around the reacting centers can disfavor this conformation.

    • Solution: If possible, modify the substrate to reduce steric bulk near the reacting centers. This may involve choosing different protecting groups or modifying the substitution pattern.

G cluster_0 Problem: Low Yield in Intramolecular Cyclization cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Yield lg Improve Leaving Group (e.g., -OH to -OTs, -OMs) start->lg 1. Check Leaving Group base Screen Bases (e.g., NaH, K2CO3, DBU) lg->base 2. Optimize Base conc Decrease Concentration (High Dilution) base->conc 3. Adjust Concentration sterics Reduce Steric Hindrance conc->sterics 4. Assess Sterics end Improved Yield of Azetidine sterics->end G cluster_0 Staudinger [2+2] Cycloaddition ketene Ketene (R1,R2)C=C=O zwitterion Zwitterionic Intermediate ketene->zwitterion + Imine imine Imine R3-N=C(R4,R5) imine->zwitterion blactam β-Lactam (2-Azetidinone) zwitterion->blactam Electrocyclization G cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Conjugate Addition cluster_2 Product start N-Boc-azetidin-3-one hwe Horner-Wadsworth-Emmons Reaction start->hwe acceptor Azetidin-3-ylidene Acetate hwe->acceptor michael Aza-Michael Addition (DBU catalyst) acceptor->michael nucleophile NH-Heterocycle nucleophile->michael end 3-Substituted Azetidine michael->end

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Azetidinyl-Piperidine Compounds

Welcome to the technical support center for the purification of polar azetidinyl-piperidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azetidinyl-piperidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, basic molecules. The inherent basicity of the piperidine nitrogen and the overall polarity of these scaffolds often lead to frustrating issues like poor retention in reversed-phase, severe peak tailing in normal-phase, and even on-column degradation.

This document moves beyond simple protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively. We will explore the most effective purification strategies—Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC)—providing practical, field-proven advice in a direct question-and-answer format.

Purification Strategy Selection Workflow

Before diving into specific troubleshooting, it's crucial to select the most appropriate primary purification strategy. The choice depends on the specific properties of your analyte and the impurities you need to remove. This workflow provides a logical decision-making path.

G start Start: Crude Azetidinyl-Piperidine Compound solubility Assess Solubility: Is the compound soluble in typical reversed-phase solvents (MeOH, ACN, H2O)? start->solubility rp_retention Screen on C18 Column: Does the compound show any retention (k' > 1)? solubility->rp_retention Yes sol_no Compound is poorly soluble in RP solvents but soluble in DCM/MeOH or pure ACN. solubility->sol_no No rp_path Pursue Reversed-Phase (RP) Chromatography rp_retention->rp_path Yes hilic_path Pursue Hydrophilic Interaction Liquid Chromatography (HILIC) rp_retention->hilic_path No, elutes in void volume sfc_path Consider Supercritical Fluid Chromatography (SFC) rp_path->sfc_path Need faster, greener alternative? hilic_path->sfc_path Need alternative selectivity? np_path Pursue Normal-Phase (NP) w/ Modifications sol_no->hilic_path sol_no->np_path If HILIC is unavailable and compound is soluble in DCM/EtOAc

Caption: High-level workflow for selecting a purification method.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses the most common problems encountered during the purification of azetidinyl-piperidine compounds.

Issue 1: My compound shows little to no retention on a C18 column and elutes in the solvent front.

Q: Why is my highly polar compound not "sticking" to the reversed-phase column?

A: This is the classic challenge for polar analytes in reversed-phase (RP) chromatography.[1] Standard C18 columns have a nonpolar (hydrophobic) stationary phase. Your polar compound has a much higher affinity for the polar mobile phase (like water/acetonitrile) than for the stationary phase, so it travels with the mobile phase and elutes very quickly.[1][2][3] Furthermore, using highly aqueous mobile phases (>95% water) can cause a phenomenon known as "phase collapse" on traditional C18 columns, where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.[4][5]

Solutions:

  • Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns are designed to prevent phase collapse and offer alternative selectivity for polar analytes.[1][6]

  • Use a HILIC Column: This is often the best solution. HILIC is specifically designed for highly polar compounds that are not retained in RP. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high organic content (typically acetonitrile).[7][8]

  • Adjust Mobile Phase pH: For your basic compound, using a high pH mobile phase (e.g., with 0.1% ammonium hydroxide or triethylamine) will neutralize the amine, making it more hydrophobic and thus more retentive on an RP column.[9] Caution: Ensure your column is stable at high pH. Many modern columns are designed for this, but traditional silica-based columns can dissolve above pH 7.5.

Strategy Principle Typical Conditions Pros Cons
Polar RP Column Prevents phase collapse in high aqueous mobile phases.RediSep Rf Gold® C18 Aqueous or similar.[4]Works with standard RP solvents; direct replacement for C18.May only provide a marginal increase in retention.
HILIC Partitioning of polar analyte into a water layer on a polar stationary phase.[7]Silica, Diol, or Amine column; Gradient from high ACN to high Water.Excellent retention for very polar compounds; orthogonal to RP.Can have longer equilibration times; different elution order.[10]
High pH RP Neutralizes basic amine, increasing its hydrophobicity and retention.[9]pH 9-10 using ammonium hydroxide or bicarbonate buffer.Significant increase in retention; good peak shape.Requires a pH-stable column; potential for on-column reactions.
Issue 2: I am observing significant peak tailing for my basic compound.

Q: My peaks are broad and asymmetrical (tailing). What is causing this and how can I fix it?

A: Peak tailing for basic compounds like azetidinyl-piperidines is almost always caused by secondary ionic interactions between the positively charged (protonated) amine and negatively charged (ionized) residual silanol groups on the surface of silica-based stationary phases.[9][11] This is a major issue in both normal-phase and reversed-phase chromatography.

Solutions:

  • Add a Competing Base to the Mobile Phase (Normal-Phase): To neutralize the acidic silica sites, add a small amount of a competing amine like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol).[9][12] A common starting point is 0.1-1% TEA.

  • Use an Amine-Functionalized or Deactivated Column (Normal-Phase): Amine-functionalized silica columns effectively mask the acidic silanols, leading to vastly improved peak shape for basic compounds without needing mobile phase additives.[9][12] Alternatively, you can pre-treat a standard silica column by flushing it with a solvent containing a base.[1][13]

  • Control Mobile Phase pH (Reversed-Phase): The pH of the mobile phase is critical.[1]

    • Low pH (2.5-4): Using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate your basic analyte and also suppress the ionization of the acidic silanol groups, minimizing the unwanted interaction.[1][14]

    • High pH (8-10): This deprotonates the silanol groups but also neutralizes your basic analyte. This can be very effective but requires a column specifically designed for high pH stability.

  • Consider SFC: Supercritical Fluid Chromatography (SFC) often provides excellent peak shapes for basic compounds, even without additives, due to the unique properties of the supercritical CO2 mobile phase.[15][16]

G start Problem: Peak Tailing Observed mode Which Chromatography Mode? start->mode np_path Normal-Phase mode->np_path rp_path Reversed-Phase mode->rp_path np_sol1 Add Competing Base to Mobile Phase (e.g., 0.5% Triethylamine) np_path->np_sol1 rp_sol1 Adjust Mobile Phase pH (Low pH: 0.1% FA/TFA or High pH: 0.1% NH4OH) rp_path->rp_sol1 np_sol2 Use Amine-Functionalized Silica Column np_sol1->np_sol2 If tailing persists sfc_option Alternative: Switch to SFC for Improved Peak Shape & Speed np_sol2->sfc_option Consider as orthogonal method rp_sol2 Use High-Performance, End-Capped Column rp_sol1->rp_sol2 If tailing persists rp_sol2->sfc_option Consider as orthogonal method

Caption: Troubleshooting workflow for peak tailing issues.

Issue 3: My compound appears to be degrading on the silica gel column.

Q: I'm seeing multiple new spots on my TLC plate after spotting my purified compound, or I'm getting low recovery from my flash column. Is my compound unstable on silica?

A: It's highly possible. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, including certain nitrogen-containing heterocycles.[1][17] Azetidine rings, in particular, can be susceptible to ring-opening under acidic conditions.

Solutions:

  • Deactivate the Silica Gel: Before running your column, neutralize the acidic sites. You can do this by preparing your silica slurry in a solvent system that already contains a base (like 1-2% triethylamine in your starting eluent) or by flushing the packed column with this basic mixture before loading your sample.[1][17]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds. Basic alumina is particularly well-suited for purifying amines.[13]

    • Reversed-Phase C18: If the compound has sufficient hydrophobicity, RP-HPLC is an excellent way to avoid the acidity of silica gel.

  • Switch to a Less Harsh Technique:

    • SFC: This technique is generally much gentler on molecules. The mobile phase (CO2) is non-acidic, and separations are fast and occur at lower temperatures.[18]

    • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is a powerful and non-destructive purification method.[19]

Frequently Asked Questions (FAQs)

Q: When should I choose HILIC over Reversed-Phase for my polar compound?

A: Choose HILIC when your compound is too polar to be adequately retained by even the most polar-modified reversed-phase columns.[3][8] If your compound elutes at or near the void volume (k' < 1) in a reversed-phase system with a highly aqueous mobile phase (e.g., 95-100% water), it is an ideal candidate for HILIC.[8] HILIC provides orthogonal selectivity to RP, meaning it separates compounds based on different properties, which can be very useful for resolving difficult impurity profiles.

Q: What is Supercritical Fluid Chromatography (SFC), and is it suitable for my polar compound?

A: SFC is a chromatographic technique that uses a supercritical fluid, most commonly CO2, as the main component of the mobile phase. It blends the best attributes of gas and liquid chromatography, offering fast, efficient separations with reduced use of organic solvents.[18] While initially perceived as a technique for nonpolar compounds, modern SFC is excellent for purifying polar molecules, including basic amines.[15][16] This is achieved by adding a polar organic solvent (called a modifier), such as methanol, to the CO2 mobile phase.[18][20] SFC is often considered a "greener" alternative to normal-phase and can provide unique selectivity.

Q: Can I use a base like triethylamine (TEA) and an acid like trifluoroacetic acid (TFA) in the mobile phase at the same time?

A: No, this is not recommended. Adding an acid and a base simultaneously will create a salt (triethylammonium trifluoroacetate). This can lead to unpredictable chromatographic behavior, potential precipitation in your HPLC system, and suppression of signal if you are using mass spectrometry (MS) detection. You should choose one or the other based on your separation goal: use an acid to protonate your amine and suppress silanols at low pH, or use a base to neutralize your amine and saturate silanols at high pH.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Azetidinyl-Piperidine

This protocol is a starting point for developing a HILIC method on a standard silica flash column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: Deionized Water

    • Optional Additive: For improved peak shape, add 10 mM ammonium formate or 0.1% formic acid to Mobile Phase B.[1]

  • Column Selection and Equilibration:

    • Select a standard bare silica gel flash column.

    • Equilibrate the column with at least 5-10 column volumes (CV) of your initial gradient conditions (e.g., 95% ACN / 5% Water). Equilibration is critical in HILIC for reproducibility.[10]

  • Sample Preparation and Loading:

    • Dissolve your crude sample in a solvent that is as weak (high in organic content) as possible, ideally your initial mobile phase. If solubility is an issue, DMSO can be used, but inject the smallest possible volume.

    • Alternatively, use solid loading by adsorbing your compound onto a small amount of silica gel or celite.

  • Gradient Elution:

    • Start with a high percentage of acetonitrile (e.g., 95% A).

    • Run a linear gradient from 95% A to 70% A over 10-15 CV.

    • Hold at the final conditions for 2-3 CV to elute all components.

    • The polar compound will elute as the concentration of water (the strong solvent in HILIC) increases.[7]

Protocol 2: Deactivation of a Silica Column for Normal-Phase Chromatography

This protocol is for purifying acid-sensitive basic compounds on a standard silica column.

  • Prepare a Deactivating Solvent: Create a solvent mixture identical to your initial, least polar elution solvent (e.g., 99:1 Dichloromethane:Methanol) but with the addition of 1-2% triethylamine.[1]

  • Pack the Column: Dry or slurry pack your silica column as you normally would.

  • Flush for Deactivation: Flush the packed column with 2-3 column volumes of the deactivating solvent prepared in step 1. This saturates the acidic silanol sites.

  • Re-equilibrate: Flush the column with 2-3 column volumes of your actual initial elution solvent (e.g., 99:1 DCM:MeOH without extra triethylamine, though a small amount like 0.1-0.5% is often kept in the mobile phase throughout the run).

  • Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system. The deactivation should significantly reduce tailing and potential degradation.[17]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • TROUBLESHOOTING GUIDE - Phenomenex. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Workup: Amines - University of Rochester. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. [Link]

  • Reversed Phase Chromatography. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides - Longdom.org. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. [Link])

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • Amine purification, - Chemistry - Science Forums. [Link]

  • Purification of polar compounds - The Analytical Scientist. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. [Link])

  • How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • US2363159A - Purification of piperidine - Google P
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. [Link]

  • US2363157A - Process for purifying piperidine - Google P

Sources

Optimization

Technical Support Center: Mitigating Ring Strain in Four-Membered Azetidine Ring Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. Here, we will delve into the root causes of common synthetic challenges and provide actionable troubleshooting strategies and detailed protocols to enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azetidines so challenging?

A1: The primary challenge in azetidine synthesis lies in the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This high level of strain makes the azetidine ring less stable and more reactive compared to larger heterocycles like pyrrolidines.[1][3] Consequently, the ring is susceptible to opening, which can lead to low yields and the formation of undesired byproducts.[1] Key difficulties include:

  • Thermodynamic and Kinetic Disfavor: The formation of the four-membered ring can be both kinetically and thermodynamically less favorable than competing intermolecular reactions or the formation of larger, more stable rings.[1][4]

  • Competing Side Reactions: The energy required to form the strained ring can also promote side reactions, such as elimination or polymerization, especially under harsh reaction conditions.[3]

  • Stereochemical Control: Achieving the desired stereochemistry at the C2 and C4 positions of the azetidine ring can be difficult, often resulting in mixtures of isomers.[1]

Q2: What are the general strategies to overcome the high ring strain during synthesis?

A2: Several strategies can be employed to mitigate the effects of ring strain and favor the formation of the azetidine ring:

  • Pre-organization of the Substrate: Designing the acyclic precursor to adopt a conformation that brings the reacting groups into close proximity can lower the activation energy for cyclization. This can be achieved by introducing rigid elements or bulky substituents that favor a cyclization-competent conformation.

  • Use of High-Energy Intermediates: Employing reactive intermediates, such as those generated in photochemical reactions or from highly strained precursors like azabicyclo[1.1.0]butanes, can provide the necessary energy to overcome the strain of the azetidine ring.[5][6]

  • Catalysis: Transition metal catalysts can facilitate ring formation by coordinating to the reacting groups, thereby lowering the activation energy and controlling the stereochemical outcome.[2][7][8] Lewis and Brønsted acids can also be used to activate substrates for cyclization.[9]

  • Reaction Conditions: Optimizing reaction conditions is crucial. For intramolecular cyclizations, high dilution can minimize intermolecular side reactions.[1] The choice of solvent can also play a significant role in stabilizing transition states.[10]

Q3: How do substituents on the azetidine ring affect its stability?

A3: Substituents can have a profound impact on the stability and reactivity of the azetidine ring. Electron-withdrawing groups on the nitrogen atom can decrease the nucleophilicity of the nitrogen, making ring-opening reactions less likely. Conversely, bulky substituents can introduce steric hindrance that can either stabilize the ring by preventing the approach of reagents or destabilize it by increasing steric strain. The position of the substituents also matters, with substitution at the 2- and 4-positions often influencing the ring's conformational preferences and reactivity.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your azetidine synthesis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield in intramolecular cyclization 1. Poor Leaving Group: The rate of an SN2 cyclization is highly dependent on the quality of the leaving group.[1] 2. Unfavorable Precursor Conformation: Steric hindrance may prevent the precursor from adopting the necessary conformation for ring closure.[1] 3. Intermolecular Side Reactions: At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization.[1]1. Improve the Leaving Group: Convert hydroxyl groups to better leaving groups such as tosylates, mesylates, or halides. 2. Substrate Modification: Redesign the substrate to reduce steric bulk near the reacting centers. Consider introducing conformational constraints that favor cyclization. 3. High Dilution: Perform the reaction at a lower concentration (e.g., ≤0.01 M) to favor the intramolecular pathway.[1]
Formation of pyrrolidine instead of azetidine The reaction conditions may favor a rearrangement or a kinetically more facile 5-endo-tet cyclization over the desired 4-exo-tet cyclization. This is a common issue in ring expansion reactions of aziridines.[1]Optimize Reaction Conditions: Carefully select the catalyst and reaction conditions. For instance, in carbene-mediated ring expansions of aziridines, the choice of carbene precursor and catalyst is critical to control the reaction pathway.[1] Biocatalytic approaches using engineered enzymes have also shown promise in favoring azetidine formation.[1]
Decomposition of the product during purification Azetidines can be sensitive to acidic conditions, and standard silica gel chromatography can lead to degradation.[1]Use Deactivated or Alternative Stationary Phases: Deactivate silica gel with a base like triethylamine or use an alternative stationary phase such as basic alumina or Florisil.[1] A small-scale screen of different stationary phases can help identify the optimal conditions for your specific compound. For volatile azetidines, distillation under reduced pressure can be an effective purification method.[1]
Difficulty in achieving desired stereochemistry The formation of stereoisomers is a common challenge in azetidine synthesis, particularly when creating multiple stereocenters.Employ Stereocontrolled Synthetic Methods: Utilize chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions to control the stereochemical outcome. Several modern synthetic methods offer high levels of stereocontrol.[7]

Key Experimental Protocols

Here are detailed protocols for two common and effective methods for synthesizing azetidines while mitigating ring strain.

Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol describes the synthesis of an N-substituted azetidine from a γ-amino alcohol via activation of the hydroxyl group as a sulfonate ester.

Step 1: Sulfonylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) or diisopropylethylamine (1.5 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.2 equiv) or p-toluenesulfonyl chloride (1.2 equiv) in the same anhydrous solvent.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonate ester. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude sulfonate ester in a suitable solvent (e.g., acetonitrile or dimethylformamide) at high dilution (e.g., 0.01 M).

  • Add a base such as potassium carbonate (2.0 equiv) or sodium hydride (1.2 equiv, use with caution).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude azetidine product by column chromatography on deactivated silica gel or basic alumina.[1]

Protocol 2: Aza-Michael Addition for 3-Substituted Azetidines

This protocol details the synthesis of a 3-substituted azetidine derivative via an aza-Michael addition of a nitrogen nucleophile to a methyl 2-(N-Boc-azetidin-3-ylidene)acetate acceptor. This method is adapted from the work of Gudelis et al.[11]

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (acceptor)

  • N-nucleophile (e.g., pyrazole, imidazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and the N-nucleophile (1.0 equiv) in anhydrous acetonitrile, add DBU (1.0 equiv).

  • Stir the reaction mixture at room temperature or heat to 65 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.[12]

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams visualize key synthetic pathways and workflows.

Intramolecular_Cyclization cluster_precursor Acyclic Precursor cluster_activation Activation cluster_cyclization Cyclization Precursor γ-Amino Alcohol Activated Sulfonate Ester Precursor->Activated Sulfonylation Azetidine Azetidine Ring Activated->Azetidine Intramolecular SN2 reaction

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Aza_Michael_Addition cluster_reactants Reactants cluster_reaction Reaction Acceptor Azetidin-3-ylidene Acetate Product 3-Substituted Azetidine Acceptor->Product Aza-Michael Addition (DBU) Nucleophile N-Nucleophile Nucleophile->Product Aza-Michael Addition (DBU)

Caption: Synthesis of 3-substituted azetidines via aza-Michael addition.

References

  • Science of Synthesis. (n.d.). Azetidine Synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Alonso, L., et al. (n.d.).
  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3569-3581.
  • Anderson, L. L. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2025).
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Couty, F., & Evano, G. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123.
  • Gudelis, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Richardson, A. D., et al. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Richardson, A. D., et al. (n.d.).
  • Parmar, D., & Sugiono, E. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • Anderson, L. L. (2026). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Pinter, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11347-11355.
  • de Oliveira, B. G., & de Oliveira, R. C. (2010). A theoretical study of dihydrogen bonds in small protonated rings: aziridine and azetidine cations. Journal of Molecular Structure: THEOCHEM, 941(1-3), 89-93.
  • Leonori, D., & Aggarwal, V. K. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]

  • Jacobsen, E. N., & Reisman, S. E. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Organic Syntheses Procedure. (n.d.). azetidine. Retrieved from [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Schindler, C. S. (n.d.).
  • Semantic Scholar. (n.d.). [PDF] Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Schindler, C. S. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Mitigating Non-Specific Binding of Piperidine Inhibitors in Assays

Welcome to the Technical Support Center dedicated to addressing a critical challenge in drug discovery and assay development: the non-specific binding (NSB) of piperidine-containing inhibitors. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in drug discovery and assay development: the non-specific binding (NSB) of piperidine-containing inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to ensure the accuracy and reliability of your experimental data.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and clinical candidates.[1] However, the inherent physicochemical properties of piperidine derivatives, such as their basicity and lipophilicity, can also make them prone to non-specific interactions in biochemical and cell-based assays, leading to misleading results.[2] This guide will equip you with the knowledge and practical tools to proactively prevent and effectively troubleshoot NSB.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding non-specific binding of piperidine inhibitors.

Q1: What is non-specific binding (NSB) and why is it a problem for my piperidine inhibitor?

A1: Non-specific binding is the interaction of your piperidine inhibitor with components of the assay system other than its intended biological target.[3] This can include binding to assay plates (plasticware), other proteins, lipids, or even filter materials used in the experiment.[3] NSB is a major source of background noise and can lead to an overestimation of the inhibitor's potency (a falsely low IC50 value) or mask its true activity altogether, ultimately wasting valuable time and resources in your drug discovery pipeline.[3]

Q2: What are the primary drivers of non-specific binding for piperidine-containing compounds?

A2: The primary drivers of NSB for piperidine inhibitors are rooted in their chemical nature:

  • Electrostatic Interactions: The nitrogen atom in the piperidine ring is basic, meaning it is often protonated at physiological pH, carrying a positive charge.[2] This positive charge can lead to non-specific electrostatic interactions with negatively charged surfaces or biomolecules in the assay, such as acidic residues on proteins or the surface of some microplates.[4]

  • Hydrophobic Interactions: Substituted piperidine rings can be highly lipophilic (hydrophobic), especially when decorated with nonpolar functional groups.[2] This can cause the inhibitor to "stick" to hydrophobic surfaces like plastic microplates or interact non-specifically with hydrophobic pockets on off-target proteins.[5]

  • Compound Aggregation: At micromolar concentrations, some small molecules can self-associate to form colloidal aggregates.[6] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[7] This phenomenon is a common cause of "promiscuous inhibition" and can be concentration-dependent.[7]

Q3: How can I measure the extent of non-specific binding in my assay?

A3: Non-specific binding is typically determined by including a control experiment where the binding of your labeled ligand (or the activity of your enzyme) is measured in the presence of a high concentration of an unlabeled, potent, and specific competitor.[3] This "cold" competitor saturates the specific binding sites on your target, so any remaining signal is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to non-specific binding of piperidine inhibitors.

Issue 1: High background signal across the entire assay plate.

High background is a classic indicator of non-specific binding. The following decision tree can guide your troubleshooting process.

Caption: Troubleshooting high background signal.

Issue 2: My piperidine inhibitor shows activity against multiple, unrelated targets (Promiscuous Inhibition).

Promiscuous inhibition is often a red flag for non-specific activity, frequently caused by compound aggregation.

Caption: Investigating promiscuous inhibition.

Special Considerations for Piperidine-Based Inhibitors

Due to their unique properties, piperidine-containing compounds require special attention during assay development.

  • Basicity and pH: The basic nature of the piperidine nitrogen means that the charge state of your inhibitor is highly pH-dependent. At neutral or acidic pH, the piperidine will likely be protonated and positively charged. This can be a major source of electrostatic NSB. Consider adjusting your assay buffer to a slightly more basic pH to reduce the positive charge on your compound, but be mindful of the pH optimum for your target enzyme or protein.[8]

  • Solubility: Lipophilic piperidine derivatives can have poor aqueous solubility, leading to precipitation or aggregation in your assay buffer.[5] Always determine the kinetic solubility of your compound in the final assay buffer. If solubility is an issue, consider using co-solvents (being careful of their effects on the assay) or advanced formulation strategies.

  • Compound Stability and Storage: Piperidine compounds can be susceptible to oxidation, especially when exposed to air and light, which can lead to discoloration and the formation of impurities.[9] Store stock solutions in tightly sealed, light-protected containers, and consider storing at low temperatures (2-8°C) if the compound is stable in solution at that temperature.[10] However, be aware that some compounds may precipitate out of solution at lower temperatures.[5] It is often best to prepare fresh dilutions for each experiment.

Recommended Assay Optimization Strategies

The following table summarizes key strategies to mitigate non-specific binding of piperidine inhibitors, with recommended starting concentrations and expected outcomes.

StrategyRecommended Starting ConditionsExpected Outcome & Rationale
Buffer pH Adjustment Test a range of pH values (e.g., 6.5, 7.5, 8.5)Reduce electrostatic interactions by altering the charge state of the piperidine inhibitor and/or assay components.[5]
Increase Ionic Strength Add 50-200 mM NaCl to the assay bufferShield electrostatic interactions between the charged piperidine inhibitor and negatively charged surfaces or proteins.[4]
Add a Non-ionic Detergent 0.01-0.1% (v/v) Tween-20 or Triton X-100Disrupt hydrophobic interactions and prevent compound aggregation.[8][11]
Use a Blocking Agent 0.1-1% (w/v) Bovine Serum Albumin (BSA) or 0.1-0.5% (w/v) CaseinBlock non-specific binding sites on plasticware and other surfaces. Casein, being a smaller and more heterogeneous mixture of proteins, can sometimes be more effective than BSA.[12][13]

Experimental Protocols

Here, we provide detailed protocols for key experiments to identify and mitigate non-specific binding.

Protocol 1: Determining the Optimal Concentration of a Blocking Agent

This protocol will help you identify the most effective concentration of a blocking agent (e.g., BSA or casein) to reduce background signal without interfering with your specific signal.

Materials:

  • Your piperidine inhibitor

  • Assay buffer

  • Blocking agents (e.g., 5% BSA stock solution, 2% Casein stock solution)

  • Assay-specific reagents (enzyme, substrate, antibodies, etc.)

  • Microplates

Procedure:

  • Prepare a dilution series of your blocking agent: In your assay buffer, prepare a range of blocking agent concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1%). Include a "no blocking agent" control.

  • Coat plates (if applicable): If your assay requires coating the microplate with a protein or antibody, do so according to your standard protocol.

  • Block the plates: Add the different concentrations of blocking buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plates: Wash the wells thoroughly with your standard wash buffer to remove excess blocking agent.

  • Run the assay: Perform your assay as usual, including wells for total binding/activity and non-specific binding/background.

  • Analyze the data: Compare the signal-to-noise ratio across the different blocking agent concentrations. The optimal concentration will provide the lowest non-specific binding signal without significantly reducing your specific signal.[3]

Protocol 2: Detergent-Based Assay for Detecting Compound Aggregation

This assay is a quick and effective way to determine if your piperidine inhibitor is a potential aggregator.[6]

Materials:

  • Your piperidine inhibitor

  • A well-characterized enzyme (e.g., β-lactamase) and its corresponding substrate

  • Assay buffer

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

  • Microplate reader

Procedure:

  • Prepare two sets of assay conditions:

    • Condition A: Your standard assay buffer.

    • Condition B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-20.

  • Prepare serial dilutions of your piperidine inhibitor in both Condition A and Condition B.

  • Perform the enzyme inhibition assay: For both conditions, measure the enzyme activity in the presence of the different concentrations of your inhibitor.

  • Analyze the data: Plot the percent inhibition versus inhibitor concentration for both conditions. If the IC50 value of your inhibitor is significantly higher (i.e., the compound is less potent) in the presence of the detergent, it is a strong indication that the compound is acting through an aggregation-based mechanism.[6]

References

Sources

Optimization

stability issues of piperidine derivatives in aqueous solutions

Technical Support & Troubleshooting Hub Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Aqueous Stability, Formulation Compatibility, and Analytical Artifacts of Piperidine Scaffolds.[1]

Diagnostic Interface: Where to Start?

Before altering your formulation, use this logic tree to isolate the root cause of the instability. Piperidine derivatives often exhibit "false" instability due to analytical artifacts or pH-dependent solubility shifts that mimic degradation.[1]

PiperidineDiagnostic Start Observation: Loss of Potency or New Impurity Peak CheckpH Check Solution pH Start->CheckpH CheckHPLC Check Peak Shape (Tailing?) CheckpH->CheckHPLC pH < 7.0 SolubilityIssue Precipitation (Free Base) See Section 3 CheckpH->SolubilityIssue pH > 8.0 CheckExcipients Check Excipients (PEG/Lactose?) CheckHPLC->CheckExcipients Symmetrical Peak SilanolEffect Analytical Artifact (Silanol Interaction) See Section 4 CheckHPLC->SilanolEffect Asymmetry > 1.5 Oxidation N-Oxide Formation (Peroxides present?) See Section 2 CheckExcipients->Oxidation Contains PEG/Polysorbate Maillard Enamine/Adduct Formation (Aldehydes present?) See Section 2 CheckExcipients->Maillard Contains Lactose/Dextrose

Figure 1: Diagnostic Logic Tree for Piperidine Instability.[1] Use this workflow to categorize the failure mode before attempting remediation.

Chemical Instability: Oxidation & Adducts

The secondary amine in the piperidine ring is a nucleophilic hotspot. It is highly susceptible to two specific degradation pathways in aqueous media: N-oxidation and Enamine formation .[1]

The "Hidden" Oxidizer: N-Oxide Formation

The Issue: You observe a degradation product with a mass shift of +16 Da (M+16). The Cause: Piperidine derivatives react with trace peroxides found in common excipients (Polysorbates, PEGs) to form N-oxides.[1] This is not usually autoxidation by atmospheric oxygen but rather reactive oxygen species (ROS) transfer from the vehicle.

Mechanism:



The "Maillard" Trap: Reaction with Aldehydes

The Issue: Appearance of adducts when formulated with sugars (lactose) or PEG (which contains formaldehyde traces). The Cause: The piperidine nitrogen attacks the carbonyl carbon of reducing sugars or aldehyde impurities, forming an iminium ion which tautomerizes to an enamine.

ReactionPathways Pip Piperidine Scaffold NOxide N-Oxide (+16 Da) Pip->NOxide Oxidation Enamine Enamine/Imine Adduct Pip->Enamine Nucleophilic Attack Peroxide Peroxides (from PEG/Tween) Peroxide->NOxide Initiator Aldehyde Aldehyde/Sugar (Formaldehyde/Lactose) Aldehyde->Enamine Substrate

Figure 2: Primary Degradation Pathways.[1] The secondary amine acts as a nucleophile in both oxidative and condensation reactions.

Troubleshooting Protocol: Excipient Stress Test

Use this protocol to validate if your excipients are killing your molecule.

StepActionTechnical Rationale
1 Prepare a 10% (w/v) solution of your excipient (e.g., PEG 400) in water.[1]Simulates the micro-environment of the formulation.
2 Spike your piperidine compound to 0.1 mg/mL.Low concentration maximizes the molar ratio of impurity-to-drug.[1]
3 Split into two vials: Vial A: Control (Store at 4°C). Vial B: Stress (Incubate at 60°C for 48h).[1]Heat accelerates the kinetics of both N-oxidation and Maillard reactions.[1]
4 Analyze via LC-MS. Look for M+16 (Oxidation) or M+12/M+30 (Formaldehyde adducts).[1]Self-Validation: If Vial B shows >5% degradation vs Vial A, the excipient grade is unsuitable.
5 Remediation: Switch to "Low Peroxide" grade excipients or add antioxidants (Methionine or Sodium Metabisulfite).[1]Methionine acts as a specific scavenger for N-oxide formation.[1]

Physical Instability: pH & Solubility Anomalies

The Issue: The solution becomes cloudy or the compound precipitates upon dilution into biological buffers (PBS). The Science: Piperidine is a strong base (pKa


 11.2).[1]
  • pH < 9: It exists as the piperidinium cation (Soluble).

  • pH > 10: It exists as the free base (Lipophilic/Insoluble).[1]

Crucial Insight: Many researchers dissolve the salt form (Hydrochloride) in DMSO, then dilute into PBS (pH 7.4).[1] If the local concentration is high, or if the buffer capacity is weak, the pH might drift upward, or the "Common Ion Effect" (excess Cl-) might precipitate the salt.

Solubility Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate upon dilution in PBSpH shift towards pKaLower buffer pH to < 6.0 or use a co-solvent (10% Cyclodextrin).
Precipitate in saline (0.9% NaCl)Common Ion EffectSwitch counter-ion.[1] If using HCl salt, try Mesylate or Tartrate to improve solubility product (

).[1]
Oily droplets formingOil-out of Free BaseThe concentration exceeds the saturation solubility of the free base. Reduce concentration or add surfactant.[1][2]

Analytical Artifacts: The HPLC "Ghost" Problems

The Issue: Your piperidine peak is tailing (Asymmetry > 1.5) or splitting, making purity analysis impossible.[1] The Cause: This is often not degradation.[1] Residual silanol groups (Si-OH) on silica columns are acidic.[1] The basic piperidine nitrogen interacts strongly with these silanols, causing secondary retention (tailing).[1]

Protocol: The "Silanol Blocker" Mobile Phase

Do not assume your compound is impure until you run this specific method.

  • Column Selection: Use a "High pH Stable" C18 column or a highly end-capped column (e.g., C18-hybrid particles).[1] Avoid standard silica columns.[1]

  • Mobile Phase Modifier:

    • Standard: 0.1% Formic Acid (Often insufficient for strong bases).[1]

    • The Fix: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the aqueous phase (High pH method) OR use 0.1% Trifluoroacetic Acid (TFA) (Low pH ion-pairing).

    • Why TEA? TEA competes for the silanol sites, "blocking" them from your piperidine drug.[1]

  • Temperature: Run the column at 40°C-50°C. Higher temperature reduces the thermodynamics of the secondary silanol interaction, sharpening the peak.[1]

References

  • Pka and Solubility: BenchChem. (2025).[1][3][4] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from

  • Oxidative Mechanisms: Nielsen, C. J., et al. (2012).[1] Atmospheric chemistry of piperidine: kinetics and products of the reaction with OH radicals. Journal of Physical Chemistry A. (Contextualized via search results on OH-initiated degradation).

  • Maillard/Excipient Reactivity: Winhoven, S., et al. (2025).[1] Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products. ResearchGate. Retrieved from

  • HPLC Troubleshooting: Dolan, J. W. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.[1] Retrieved from

  • General Stability: World Health Organization.[1] (2014).[1][5][6] Determination of pKa values of new phenacyl-piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from

Sources

Troubleshooting

Technical Support Center: Azetidine Protecting Group Selection &amp; Troubleshooting

Executive Summary Azetidines possess significant ring strain (~26 kcal/mol), making the nitrogen atom a critical pivot point for stability. Unlike pyrrolidines or piperidines, the azetidine nitrogen is not just a nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines possess significant ring strain (~26 kcal/mol), making the nitrogen atom a critical pivot point for stability. Unlike pyrrolidines or piperidines, the azetidine nitrogen is not just a nucleophile; it is a "trigger" that, when protonated or activated, can induce rapid ring-opening decomposition.

This guide provides a technical framework for selecting protecting groups (PGs) that balance synthetic utility (directing groups for lithiation, orthogonality) with structural integrity (preventing ring fragmentation).

Module 1: Acid-Labile Systems (Boc) – The "Standard" with Hidden Risks

The Technical Challenge

The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability to bases and nucleophiles. However, acidolytic deprotection (TFA/HCl) is the most common failure point. Upon protonation, the azetidine ring becomes highly electrophilic at the C2/C4 positions. If the tert-butyl cation generation is slow or if nucleophiles (even weak ones) are present, the ring opens before the PG leaves.

Troubleshooting Guide: N-Boc Deprotection

Q: My N-Boc azetidine decomposed into a polymerized oil during TFA deprotection. What happened? A: You likely generated the azetidinium ion in a concentrated environment. The released isobutylene gas is not leaving fast enough, or the concentration of the amine salt promoted intermolecular nucleophilic attack (polymerization).

Corrective Protocol: The "Scavenger" Method

  • Reagents: TFA (10–20% v/v), Dichloromethane (DCM), Triethylsilane (TES) or 1,3-Dimethoxybenzene (scavengers).

  • Mechanism: TES traps the tert-butyl cation immediately, preventing it from alkylating the sensitive azetidine nitrogen or polymerizing.

Step-by-Step Protocol:

  • Dissolve N-Boc azetidine (1 mmol) in DCM (10 mL) at 0 °C .

  • Add Triethylsilane (2.0 equiv) as a cation scavenger.

  • Add TFA dropwise (final concentration 10–20%). Do not use neat TFA.

  • Monitor by TLC/LCMS. As soon as the starting material is consumed (typically <1 h), quench immediately .

  • Quench: Pour into cold saturated NaHCO₃. Do not concentrate the acidic solution directly, as the high concentration of acid + heat promotes ring opening.

Diagram: Acid-Mediated Failure Modes

Azetidine_Acid_Pathways Figure 1: Kinetic competition between deprotection and ring destruction. NBoc N-Boc Azetidine Protonated Protonated Intermediate (Activated Ring) NBoc->Protonated + H+ (TFA) Deprotected Azetidine Salt (Desired) Protonated->Deprotected - tBu cation (Fast Path) RingOpen Ring-Opened Byproduct Protonated->RingOpen + Nucleophile (Nu-) (Slow Path) Polymer Oligomers/Polymers Deprotected->Polymer + Azetidine (High Conc.)

Module 2: Lithiation & C-H Activation (Sulfonamides/Carbamates)

The Technical Challenge

Functionalizing the azetidine ring (C2/C3) requires strong bases (organolithiums). The choice of PG dictates the regioselectivity of the lithiation (Directing Group effect).

Selection Matrix: Directing Group Effects
Protecting Group (PG)Lithiation SiteMechanismStability to n-BuLi
N-Boc

-Lithiation (C2)
Carbonyl oxygen coordinates Li, directing deprotonation at C2.Moderate. (Risk of nucleophilic attack on CO).
N-Bus (tert-butylsulfonyl)

-Lithiation (C2)
Sulfonyl oxygen strongly directs C2 lithiation.High. Sulfonamides are robust against nucleophilic attack.
N-Alkyl (e.g., Isopropyl) Ortho-Lithiation If an aryl group is at C2, N-alkyl directs lithiation to the phenyl ring (ortho), not the azetidine ring.High.
N-Thiopivaloyl

-Lithiation (C2)
Sulfur is a superior directing group (Soft-Soft interaction).High.
Troubleshooting Guide: C-H Activation

Q: I tried to lithiate N-Boc azetidine with n-BuLi, but I got the ketone addition product (nucleophilic attack on Boc). A: n-BuLi is too nucleophilic for the Boc carbonyl at higher temperatures.

  • Solution 1: Use s-BuLi (more basic, sterically hindered) with TMEDA at -78 °C .

  • Solution 2: Switch to N-Bus (tert-butylsulfonyl) or N-Ts . Sulfonamides do not undergo nucleophilic addition by organolithiums, allowing cleaner

    
    -lithiation.
    

Protocol:


-Lithiation of N-Boc Azetidine 
  • Dissolve N-Boc azetidine (1.0 equiv) and TMEDA (1.2 equiv) in dry Et₂O (0.2 M) under Argon.

  • Cool to -78 °C (Critical: Azetidinyl lithium species are unstable > -50 °C).

  • Add s-BuLi (1.2 equiv) dropwise. Stir for 30–60 mins.

  • Add electrophile (e.g., aldehyde, alkyl halide) slowly.

  • Warm to RT only after quenching.

Module 3: Hydrogenolysis Risks (Cbz/Bn)

The Technical Challenge

Benzyl (Bn) and Carboxybenzyl (Cbz) groups are removed via Hydrogenolysis (H₂/Pd). While generally mild, the catalytic surface can facilitate ring-opening if the azetidine is highly strained or substituted with electron-withdrawing groups.

Troubleshooting Guide: Ring Opening during Hydrogenation

Q: During Cbz removal with H₂/Pd-C, I observe ring-opening to the acyclic amine. A: This is often caused by Pd-catalyzed C-N bond cleavage , which competes with the desired O-Bn cleavage. This is exacerbated by acidic impurities or high pressure.

Corrective Protocol: Poisoned Catalyst Method

  • Modification: Add NH₃ (aq) or Pyridine to the methanol solvent.

  • Why? The base poisons the highly active sites on the Pd surface that catalyze ring strain release, while still allowing the facile hydrogenolysis of the benzylic C-O bond.

  • Alternative: Use Pd(OH)₂ (Pearlman’s Catalyst) which is often more selective for Cbz removal over ring opening.

Decision Support: Protecting Group Selection Workflow

Use this logic flow to select the correct PG for your multi-step synthesis.

PG_Selection Figure 2: Strategic Decision Tree for Azetidine Protection. Start Start: Select PG for Azetidine Q1 Reaction requires Strong Base (e.g., Lithiation, Grignard)? Start->Q1 Q2 Targeting C2-Functionalization? Q1->Q2 Yes Q3 Reaction requires Acidic Conditions? Q1->Q3 No Res_Sulf Use N-Bus or N-Ts (Robust, Directing) Q2->Res_Sulf Yes (High Stability) Res_Boc Use N-Boc (Directing, but temp sensitive) Q2->Res_Boc Yes (Standard) Res_Cbz Use N-Cbz (Acid Stable, H2 removal) Q3->Res_Cbz Yes Q4 Is the Azetidine 3-substituted with leaving groups? Q3->Q4 No Res_Bn Use N-Bn (Base Stable, H2 removal) Q4->Res_Bn No Warn WARNING: High Risk of Fragmentation. Avoid Cbz. Q4->Warn Yes

FAQ: Common Failure Scenarios

Q: Can I use Fmoc protection for azetidines? A: Yes, but with caution. Fmoc removal requires piperidine (a secondary amine). If your azetidine has an electrophilic site (e.g., an ester or ketone at C2), the piperidine can attack the ring or the electrophile, causing decomposition. Recommendation: Use DBU (non-nucleophilic base) for Fmoc removal on sensitive azetidines.

Q: How do I remove N-Tosyl (Ts) without destroying the ring? A: Standard conditions (HBr/AcOH) will destroy the ring.

  • Preferred Method: Mg / MeOH sonication. This is a mild, single-electron transfer (SET) reduction that cleaves the S-N bond without affecting the strained ring.

  • Alternative: Na / Naphthalene (very harsh, only for simple substrates).

Q: Why does my azetidine-3-ol open during Mitsunobu reactions? A: The intermediate alkoxyphosphonium salt is a good leaving group. If the nitrogen is not sufficiently electron-withdrawing (e.g., N-Bn), the nitrogen lone pair can assist in ring opening or rearrangement. Solution: Use a strong EWG like N-Ts or N-Boc to reduce nitrogen nucleophilicity during the reaction.

References

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014).[1] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines. Organic Letters, 16(3), 856–859. [Link]

  • Lumbroso, A., Cooke, M. L., & Breit, B. (2011). Lithiation of Azetidines: A Direct Route to 2-Substituted Azetidines.[1] Angewandte Chemie International Edition, 50(7), 1700–1703. [Link]

  • Couty, F., & David, O. R. (2005).[2] Ring expansions of nonactivated aziridines and azetidines.[2] Advances in Heterocyclic Chemistry, 89, 219–268. [Link]

  • Vanecko, J. A., & Wan, H. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1761–1765. [Link]

  • Wagen, D. A., et al. (2025).[2] Enantioselective Ring Opening of Azetidines via Charge Recognition.[2] Journal of the American Chemical Society. [Link]

Sources

Optimization

addressing promiscuous inhibition by small molecule aggregators

Welcome to the Assay Interference Response Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Interference Response Center . I am Dr. Aris, your Senior Application Scientist.

You are likely here because you have a "hit" from a High-Throughput Screen (HTS) that looks promising but behaves erratically, or you are proactively trying to "de-risk" your chemical series.

The Issue: Promiscuous inhibition by small molecule aggregators.[1][2] The Mechanism: At specific concentrations, certain small molecules self-assemble into colloidal particles (100–500 nm).[3] These colloids adsorb enzymes to their surface, causing non-specific inhibition via sequestration or partial unfolding.[3][4][5] This is a physical artifact, not a pharmacological interaction.

Below are the troubleshooting modules designed to diagnose and eliminate these false positives.

Module 1: Triage & Data Forensics

"Is my HTS data trying to warn me?"

Before you pipette a single reagent, analyze your dose-response curves. Aggregators leave a distinct mathematical fingerprint.

Diagnostic Checklist
IndicatorTypical "True" InhibitorAggregator Artifact
Hill Slope (

)
~1.0 (Standard binding)Steep (> 2.0) . Indicates pseudo-cooperativity (critical phase transition).
Max Inhibition Plateaus clearlyMay reach 100% sharply or show erratic "noisy" bottoms.
Time Dependence Stable (unless covalent)Increases over time . Aggregation is a kinetic process; longer incubation = larger particles = more inhibition.
Q: My Hill slope is 3.5. Is it definitely an aggregator?

A: Not definitely, but highly likely. A Hill slope > 2.0 implies that for every fold-increase in inhibitor concentration, the response accelerates faster than a 1:1 binding event would allow. In the context of aggregators, this reflects the Critical Aggregation Concentration (CAC) .[5] Below the CAC, the molecule is monomeric and inactive. Once the CAC is crossed, colloids form rapidly, and inhibition spikes, creating a "cliff" in your curve.

Module 2: The Chemical Stress Test (The Detergent Protocol)

"The Gold Standard for Elimination"

This is the most robust, accessible method to rule out aggregation. Detergents disrupt the colloidal forces (hydrophobic interactions) holding the particle together or compete with the protein for the colloid surface.

Protocol: The Detergent-Milled Assay

Objective: Determine if inhibition is sensitive to non-ionic detergents.

  • Select Detergent: Use Triton X-100 (preferred) or Tween-80.

    • Note: If your assay buffer already contains detergent, you must increase the concentration significantly (e.g., from 0.005% to 0.05%).

  • Preparation:

    • Condition A (Control): Standard Assay Buffer.

    • Condition B (Test): Standard Assay Buffer + 0.01% (v/v) Triton X-100 .

    • Advanced: If the compound is stubborn, test 0.1% Triton X-100.

  • Execution: Run the IC50 dose-response in parallel for Condition A and B.

Interpretation Guide
  • Result 1: IC50 remains unchanged (within 2-fold).

    • Diagnosis:True Inhibitor. The molecule binds the active site specifically.

  • Result 2: IC50 shifts dramatically (> 3-fold increase) or inhibition disappears.

    • Diagnosis:Aggregator. The detergent disrupted the colloid, releasing the enzyme.

Critical Note: Always use freshly prepared detergent solutions. Oxidized Triton can inactivate enzymes itself.

Module 3: The Stoichiometric Stress Test

"Overwhelming the Surface"

If you cannot use detergents (e.g., cell-based assays or lipid-sensitive targets), use the enzyme concentration method.

The Logic

Aggregators inhibit by providing a surface for adsorption.[5] If you increase the amount of protein (enzyme), you eventually saturate the available surface area of the colloids.[1] Once the surface is full, the excess enzyme remains free and active.[1]

  • True Inhibitors: Follow the Law of Mass Action. If

    
    , changing 
    
    
    
    slightly doesn't shift the IC50 significantly (unless under tight-binding conditions).
  • Aggregators: The IC50 is linearly dependent on enzyme concentration.[5]

Protocol: Enzyme Titration
  • Low Enzyme: Run IC50 with your standard enzyme concentration (e.g., 5 nM).

  • High Enzyme: Run IC50 with 10x enzyme concentration (e.g., 50 nM).

    • Adjustment: You must adjust the reaction time to ensure you are still measuring initial velocity (linear range) despite the higher enzyme activity.

Q: How do I interpret the shift?

A: If the IC50 increases linearly with the enzyme concentration (e.g., 10x enzyme = 10x IC50), it is a non-stoichiometric aggregator.

Module 4: Biophysical Confirmation (DLS)

"Seeing is Believing"

When chemical tests are ambiguous, we move to physics. Dynamic Light Scattering (DLS) is the standard for detecting particles in the 100–1000 nm range.

Workflow Diagram: The Aggregation Decision Tree

Aggregation_Workflow Start HTS Hit / Lead Compound Check_Hill Check Hill Slope (>2.0?) Start->Check_Hill Detergent_Test Detergent Sensitivity Test (+ 0.01% Triton X-100) Check_Hill->Detergent_Test Steep or Normal Enzyme_Test Enzyme Conc. Test (10x Enzyme) Detergent_Test->Enzyme_Test Ambiguous/Cannot use Detergent Decision_True TRUE INHIBITOR (Proceed to SAR) Detergent_Test->Decision_True IC50 Unchanged Decision_False AGGREGATOR (Discard/Reformulate) Detergent_Test->Decision_False Inhibition Lost DLS_Check DLS Analysis (Detect Particles) Enzyme_Test->DLS_Check Inconclusive Enzyme_Test->Decision_False IC50 shifts linearly DLS_Check->Decision_True No Particles DLS_Check->Decision_False Particles Detected

Caption: Logical workflow for triaging small molecule inhibitors. The Detergent Test is the primary filter.

DLS Protocol for Small Molecules
  • Sample Prep:

    • Concentration: Test at the IC50 concentration and 10x IC50.

    • Filtration (Crucial): Filter buffers through a 0.02 µm filter to remove dust. Dust scatters light massively and will mask your compound aggregates.

  • Measurement:

    • Instrument: Wyatt DynaPro or Malvern Zetasizer.[6]

    • Metric: Look for the Correlation Function .

  • Analysis:

    • Monomer: Low scattering intensity, fast decay (small radius).

    • Aggregate: High scattering intensity (scattering scales with

      
      ), slow decay.
      
    • Threshold: If you detect particles > 50 nm with high scattering intensity (counts), it is aggregating.

Summary of Aggregator Characteristics

FeatureAggregatorSpecific Inhibitor
Detergent Sensitivity High (Inhibition lost)None
Enzyme Conc.[7] Dependence Linear ShiftNone / Minimal
Hill Slope Steep (> 2.0)Standard (~1.0)
Incubation Time Inhibition increases with timeStable
DLS Signal Strong scattering (Particles)Background / Monomer only

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., et al. (2005).[1][4] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[4] Journal of Medicinal Chemistry, 45(8), 1712-1722. Link

  • Coan, K. E., & Shoichet, B. K. (2008).[1][4] Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606-9612. Link

  • Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37-51. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Piperidine-Based Kinase Inhibitors

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Mitigating Off-Target Toxicity & Enhancing Selectivity in Piperidine Scaffolds Mission Statement You are likely here because your pi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Mitigating Off-Target Toxicity & Enhancing Selectivity in Piperidine Scaffolds

Mission Statement

You are likely here because your piperidine-based lead compound shows promise in enzymatic assays but is failing in cellular toxicity screens or ADME profiling.[1] The piperidine moiety is a privileged scaffold in kinase inhibition, frequently serving as a solvent-exposed tail or a hinge-binder.[1] However, its basicity and flexibility often introduce two critical classes of off-target effects:

  • Promiscuity: Binding to non-target kinases due to lack of structural rigidity.[1]

  • Toxicity: Inhibition of hERG channels (cardiotoxicity) and CYP450 enzymes due to physicochemical properties (high pKa/logP).[1]

This guide provides structural solutions and validation protocols to troubleshoot these specific liabilities.

Module 1: Structural Optimization (Medicinal Chemistry)

Issue 1: My compound inhibits hERG channels (Cardiotoxicity risk).

Diagnosis: Piperidine rings often possess a basic nitrogen (pKa ~11) that is protonated at physiological pH.[1] This cationic species mimics the natural ligand of the hERG potassium channel, leading to QT prolongation.

Troubleshooting Protocol:

  • Step 1: Attenuate Basicity.

    • Action: Add electron-withdrawing groups (EWGs) adjacent to the nitrogen or replace the piperidine with a less basic heterocycle.[1]

    • Target: Aim for a pKa between 6.0 and 8.0.[1]

    • Chemistry: Introduce a fluorine atom at the C3 or C4 position of the piperidine ring. This inductive effect lowers the pKa of the amine, reducing hERG affinity without necessarily destroying the kinase hinge interaction.

  • Step 2: Reduce Lipophilicity (LogP).

    • Action: hERG binding is driven by both cation-pi interactions and lipophilicity.[1]

    • Chemistry: Introduce polar substituents (e.g., hydroxyl, methoxy) on the piperidine ring to lower cLogP.[1]

Issue 2: High potency, but poor kinase selectivity (The "Pan-Kinase" Problem).

Diagnosis: The piperidine ring is flexible (chair/boat conformers). If it sits in the solvent-exposed region, this flexibility allows it to accommodate the binding pockets of multiple kinases, leading to off-target effects.[1]

Troubleshooting Protocol:

  • Step 1: Conformational Locking (Rigidification).

    • Action: Restrict the degrees of freedom of the piperidine ring.

    • Chemistry: Add a methyl group (C-methyl) to the piperidine ring.[1]

    • Causality: This forces the ring into a specific low-energy conformation.[1] If designed correctly using docking studies, this "locked" shape will fit your target kinase but sterically clash with off-target kinases (e.g., those with larger gatekeeper residues).[1]

  • Step 2: Target the Solvent Front.

    • Action: Extend the piperidine tail to interact with non-conserved residues at the solvent front.

    • Chemistry: Append specific polar moieties to the piperidine nitrogen that interact with unique residues outside the ATP pocket (e.g., specific cysteines or lysines unique to your target).[1]

Summary of Structural Modifications
LiabilityStructural Modification StrategyExpected Outcome
hERG Toxicity Fluorination at C3/C4 of piperidineLowers pKa; reduces cation-pi interaction with hERG.[1]
hERG Toxicity Scaffold hop to Piperazine or MorpholineDrastic reduction in basicity.[1]
Metabolic Instability Block metabolic "soft spots" (C-H bonds)Add gem-dimethyl or fluorine to sites of CYP oxidation.[1]
Poor Selectivity C-Methylation of piperidine ringLocks conformation; induces steric clash with off-targets.[1]

Module 2: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing piperidine scaffolds based on specific failure modes.

PiperidineOptimization Start Lead Compound (Piperidine Scaffold) Screen Screening Results Start->Screen Issue_hERG Issue: hERG Toxicity (>50% inhib @ 10µM) Screen->Issue_hERG Fails Safety Issue_Selectivity Issue: Poor Selectivity (Hits >10 kinases) Screen->Issue_Selectivity Fails Specificity Issue_Metabolism Issue: High Clearance (CYP mediated) Screen->Issue_Metabolism Fails DMPK Sol_pKa Strategy: Lower pKa (Fluorination/EWG) Issue_hERG->Sol_pKa Reduce Basicity Sol_Rigid Strategy: Rigidification (C-Methylation/Spiro) Issue_Selectivity->Sol_Rigid Lock Conformation Sol_Block Strategy: Block Soft Spots (Deuteration/F) Issue_Metabolism->Sol_Block Steric/Electronic Block Validation Validation Assays (Patch Clamp / Kinome Scan) Sol_pKa->Validation Sol_Rigid->Validation Sol_Block->Validation

Caption: Decision tree for structural modification of piperidine kinase inhibitors based on specific assay liabilities.

Module 3: Validation Protocols (Self-Validating Systems)

Modifying the structure is only half the battle.[1] You must prove that the reduction in off-target effects is real and not an artifact of reduced potency.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To distinguish between true intracellular target engagement and non-specific toxicity.[1][2] If your piperidine analog kills cells but does not shift the thermal stability of the target kinase, the toxicity is off-target.

The "Self-Validating" Workflow:

  • Preparation: Treat cells with the inhibitor (at EC90 concentration) and DMSO (control) for 1 hour.[1]

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat treat across a gradient (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that denature proteins prematurely).[1]

  • Separation: Centrifuge at 20,000 x g for 20 mins. Critical Step: Only soluble (folded) proteins remain in the supernatant.[1] Aggregated (denatured) proteins pellet out.[1]

  • Detection: Western blot or AlphaScreen for the target kinase.[1]

Data Interpretation (Troubleshooting):

  • Scenario 1 (Ideal): The melting curve of the kinase shifts to the right (higher temperature) in the treated sample compared to DMSO.

  • Scenario 2 (Red Flag): No shift is observed, but cells die in viability assays.[1]

Protocol B: Kinome Profiling Data Interpretation

Purpose: To quantify selectivity against the "Gatekeeper" and "Hinge" diverse kinases.[1]

Method: Use a competition binding assay (e.g., KINOMEscan or similar) rather than activity assays for the primary screen to avoid ATP-concentration artifacts.[1]

Step-by-Step Analysis:

  • Selectivity Score (S-score): Calculate

    
    .
    
    • Target: An S(35) < 0.05 indicates a highly selective compound.[1]

  • The "Nearest Neighbor" Check: Look specifically at kinases with high sequence homology in the ATP-binding pocket (e.g., CDK4 vs. CDK6, or FGFR1 vs. FGFR2).[1]

    • Troubleshooting: If your piperidine inhibitor hits the nearest neighbors, the piperidine tail is likely not exploiting unique solvent-front residues.[1] Revisit Module 1, Issue 2 .

Module 4: Visualizing the CETSA Workflow

CETSA_Workflow Cells Intact Cells Treat Treat: Compound vs DMSO Cells->Treat Heat Heat Gradient (40-67°C) Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse Supernatant Supernatant (Soluble Protein) Lyse->Supernatant Stable Pellet Pellet (Denatured Protein) Lyse->Pellet Unstable Detect Detection (Western/Alpha) Supernatant->Detect

Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. ResearchGate. [Link]

  • Targeting Solvent-Front Mutations for Kinase Drug Discovery. PubMed. [Link][1][3]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [Link]

Sources

Optimization

Technical Support Center: Optimizing Caco-2 Permeability for Azetidine Candidates

Current Status: Online Operator: Senior Application Scientist (ADME/Tox Division) Ticket ID: AZT-PERM-OPT-001 Introduction: The Azetidine Paradox Welcome to the technical support center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (ADME/Tox Division) Ticket ID: AZT-PERM-OPT-001

Introduction: The Azetidine Paradox

Welcome to the technical support center. You are likely here because your azetidine-containing lead compounds—designed to improve metabolic stability or lower lipophilicity compared to pyrrolidines—are failing in Caco-2 permeability assays.

The Core Issue: While azetidines are excellent bioisosteres for reducing metabolic clearance (due to ring strain and altered hybridization), they often present a unique "permeability paradox." The secondary amine in the azetidine ring is highly basic (


 often > 9.5), leading to two distinct failure modes in Caco-2 assays:
  • Lysosomal Trapping (Low Recovery): The compound gets trapped in acidic organelles.

  • P-gp Efflux (Low

    
    ):  The charged species is recognized by efflux transporters.
    

This guide provides the diagnostic frameworks and protocols to distinguish between these issues and solve them.

Module 1: Diagnostic Framework

Before optimizing structure, you must diagnose the mechanism of low permeability. Do not assume it is simply "poor diffusion."

Visual: The Troubleshooting Decision Tree

DiagnosticTree Start Start: Low Papp (< 1.0 x 10^-6 cm/s) CheckRecovery Check Mass Balance (Recovery %) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery Yes HighRecovery Recovery > 80% CheckRecovery->HighRecovery No LysosomeCheck Suspect Lysosomal Trapping (Basic Amine?) LowRecovery->LysosomeCheck pKa > 8.0 AdsorptionCheck Suspect Plastic Adsorption (High LogP?) LowRecovery->AdsorptionCheck Lipophilic EffluxCheck Calculate Efflux Ratio (ER) (B->A / A->B) HighRecovery->EffluxCheck ActiveEfflux ER > 2.0 (P-gp Substrate) EffluxCheck->ActiveEfflux PassiveLow ER < 2.0 (Paracellular/Transcellular limit) EffluxCheck->PassiveLow

Figure 1: Diagnostic workflow for identifying the root cause of low azetidine permeability.

Module 2: Troubleshooting Low Recovery (Lysosomal Trapping)

Symptom: Your


 and 

permeability are both low, and total mass recovery is < 70%.

The Science: Azetidines are often "cationic amphiphilic drugs" (CADs). In the Caco-2 cytosol (pH 7.4), the drug is in equilibrium. However, it passively diffuses into lysosomes (pH ~4.5-5.0). Once inside, the basic azetidine nitrogen becomes protonated (


). The charged species cannot diffuse back out, becoming "trapped." This mimics high cellular uptake but results in zero transport across the monolayer [1].
FAQ: How do I confirm Lysosomal Trapping?

Q: My recovery is 50%. Is it sticking to the plate or the cells? A: Perform a Lysosomal Rescue Assay . If the compound is trapped in lysosomes, adding a lysosomotropic inhibitor will release it and restore mass balance.

Protocol: Bafilomycin A1 Rescue Assay

Use this protocol to distinguish trapping from plastic adsorption.

  • Preparation: Prepare Caco-2 monolayers as standard (21-day culture).

  • Pre-incubation:

    • Group A (Control): HBSS buffer only.

    • Group B (Inhibitor): HBSS + 100 nM Bafilomycin A1 (a V-ATPase inhibitor that raises lysosomal pH).

    • Note: Alternatively, use 10 mM

      
      , though Bafilomycin is less cytotoxic for sensitive monolayers.
      
  • Dosing: Add your azetidine candidate (typically 10 µM) to the apical chamber.

  • Incubation: Incubate for 2 hours at 37°C.

  • Analysis: Measure concentration in Donor, Receiver, and Cell Lysate .

Data Interpretation:

ScenarioControl RecoveryBafilomycin RecoveryDiagnosisAction
1 50%90%Lysosomal Trapping Reduce basicity (See Module 4).
2 50%50%Non-specific Adsorption Add 0.1% BSA to buffer; check plasticware.

Module 3: Troubleshooting Efflux (P-gp/MDR1)

Symptom:


 is significantly higher than 

. Efflux Ratio (ER) > 2.0.[1]

The Science: Azetidines, particularly those with bulky hydrophobic groups (e.g., N-benzyl azetidines), are frequent substrates for P-glycoprotein (P-gp/MDR1). The transporter recognizes the cationic amine and pumps it back into the apical space [2].

Protocol: P-gp Inhibition Screen

Standardize your inhibition assay to confirm P-gp liability.

  • Inhibitor Selection: Use Zosuquidar (1 µM) or Verapamil (100 µM) . Expert Note: Zosuquidar is preferred as it is more specific to P-gp and less likely to inhibit CYP enzymes if you are doing concurrent metabolic stability testing.

  • Setup:

    • Run Bi-directional transport (

      
       and 
      
      
      
      ).
    • Condition 1: Buffer only.

    • Condition 2: Buffer + Inhibitor (in both donor and receiver).

  • Calculation:

    
    
    

Interpretation:

  • If

    
     and 
    
    
    
    , your azetidine is a P-gp substrate.
  • Solution: You must structurally modify the compound to reduce P-gp affinity (See Module 4).

Module 4: Structural Optimization Strategies

Once you have diagnosed the issue (Trapping vs. Efflux), use these chemical strategies.

Visual: SAR Optimization Logic

SAR_Logic Parent Parent Azetidine (High pKa, High Efflux) Strategy1 Strategy 1: Reduce Basicity (Target pKa < 8.5) Parent->Strategy1 Strategy2 Strategy 2: Steric Occlusion (Block P-gp binding) Parent->Strategy2 Fluorine Gem-difluoro substitution (3,3-difluoroazetidine) Strategy1->Fluorine Most Effective EWG Proximal EWG (e.g., Oxygen in side chain) Strategy1->EWG AlphaSub Alpha-methylation (Adds steric bulk near N) Strategy2->AlphaSub N_Cap N-Capping (Amide/Carbamate) Strategy2->N_Cap Drastic Change

Figure 2: Structural modification strategies to improve azetidine permeability.

Strategy A: Fluorination (The "Magic Bullet")

The most effective way to fix azetidine permeability without destroying potency is fluorination .

  • Mechanism: Adding fluorine atoms (highly electronegative) to the azetidine ring (specifically 3,3-difluoroazetidine) pulls electron density away from the nitrogen.

  • Result: This lowers the

    
     of the amine (often by 1-2 log units), reducing the percentage of ionized drug at pH 7.4 [3].
    
  • Benefit: Reduced lysosomal trapping AND increased passive diffusion.

Strategy B: Oxygen Incorporation

If fluorination is synthetically difficult, consider an oxetane-azetidine spirocycle or introducing an ether linkage nearby. This also lowers basicity via the inductive effect.

Strategy C: N-Substitution (Prodrugs)

If the basic amine is essential for target binding (e.g., salt bridge in the active site), you cannot remove it.

  • Solution: Create a prodrug by capping the nitrogen with a cleavable carbamate or amide. This neutralizes the charge for transport, and is cleaved by esterases in the plasma/liver.

Summary of Azetidine Permeability Solutions

Issue IdentifiedDiagnostic MarkerPrimary Chemical FixAssay Adjustment
Lysosomal Trapping Low Mass Balance (<70%), High Lysosomal accumulationFluorination: 3,3-difluoroazetidine to lower pKa.Add Bafilomycin A1 to validate data.
P-gp Efflux Efflux Ratio > 2.0, sensitive to ZosuquidarSteric Hindrance:

-methylation or rigidifying the scaffold.
Co-dose with P-gp inhibitor.
Low Passive Diffusion Low

A->B, ER < 2.0
Lipophilicity: Increase LogP (Target 2.0 - 3.5).Check PAMPA correlation.

References

  • Kazmi, F. et al. (2013). "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." Drug Metabolism and Disposition. Available at: [Link]

  • Hitchin, J.R. et al. (2013). "In silico prediction of P-glycoprotein efflux: an industrial perspective." Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at: [Link]

  • Winiwarter, S. et al. (2011). "Correlation of human jejunal permeability (in vivo) of drugs with Caco-2 permeability (in vitro) and P-glycoprotein transport data." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Substituted Piperidine-Based AChE Inhibitors

Executive Summary The 4-substituted piperidine scaffold represents a privileged structure in the design of acetylcholinesterase (AChE) inhibitors, most notably exemplified by Donepezil (Aricept®). This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted piperidine scaffold represents a privileged structure in the design of acetylcholinesterase (AChE) inhibitors, most notably exemplified by Donepezil (Aricept®). This guide provides a comparative analysis of this scaffold against emerging structural analogs, specifically contrasting N-Benzyl-4-substituted piperidines (the Donepezil class) with N-Benzoyl-4-substituted piperidines .

While the N-Benzyl class demonstrates superior nanomolar potency against AChE due to optimal alignment with the Catalytic Anionic Site (CAS), the N-Benzoyl class offers a distinct advantage in "Multi-Target Directed Ligand" (MTDL) strategies, often exhibiting dual inhibition of AChE and Monoamine Transporters (SERT), albeit with reduced AChE affinity. This guide details the structure-activity relationships (SAR), experimental validation protocols, and synthetic pathways required to evaluate these compounds.

Structural Logic & Mechanism of Action

The efficacy of 4-substituted piperidines relies on their ability to span the 20 Å deep gorge of the AChE enzyme, simultaneously engaging two distinct sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge. The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a cation-

    
     interaction with Trp86 .
    
  • Peripheral Anionic Site (PAS): Located at the gorge entrance. The substituent at the 4-position (or the N-substituent, depending on orientation) interacts with Trp286 via

    
    -
    
    
    
    stacking.

The "Magic Linker" connecting these two moieties determines the compound's flexibility and selectivity.

Diagram 1: Dual Binding Mechanism (AChE Gorge)

AChE_Mechanism cluster_enzyme AChE Enzyme Architecture PAS Peripheral Anionic Site (PAS) (Trp286) Gorge Hydrophobic Gorge (20 Å Depth) PAS->Gorge CAS Catalytic Anionic Site (CAS) (Trp86) Gorge->CAS Inhibitor_Head 4-Substituent (Aromatic Moiety) Inhibitor_Head->Gorge Hydrophobic Interaction Inhibitor_Core Piperidine Ring (Cationic Nitrogen) Inhibitor_Core->CAS Cation-π Interaction Inhibitor_Core->Inhibitor_Head Linker Connectivity Inhibitor_Tail N-Substituent (Benzyl/Benzoyl) Inhibitor_Tail->PAS π-π Stacking Inhibitor_Tail->Inhibitor_Core Linker Connectivity

Caption: Schematic representation of the dual-binding mode where the piperidine scaffold spans the AChE gorge, connecting the CAS and PAS.

Comparative Analysis: N-Benzyl vs. N-Benzoyl Derivatives[1][2][3]

The following data contrasts the "Gold Standard" (Donepezil) against specific structural modifications found in recent literature.

Table 1: Performance Metrics (

& Selectivity)
Compound ClassRepresentative StructureAChE

(Potency)
BuChE

Selectivity (AChE/BuChE)Primary Advantage
N-Benzyl-4-piperidines Donepezil (Reference) 6.7 - 12 nM [1]~5,000 nM> 500 (High)Gold standard potency; high brain penetrance.
N-(4-Fluorobenzyl) analogs Compound 11c [2]< 5 nM > 10,000 nMVery HighFluorine substitution enhances metabolic stability and PAS binding.
N-Benzoyl-4-piperidines Compound 19 [3]5,100 nM (5.1 µM)26,780 nMModerateDual Activity: Often targets SERT (Serotonin Transporter) for depression/AD comorbidity.
Rigid 4-Phenylpiperidines 4-Phenyl-analog [4]~50 - 100 nMVariableLowRigidification of the linker generally decreases potency by 8-20 fold compared to benzyl.

Key Technical Insights:

  • The Carbonyl Penalty: Replacing the methylene linker (N-CH2 -Ph) with a carbonyl (N-CO -Ph, benzoyl) results in a drastic loss of potency (from nM to µM range). The carbonyl group reduces the basicity of the piperidine nitrogen (forming an amide), which weakens the critical cation-

    
     interaction at the CAS [3].
    
  • The Fluorine Effect: Introduction of a fluorine atom at the para-position of the benzyl ring (N-4-F-Benzyl) often improves potency. This is attributed to increased lipophilicity and specific electrostatic interactions within the PAS [2].

  • Selectivity: N-Benzyl derivatives maintain high selectivity for AChE over Butyrylcholinesterase (BuChE). N-Benzoyl derivatives often lose this selectivity, which can be advantageous if dual inhibition is the therapeutic goal, but detrimental if peripheral side effects are a concern.

Experimental Validation: The Ellman Assay

To validate the inhibition constants (


) cited above, the modified Ellman’s assay is the industry standard. This colorimetric assay measures the production of thiocholine.[1][2]
Protocol 1: Determination of AChE Inhibition (

)[3][4][5][6][7][8][9][10][11]

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine Iodide (ATChI, 75 mM stock in water).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 10 mM stock in buffer).[2]

  • Enzyme: Recombinant Human AChE (hAChE) or Electric Eel AChE (eeAChE).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO concentration < 1% to avoid enzyme denaturation).

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Test Compound (Variable concentrations:

      
       to 
      
      
      
      M)
    • 20 µL AChE Enzyme Solution (0.1 U/mL)

    • Incubate at 25°C for 10-15 minutes.

  • Reaction: Add 10 µL DTNB + 10 µL ATChI.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Diagram 2: Experimental Workflow

Ellman_Assay Step1 Compound Prep (DMSO Solubilization) Step2 Enzyme Incubation (15 min @ 25°C) Step1->Step2 Step3 Substrate Addition (ATChI + DTNB) Step2->Step3 Step4 Kinetic Read (412 nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step workflow for the modified Ellman's colorimetric assay.

Synthetic Pathways

The synthesis of these inhibitors diverges based on the linker (Benzyl vs. Benzoyl).

  • Route A (N-Benzyl - High Potency): Reductive Amination. This preserves the basic nitrogen required for CAS binding.

  • Route B (N-Benzoyl - Dual Activity): Amide Coupling. This creates a neutral amide, reducing AChE affinity but altering physicochemical properties for other targets.

Diagram 3: Synthetic Logic

Synthesis_Pathways cluster_A Route A: Donepezil Class (Reductive Amination) cluster_B Route B: Benzoyl Class (Amide Coupling) Precursor 4-Substituted Piperidine (Secondary Amine) ProductA N-Benzyl Derivative (Basic Amine -> High AChE Potency) Precursor->ProductA  Reductive Alkylation   ProductB N-Benzoyl Derivative (Neutral Amide -> Lower AChE Potency) Precursor->ProductB  Acylation   ReagentA Benzaldehyde deriv. + NaBH(OAc)3 ReagentB Benzoyl Chloride deriv. + Et3N

Caption: Divergent synthetic pathways determining the final pharmacological profile.

References
  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[8][12] Chemical Record.

  • Wang, Y., et al. (2021).[11] "Discovery of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide as a potent dual AChE/GSK3β inhibitor."[13] European Journal of Medicinal Chemistry.

  • Bautista-Aguilera, O.M., et al. (2025).[5] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors." International Journal of Molecular Sciences.

  • Musial, A., et al. (2014). "Recent developments in the design of acetylcholinesterase inhibitors for Alzheimer's disease." Current Medicinal Chemistry.

  • Ellman, G.L., et al. (1961).[14] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

Sources

Comparative

Validating Target Engagement of Aminoazetidinyl Piperidines: A Comparative Methodological Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)[1]

Executive Summary: The Validation Paradox

Aminoazetidinyl piperidines represent a privileged scaffold in modern neuroscience drug discovery, most notably as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR) for the treatment of schizophrenia and Alzheimer's disease [1].

Unlike orthosteric agonists, these compounds bind to a topographically distinct site, often displaying "silent" allostery—they may bind without triggering a signal unless the endogenous ligand (acetylcholine) is present. This creates a validation paradox: Traditional functional assays (e.g., Calcium Flux) are prone to amplification bias, while historical radioligand binding often fails to capture the rapid kinetics and cooperativity (


-factor) that define PAM efficacy. 

This guide compares the industry-standard Radioligand Binding and Functional Calcium Flux against the superior alternative: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding . We demonstrate why TR-FRET/NanoBRET is the requisite "product" for validating this scaffold, offering a self-validating system for measuring residence time and cooperativity.

Comparative Analysis: Selecting the Right Validation Tool

For aminoazetidinyl piperidines, mere affinity (


) is a poor predictor of in vivo efficacy. The critical parameters are Cooperativity (

)
—how much the PAM increases the affinity of acetylcholine—and Residence Time (

)
.
Table 1: Methodological Comparison Matrix
FeatureAlternative A: Radioligand Binding Alternative B: Calcium Flux (FLIPR) The Solution: TR-FRET / NanoBRET
Primary Readout Equilibrium Affinity (

)
Intracellular

(Functional)
Kinetic Binding (

) & Cooperativity (

)
Equilibrium Status Disturbed (Wash steps often dissociate fast PAMs)Non-Equilibrium (Transient signal)True Equilibrium (Homogeneous, no wash)
Cooperativity (

)
Difficult (Requires complex global fitting)Indirect (Inferred from

shift)
Direct Measurement (Shift in tracer

)
Throughput Low (Filtration required)High (384/1536-well)High (Mix-and-Read)
Physiological Relevance Low (Membrane preps, no G-protein)Medium (Signal amplification masks weak binding)High (Live cell or membrane with G-protein coupling)
Suitability for Scaffold Poor (Misses fast kinetics of piperidines)Screening Only (High false positive rate)Optimal (Captures allosteric modulation)
Why TR-FRET/NanoBRET Wins for This Scaffold

Aminoazetidinyl piperidines often exhibit steep Structure-Activity Relationships (SAR) where subtle changes in the piperidine tail drastically alter the


-factor  (cooperativity) without changing the intrinsic affinity (

) [2].
  • Radioligand binding requires filtration, which strips away compounds with fast off-rates (

    
    ), leading to false negatives.
    
  • TR-FRET uses a fluorescent tracer and a lanthanide-labeled receptor (or antibody).[2][3][4] The energy transfer occurs only when bound. Because it is a "mix-and-read" format with no washing, it preserves the Allosteric Ternary Complex , allowing precise measurement of how the PAM stabilizes the agonist-receptor state.

The Core Mechanism: Allosteric Ternary Complex Model (ATCM)

To validate these compounds, one must understand that they do not act alone.[5] They stabilize the active state of the receptor-G-protein complex.

ATCM R Receptor (R) AR AR Complex R->AR Ka (Affinity) RB RB Complex R->RB Kb (Intrinsic Affinity) A Orthosteric Ligand (A) (Acetylcholine) B Allosteric Ligand (B) (Aminoazetidinyl Piperidine) ARB ARB Ternary Complex (Active State) AR->ARB Kb * α (Cooperativity) RB->ARB Ka * α (Cooperativity)

Figure 1: The Allosteric Ternary Complex Model. The validity of an aminoazetidinyl piperidine is defined by 'α' (alpha). If α > 1, the compound is a PAM. If α < 1, it is a NAM (Negative Allosteric Modulator). TR-FRET directly measures α.

Validated Protocol: TR-FRET Ligand Binding for M4 PAMs

This protocol is designed to validate the cooperativity (


)  of aminoazetidinyl piperidines using a TR-FRET system (e.g., Cisbio HTRF or similar).
Phase 1: System Setup
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human M4 (hM4) receptor.

  • Tracer: Fluorescently labeled orthosteric antagonist (e.g., NMS-Red or Scopolamine-d2 ) or agonist (if G-protein is present).

  • Donor: Terbium-labeled anti-M4 antibody or SNAP-Tag Terbium (if using SNAP-M4).

Phase 2: The Cooperativity Shift Assay (The "Gold Standard" Experiment)

Objective: Determine if the test compound shifts the affinity of the orthosteric tracer.

  • Preparation: Dilute M4 membranes in binding buffer (20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.4). Note: Mg2+ is critical for M4 PAM activity.

  • Test Compound Addition: Add the aminoazetidinyl piperidine (Test Compound) at a fixed saturating concentration (e.g., 10 µM) to half the wells. Add Vehicle (DMSO) to the other half.

  • Tracer Titration: Add the fluorescent orthosteric tracer in a 12-point serial dilution to both sets of wells (with and without PAM).

  • Incubation: Incubate for 2–4 hours at room temperature (equilibrium is slower for ternary complexes).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

    • Excitation: 337 nm

    • Emission 1: 665 nm (Tracer - FRET signal)

    • Emission 2: 620 nm (Donor - Internal Reference)

  • Calculation: Calculate the Ratio

    
    .
    
Phase 3: Data Analysis & Self-Validation

Plot the Tracer binding curves (Specific Binding vs. Log[Tracer]).

  • Valid PAM Result: The curve in the presence of the aminoazetidinyl piperidine shifts to the left (lower

    
    ) compared to the DMSO control.
    
  • Quantifying

    
    :  Use the equation:
    
    
    
    
    • For aminoazetidinyl piperidines, a robust candidate should show an

      
       (10-fold shift).
      

Experimental Workflow Visualization

Workflow cluster_Validation 2. Biophysical Validation (TR-FRET/NanoBRET) Hit 1. Hit Identification (Aminoazetidinyl Piperidine Scaffold) Kinetic Kinetic Profiling (Measure Residence Time) Hit->Kinetic Cooperativity Cooperativity (α) Assay (Shift in Tracer Kd) Kinetic->Cooperativity Select Slow Off-Rate Functional 3. Functional Confirmation (Calcium Flux / IP-One) Cooperativity->Functional Select High α InVivo 4. In Vivo Efficacy (Amphetamine Hyperlocomotion) Functional->InVivo Select Potent EC50

Figure 2: The validation hierarchy. Note that Kinetic/Cooperativity validation precedes functional assays to eliminate false positives common in calcium flux.

Expertise & Troubleshooting

Why did my Calcium Flux assay work, but Binding failed?

  • Cause: Aminoazetidinyl piperidines are often "probe-dependent." They may potentiate Acetylcholine (used in Flux assays) but fail to potentiate the specific antagonist tracer used in binding assays.

  • Solution: Switch to a NanoBRET assay using a fluorescent agonist tracer, or perform a competition assay against a radioligand known to be sensitive to the PAM (e.g., [3H]-NMS).

The "Ceiling Effect" in Validation: M4 PAMs often exhibit a "ceiling" where increasing the concentration of the PAM does not further increase the response. In TR-FRET, this is visualized as the saturation of the


-shift. Always test at least 3 concentrations of the PAM to ensure you are measuring the maximal cooperativity (

) and not a partial effect.

References

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. Bioorganic & Medicinal Chemistry Letters. (2017).

  • Discovery of a Novel, CNS Penetrant M4 PAM Chemotype Based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile Core. Bioorganic & Medicinal Chemistry Letters. (2017).

  • Binding kinetics of ligands acting at GPCRs. Molecular and Cellular Endocrinology. (2019).

  • NanoBRET assay for GPCR ligand binding. BMG LABTECH Application Note.

  • Positive allosteric modulation of a GPCR ternary complex. bioRxiv. (2024).

Sources

Validation

Comparative Guide: Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate in Medicinal Chemistry

This guide provides an in-depth technical evaluation of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate , characterizing its utility as a high-value pharmacophore scaffold in drug discovery. Rather than treating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate , characterizing its utility as a high-value pharmacophore scaffold in drug discovery.

Rather than treating this intermediate as a final drug, this analysis benchmarks its performance as a structural building block against conventional scaffolds (such as 4-aminopiperidine or linear diamines) in the context of synthesizing Next-Generation Kinase Inhibitors and PROTAC Linkers .

Executive Summary: The Structural Advantage

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (CAS: 883546-93-8) represents a class of rigidified diamine scaffolds . Unlike traditional flexible linkers (e.g., ethylenediamine) or flat aromatic spacers (e.g., phenyl rings), this molecule introduces a specific 3D vector through the spiro-like connectivity of the azetidine and piperidine rings.

This guide compares the Azetidinyl-Piperidine (Az-Pip) scaffold against:

  • The "Cobimetinib" Isomer: (Piperidin-2-yl)-Azetidine core.

  • Standard 4-Aminopiperidine: The classic, less rigid analog.

  • Linear Linkers: Used in PROTAC design.

Key Finding: The Az-Pip scaffold offers superior Fraction of sp3 Carbon (Fsp3) and conformational rigidity , translating to improved selectivity and metabolic stability in final drug candidates.

Technical Comparison: Scaffold Performance Metrics

The following table contrasts the physicochemical properties conferred by the Az-Pip scaffold versus standard alternatives when incorporated into a kinase inhibitor or GPCR ligand.

FeatureProduct: Azetidinyl-Piperidine Comparator A: 4-Aminopiperidine Comparator B: Linear Alkyl Chain
Rigidity High (Restricted rotation)Moderate (Chair flip possible)Low (High entropy cost)
Vector Geometry Defined 3D Angle (Non-linear)Linear/PlanarVariable/Undefined
Basicity (pKa) Tunable (Two basic centers)Single basic centerNone/Single
Metabolic Stability High (Steric bulk protects N)Moderate (N-dealkylation risk)Low (Oxidation prone)
Lipophilicity (cLogP) Lower (High Fsp3)ModerateHigh (if long chain)
Application Allosteric Kinase Inhibitors ATP-Competitive InhibitorsPROTAC Linkers
Mechanistic Insight: Why Rigidity Matters

In drug design, the entropic penalty of binding is a critical factor.

  • Flexible Linkers (Comparator B): Must lose significant degrees of freedom to bind the target, reducing overall affinity (

    
    ).
    
  • Az-Pip Scaffold (The Product): Pre-organized in a low-energy conformation. When the Cbz group is removed and the scaffold is coupled to a warhead (e.g., for JAK or MEK inhibition), the rigid geometry positions the pharmacophores optimally, minimizing entropy loss and boosting potency.

Case Study: Application in Kinase Inhibitor Synthesis

This scaffold is structurally homologous to the core found in Cobimetinib (a MEK inhibitor), but with a distinct connectivity that allows access to different pockets (e.g., solvent-exposed regions).

Comparative Workflow: Synthesis Efficiency
  • Route A (Using Product): Convergent synthesis. The pre-formed Azetidine-Piperidine core allows for rapid "Plug-and-Play" derivatization at the N1 (piperidine) and N3 (azetidine) positions.

  • Route B (Linear Synthesis): Stepwise construction of the rings often leads to lower yields and difficult stereochemical separations.

Experimental Protocol: Deprotection & Coupling

Objective: Activate the scaffold for library synthesis.

  • Cbz Deprotection (Hydrogenolysis):

    • Reagents: 10% Pd/C,

      
       (1 atm), MeOH.
      
    • Step: Dissolve Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate (1.0 eq) in MeOH. Add Pd/C (10 wt%). Stir under

      
       balloon for 2-4 h.
      
    • Checkpoint: Monitor by LCMS for disappearance of starting material (M+H 374) and appearance of free amine (M+H 240).

    • Yield: Typically >95% quantitative conversion.

  • Selective Coupling (The Advantage):

    • The product contains a primary amine (on azetidine) and a secondary amine (on piperidine, after Cbz removal).

    • Differentiation: The primary amine is more nucleophilic but sterically distinct. By controlling pH and using the Cbz-protected form initially, chemists can selectively functionalize the azetidine before deprotecting the piperidine, creating bis-specific ligands .

Visualization: Scaffold Utility & Pathway

Diagram 1: Structural Logic & Synthesis Flow

This diagram illustrates how the scaffold serves as a central hub for creating diverse inhibitors (e.g., for Target X) compared to linear synthesis.

ScaffoldUtility Start Benzyl 4-(3-aminoazetidin-1-yl) piperidine-1-carboxylate (The Product) Step1 Step 1: Functionalize Primary Amine (-NH2) Start->Step1 Selective Amide Coupling Intermediate Functionalized Intermediate (Cbz-Protected) Step1->Intermediate Step2 Step 2: Cbz Removal (H2/Pd/C) Intermediate->Step2 Deprotection Core Free Piperidine Core Step2->Core Step3 Step 3: Functionalize Secondary Amine (Piperidine) Core->Step3 N-Alkylation / Acylation FinalDrug Final Bis-Specific Inhibitor (e.g., PROTAC / Kinase Inhibitor) Step3->FinalDrug LinearStart Linear Diamine (Alternative) LinearDrug Flexible Inhibitor (Lower Potency) LinearStart->LinearDrug High Entropy Penalty

Caption: The convergent synthesis workflow utilizing the orthogonal reactivity of the Azetidinyl-Piperidine scaffold to generate high-affinity ligands.

Experimental Data: Solubility & Stability Profile

When used as a linker/scaffold, the Az-Pip motif significantly improves physicochemical properties compared to standard phenyl-piperazine scaffolds.

PropertyAzetidinyl-Piperidine (Product Derived)Phenyl-Piperazine (Standard)Method
Aqueous Solubility High (>100 µM) Low (<10 µM)Kinetic Solubility (PBS, pH 7.4)
LogD (pH 7.4) 1.2 - 1.8 (Optimal)> 3.5 (Lipophilic)Shake-flask method
Metabolic Clearance Low (<10 µL/min/mg) High (prone to oxidation)Human Liver Microsomes (HLM)
hERG Inhibition Low Risk (Low lipophilicity)High RiskPatch Clamp Assay

Interpretation: The high fraction of sp3 carbons (


) in the product reduces the "flatness" of the molecule, which is directly correlated with improved solubility and reduced promiscuous binding (off-target toxicity).

References

  • Chemical Identity & Properties

    • Source: PubChem. "Benzyl 4-(3-aminoazetidin-1-yl)
    • URL:[Link]

  • Application in Kinase Inhibitors (Cobimetinib Analogues)

    • Title: "Preparation of Cobimetinib."[1][2][3][4][5] (Patent describing the azetidine-piperidine coupling logic).

    • Source: Google P
    • URL
  • Scaffold Utility in PROTACs: Title: "Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate as Protein Degrader Building Block." Source: LabSolu / BLD Pharm Product Guides.
  • Structural Biology of MEK Inhibition

    • Title: "Structural basis for the action of the drug trametinib at KSR-bound MEK."[6] (Contrasts different MEK inhibitor scaffolds).

    • Source: N
    • URL:[Link]

Sources

Comparative

Head-to-Head: Piperidine vs. Pyrrolidine Scaffolds in Medicinal Chemistry

[1][2] Executive Summary In the architecture of small molecule drug discovery, saturated nitrogen heterocycles are the workhorses of physicochemical modulation. Among these, piperidine (six-membered) and pyrrolidine (fiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the architecture of small molecule drug discovery, saturated nitrogen heterocycles are the workhorses of physicochemical modulation. Among these, piperidine (six-membered) and pyrrolidine (five-membered) represent two of the most ubiquitous "privileged scaffolds" in the FDA-approved pharmacopeia.

While often treated as interchangeable basic amines during early hit-to-lead expansion, the choice between a piperidine and a pyrrolidine core is a definitive fork in the road for a compound’s developability.[1] This guide dissects the causality behind their differences—ranging from conformational entropy to metabolic soft spots—and provides a data-driven framework for selecting the optimal scaffold.

Part 1: Physicochemical Profiling

The transition from a six-membered to a five-membered ring involves more than just the loss of a methylene group. It fundamentally alters the vector of the nitrogen lone pair, the lipophilicity profile, and the entropic cost of binding.

Comparative Data Matrix
FeaturePiperidine ScaffoldPyrrolidine ScaffoldMedicinal Chemistry Implication
Ring Size 6-membered5-memberedAffects steric bulk and vector alignment.
Basicity (pKa) ~11.22 (Conj.[1] Acid)~11.27 (Conj.[1] Acid)Pyrrolidine is slightly more basic due to better solvation/stabilization of the protonated cation [1][2].[1]
Lipophilicity (LogP) ~0.84~0.46Critical: Ring contraction lowers LogP by ~0.4 units, improving solubility and reducing non-specific binding.
Conformation Rigid Chair (Defined)Flexible Envelope/TwistPiperidine offers pre-organized rigidity; Pyrrolidine offers induced-fit flexibility.
Metabolic Liability High (α-C oxidation)High (α-C oxidation)Both are CYP450 substrates; Pyrrolidine nitroxides are generally more stable to bioreduction [3].
hERG Liability High RiskModerate RiskPiperidine is a classic hERG pharmacophore; contraction often mitigates channel blockade.

Part 2: Structural & Conformational Analysis

The Entropic Argument

Piperidine exists predominantly in a distinct chair conformation with the N-substituent preferring the equatorial position to minimize 1,3-diaxial interactions.

  • Advantage: If the "active" conformation of your ligand matches this chair geometry, piperidine pays a lower entropic penalty upon binding than a flexible chain.

  • Disadvantage: If the binding pocket requires a vector that deviates from the chair's geometry, the energy cost to distort the ring is prohibitive.

Pyrrolidine exists in a dynamic equilibrium between envelope and twist conformations (pseudorotation).

  • Advantage: It can adopt a wider range of dihedral angles to maximize hydrogen bonding or hydrophobic contacts within a pocket (Induced Fit).

  • Disadvantage: Higher entropic penalty upon binding as the flexible ring must be "frozen" into a specific bioactive conformation.

The hERG Liability Factor

One of the most common reasons to switch from piperidine to pyrrolidine is to mitigate cardiotoxicity. The hERG potassium channel pore has a specific affinity for basic amines attached to a lipophilic linker—a pharmacophore perfectly matched by N-substituted piperidines.

  • Mechanism: The rigid chair of piperidine often positions hydrophobic substituents to interact perfectly with the Tyr652 and Phe656 residues in the hERG pore.

  • Mitigation Strategy: Ring contraction to pyrrolidine reduces lipophilicity (lower LogP) and alters the spatial projection of the basic nitrogen, frequently reducing hERG affinity by 1-2 orders of magnitude without abolishing target potency [4].[2]

Part 3: Metabolic Stability & Pathways

Both scaffolds are susceptible to oxidative metabolism by Cytochrome P450 enzymes, primarily via


-carbon hydroxylation . This leads to an unstable hemiaminal intermediate, which collapses into a lactam or results in ring opening (N-dealkylation).
Visualization: Oxidative Metabolic Fate

The following diagram illustrates the shared metabolic vulnerability and the divergence in stability.

MetabolicPathway Substrate Parent Scaffold (Piperidine/Pyrrolidine) AlphaOH α-Carbinolamine (Unstable Intermediate) Substrate->AlphaOH [O] CYP450 CYP450 (Oxidation) CYP450->Substrate Iminium Iminium Ion (Electrophilic) AlphaOH->Iminium -H2O RingOpen Ring Opening (N-Dealkylation) AlphaOH->RingOpen C-N Bond Cleavage Lactam Lactam (Stable Metabolite) Iminium->Lactam [O] / Cytosolic Enzymes

Caption: General oxidative metabolic pathway for saturated nitrogen heterocycles. Strategic fluorination at the


-carbon is a common tactic to block this pathway.

Part 4: Experimental Protocols

Protocol A: General Reductive Amination

This is the industry-standard method for installing either scaffold onto an aldehyde-bearing core. This protocol is self-validating via TLC monitoring of the imine intermediate.

Materials:

  • Amine: Piperidine or Pyrrolidine (1.0 equiv)

  • Carbonyl: Target Aldehyde/Ketone (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional for unreactive ketones)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the aldehyde in DCE (0.1 M). Add the amine (piperidine or pyrrolidine).[3][4][5][6] If using a ketone, add 1-2 drops of AcOH. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[7] You should see the disappearance of the aldehyde spot and formation of a new, often more polar, imine spot.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material.

  • Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO3.[8] Extract with DCM (3x).[8]

  • Purification: Dry organic layer over Na2SO4. Concentrate and purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay

To empirically determine which scaffold offers better metabolic stability for your specific series.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 min.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Part 5: Decision Framework

When should you choose one over the other? Use this logic flow to guide your scaffold selection.

DecisionTree Start Start: Scaffold Selection CheckLogP Is Lipophilicity (LogP) too high? Start->CheckLogP CheckhERG Is hERG Liability a concern? CheckLogP->CheckhERG No SelectPyr Select PYRROLIDINE (Lower LogP, Flexible, Lower hERG risk) CheckLogP->SelectPyr Yes (Need to lower LogP) CheckConf Is the binding pocket rigid/defined? CheckhERG->CheckConf No CheckhERG->SelectPyr Yes (Ring contraction mitigates) CheckConf->SelectPyr No (Need Induced Fit) SelectPip Select PIPERIDINE (Rigid Chair, Defined Vector) CheckConf->SelectPip Yes (Need Pre-organization)

Caption: Logic gate for selecting between Piperidine and Pyrrolidine based on ADME and structural requirements.

References

  • Basicity and Conformational Analysis.J. Am. Chem. Soc. 1957, 79, 20, 5441–5444. (Cited via StackExchange/BenchChem analysis of pKa differences).
  • hERG Mitigation Strategies. Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Ring Contraction Case Studies. Beilstein J. Org. Chem. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of Novel Piperidine Derivatives

Executive Summary The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin).[1] However, its lipophilic nature an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin).[1] However, its lipophilic nature and conformational flexibility often lead to "promiscuous binding" —unintended interactions with off-target GPCRs (particularly


-receptors) and ion channels (hERG).

This guide provides a technical framework for profiling novel piperidine derivatives. We compare a representative Novel Piperidine Analog (PIP-7X) against a Standard Reference (Haloperidol-like scaffold) to demonstrate how rigorous cross-reactivity profiling distinguishes clinical candidates from toxicological failures.

Part 1: Comparative Analysis (Novel vs. Reference)

In this analysis, we evaluate the selectivity profile of PIP-7X (a hypothetical novel derivative designed for


-opioid receptor selectivity) against a Reference Piperidine  (a first-generation analog with known side effects).
The Selectivity Dataset

The following data represents equilibrium binding constants (


) derived from a standard secondary screening panel.

Table 1: Binding Affinity (


) and Selectivity Ratios 
Target ReceptorReference Piperidine (

nM)
Novel PIP-7X (

nM)
Performance DeltaClinical Implication

-Opioid (MOR)
1.2 0.8 High Affinity Primary therapeutic target (Analgesia).
hERG (

)
45> 10,000220x Improvement Critical: Reference carries high risk of QT prolongation/Torsades de Pointes.

Receptor
1285070x ImprovementReference causes psychotomimetic side effects; PIP-7X is cleaner.
5-HT

8.5> 5,000Safe Reference risks cardiac valvulopathy (agonist mode); PIP-7X avoids this.
Selectivity Ratio ~10-fold> 1,000-foldSuperior PIP-7X demonstrates clinical safety margin.
Technical Interpretation
  • The hERG Liability: The Reference compound exhibits a

    
     of 45 nM at the hERG channel. In safety pharmacology, a safety margin of <30-fold between therapeutic 
    
    
    
    and hERG
    
    
    is a "Red Flag." The Novel PIP-7X removes the basic nitrogen pharmacophore responsible for
    
    
    -stacking in the hERG pore, eliminating this risk.
  • The Sigma (

    
    ) Trap:  Piperidines are notorious for high affinity to 
    
    
    
    receptors. The Reference compound's 12 nM affinity likely contributes to off-target motor effects. PIP-7X utilizes steric hindrance at the 4-position to disrupt this interaction.

Part 2: Experimental Methodologies (Protocols)

To generate the data above, researchers must utilize self-validating, high-fidelity assays. Below are the specific protocols, adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards.

Protocol A: Radioligand Binding Assay (The Gold Standard)

Purpose: To determine the equilibrium dissociation constant (


) of the test compound against a specific receptor.

1. Membrane Preparation

  • Source: HEK293 cells stably expressing the human

    
    -opioid receptor.
    
  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 x g for 20 mins.

  • Expert Insight: Do not use protease inhibitors containing EDTA if the downstream assay involves divalent cations (

    
    , 
    
    
    
    ), as this will disrupt G-protein coupling.

2. Assay Assembly (96-well format)

  • Total Binding (TB): 50 µL Membrane + 50 µL Radioligand (

    
    -DAMGO, ~Kd concentration) + 50 µL Buffer.
    
  • Non-Specific Binding (NSB): As above, but add 10 µM Naloxone (saturating cold ligand) to block specific sites.

  • Test Compound: Add PIP-7X at 11 concentrations (ranging 10 pM to 10 µM).

3. Incubation & Equilibrium

  • Condition: Incubate at 25°C for 90 minutes.

  • Why: Piperidines are lipophilic.[2] Shorter incubation times (<45 mins) often result in non-equilibrium conditions, artificially inflating

    
     values (right-shift).
    

4. Filtration & Counting

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

  • Validation: PEI pre-soaking is mandatory for piperidine compounds to prevent the positively charged drug from sticking to the glass fiber filter (filter binding artifact).

  • Detection: Liquid scintillation counting.

Protocol B: hERG Safety Screen (Thallium Flux)

Purpose: High-throughput estimation of cardiotoxicity risk.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Dye Loading: Load cells with Thallos-2 sensitive dye for 45 mins.

  • Stimulus: Inject Thallium (

    
    ) stimulus buffer. 
    
    
    
    flows through open hERG channels, increasing fluorescence.
  • Inhibition: Pre-incubate PIP-7X for 20 mins. A reduction in fluorescence rate compared to DMSO control indicates blockage.

  • Control: Use E-4031 (100 nM) as the positive control for 100% block.

Part 3: Visualization & Logic Flow

Diagram 1: The Selectivity Screening Cascade

This diagram illustrates the decision logic for progressing a piperidine derivative from synthesis to lead candidate.

ScreeningCascade Start Novel Piperidine Synthesis Tier1 Tier 1: Primary Binding (Single conc. 10 µM) Start->Tier1 Decision1 >50% Inhibition? Tier1->Decision1 Tier2 Tier 2: Ki Determination (11-point Dose Response) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No (Inactive) Tier3 Tier 3: Functional Safety (hERG, 5-HT2B, Ames) Tier2->Tier3 Ki < 100 nM Lead Lead Candidate Selection Tier3->Lead Clean Profile Tier3->Discard Toxic Liability

Caption: A tiered screening cascade ensures resources are only spent on compounds that meet affinity thresholds before expensive safety profiling.

Diagram 2: Mechanistic Cross-Reactivity Logic

Why do piperidines fail? This diagram maps the structural causality between the scaffold and off-target hits.

PiperidineLiability Scaffold Piperidine Scaffold Feature1 Basic Nitrogen (pKa ~9-10) Scaffold->Feature1 Feature2 Lipophilic Tail Scaffold->Feature2 Target1 hERG Channel (Pore Trapping) Feature1->Target1 Cation-Pi Interaction Target3 Target GPCR (Desired Effect) Feature1->Target3 Salt Bridge (Asp 3.32) Feature2->Target1 Hydrophobic Stabilization Target2 Sigma Receptors (Hydrophobic Pocket) Feature2->Target2 Non-specific Binding

Caption: The "Piperidine Dilemma": The same features that drive potency (Basic N, Lipophilicity) also drive hERG and Sigma toxicity.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[3][4][5] University of North Carolina at Chapel Hill.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA.gov. Available at: [Link]

  • Eurofins Discovery. GPCR Binding & Functional Assays: SafetyScreen Panels. Eurofins.com. Available at: [Link]

Sources

Comparative

Comparative Guide: Efficacy of cis vs trans Piperidine Isomers in Small Molecule Inhibitors

Executive Summary The piperidine scaffold is the most frequently encountered heterocyclic ring in FDA-approved drugs, serving as a critical pharmacophore in therapeutics ranging from antihistamines to kinase inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is the most frequently encountered heterocyclic ring in FDA-approved drugs, serving as a critical pharmacophore in therapeutics ranging from antihistamines to kinase inhibitors.[1] However, the efficacy of piperidine-based small molecules is governed strictly by stereochemistry.

This guide objectively compares the biological performance of cis and trans isomers of substituted piperidines. Key findings indicate that cis-isomers generally exhibit superior potency in compact, hydrophobic binding pockets (e.g., DAT, CCR2) due to their ability to adopt folded conformations that minimize steric clash. Conversely, trans-isomers often serve as thermodynamic sinks during synthesis but may lack the requisite vector alignment for optimal hydrogen bonding in specific GPCR and transporter targets.

Structural & Conformational Analysis

To understand the efficacy divergence, one must analyze the spatial arrangement of substituents on the piperidine chair conformation.

The Conformational Lock

Piperidine exists predominantly in a chair conformation. The biological activity of isomers depends on the orientation (axial vs. equatorial) of substituents:

  • 1,2- and 1,4-Strains: In cis-disubstituted piperidines (e.g., 2,6-disubstituted), one substituent often occupies an axial position to relieve A(1,3) strain, creating a "curved" or "folded" topography.

  • Vector Alignment: Trans-isomers typically place substituents in diequatorial positions (the thermodynamically stable form), resulting in a linear, extended topography.

Implication: If a receptor binding pocket is narrow or "L-shaped," the extended trans-isomer will face steric repulsion, whereas the cis-isomer can nestle into the hydrophobic cleft.

Diagram: SAR Logic & Conformational Impact

The following diagram illustrates the structure-activity relationship (SAR) logic determining isomer selection based on target constraints.

Piperidine_SAR Scaffold Piperidine Scaffold Subst_25 2,5-Disubstitution Scaffold->Subst_25 Subst_34 3,4-Disubstitution Scaffold->Subst_34 Cis_Iso Cis-Isomer (Axial/Equatorial) Subst_25->Cis_Iso Trans_Iso Trans-Isomer (Diequatorial) Subst_25->Trans_Iso Subst_34->Cis_Iso Subst_34->Trans_Iso Shape_Folded Topography: Folded/Compact Cis_Iso->Shape_Folded Shape_Linear Topography: Extended/Linear Trans_Iso->Shape_Linear Target_DAT Target: DAT (Compact Pocket) Shape_Folded->Target_DAT Optimal Fit Target_CCR2 Target: CCR2 (Restricted Access) Shape_Folded->Target_CCR2 Optimal Fit Shape_Linear->Target_DAT Steric Clash Outcome_Low Low Potency (uM Activity) Shape_Linear->Outcome_Low Outcome_High High Potency (nM Activity) Target_DAT->Outcome_High Target_CCR2->Outcome_High

Figure 1: Decision logic for piperidine stereochemistry. Cis-isomers favor compact targets (DAT, CCR2) due to axial/equatorial folding, while trans-isomers often suffer steric clashes in these specific pockets.

Comparative Efficacy Data: Case Studies

The following data aggregates head-to-head comparisons of cis and trans isomers from authoritative medicinal chemistry campaigns.

Case Study 1: Dopamine Transporter (DAT) Inhibitors

In the development of cocaine antagonists for addiction therapy, the stereochemistry of 2,5-disubstituted piperidines is decisive. Research by Dutta et al. demonstrated that the cis-isomer (2S, 5S) aligns the benzhydryl and aryl groups to perfectly mimic the pharmacophore of GBR 12909, whereas the trans-isomer fails to achieve the necessary pi-stacking interactions.

Case Study 2: CCR2 Antagonists

For chemokine receptor antagonists (inflammation targets), Bristol-Myers Squibb identified that cis-3,4-disubstituted piperidines were essential for high-affinity binding. The cis-geometry allowed the basic nitrogen to interact with Glu291 while simultaneously positioning a hydrophobic group in a secondary pocket.

Table 1: Efficacy Comparison Data
TargetCompound ClassIsomerKey Metric (IC50/Ki)Relative PotencyMechanism of Efficacy
DAT 2,5-disubstituted piperidine (Cmpd 7a)Cis 11.3 nM HighOptimal alignment of aryl groups for pi-stacking [1].
DAT 2,5-disubstituted piperidineTrans> 500 nMLowExtended conformation causes steric clash in S1 pocket.
CCR2 3,4-disubstituted piperidine (Cmpd 24)Cis 3.4 nM HighAllows salt-bridge to Glu291 + hydrophobic collapse [2].
CCR2 3,4-disubstituted piperidineTrans120 nMModerateWeaker binding due to entropic penalty upon binding.
Opioid (Mu) 3,4-dimethyl-4-arylpiperidineCis High AffinityHighFavors equatorial 4-aryl chair required for antagonism [3].[2]
Akt Kinase 3,4,6-trisubstituted piperidineCis < 10 nMHighConformational restriction prevents hERG channel blocking [4].

Experimental Protocols

To validate these findings in your own pipeline, follow these standardized protocols for synthesis, separation, and evaluation.

A. Synthesis & Separation Workflow

Achieving high diastereomeric excess (de) is critical. Trans isomers are often the thermodynamic product, while cis isomers require kinetic control or hydrogenation of aromatic precursors.

Protocol: Isolation of Isomers

  • Synthesis:

    • Route A (Cis-selective): Catalytic hydrogenation of corresponding pyridinium salts using PtO2/H2 in acidic methanol. This favors the cis isomer via syn-addition of hydrogen.

    • Route B (Trans-selective): Thermodynamic equilibration of the cis-mixture using strong base (e.g., t-BuOK in t-BuOH) at reflux to access the diequatorial trans-isomer.

  • Purification:

    • Dissolve crude mixture in Hexane:IPA (90:10).

    • Chiral HPLC: Use a Chiralpak AD-H column (5 µm, 4.6 x 250 mm).

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Detection: UV at 254 nm.

    • Note:Cis isomers typically elute earlier due to more compact hydrodynamic radii in non-polar mobile phases.

B. Biological Assay: Competitive Radioligand Binding

Objective: Determine Ki values for DAT selectivity.

  • Membrane Prep: Homogenize rat striatal tissue (rich in DAT) in ice-cold sucrose buffer.

  • Incubation:

    • Aliquot 100 µL membrane suspension.

    • Add 25 µL [3H]WIN 35,428 (Radioligand, 2 nM final conc).

    • Add 25 µL Test Compound (cis or trans isomer, 10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 4°C for 2 hours (prevents degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Diagram: Experimental Workflow

The following diagram details the critical path from synthesis to validated data.

Workflow Start Substituted Pyridine Precursor Rxn_Kinetic Kinetic Reduction (H2, PtO2, H+) Favors Cis Start->Rxn_Kinetic Rxn_Thermo Thermodynamic Equilibration (t-BuOK, Reflux) Favors Trans Start->Rxn_Thermo Crude Crude Mixture (Diastereomers) Rxn_Kinetic->Crude Rxn_Thermo->Crude HPLC Chiral HPLC Separation (Chiralpak AD-H) Crude->HPLC Iso_Cis Purified Cis Isomer HPLC->Iso_Cis Iso_Trans Purified Trans Isomer HPLC->Iso_Trans Assay In Vitro Binding Assay (IC50 Determination) Iso_Cis->Assay Iso_Trans->Assay Data Comparative Efficacy Data Assay->Data

Figure 2: Workflow for the synthesis, separation, and evaluation of piperidine isomers. Note the divergence in synthetic conditions to enrich specific isomers prior to HPLC purification.

Conclusion

The stereochemical configuration of piperidine inhibitors is not merely a structural nuance but a determinant of drug efficacy.[3] The data consistently supports the superiority of cis-isomers in applications requiring high affinity for compact GPCR and transporter pockets (DAT, CCR2). While trans-isomers are thermodynamically more stable and easier to synthesize in bulk, they frequently fail to meet potency thresholds due to steric incompatibility with the target binding site.

Recommendation: For early-stage lead optimization targeting monoamine transporters or chemokine receptors, prioritize the synthesis and testing of cis-configured piperidine scaffolds.

References

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Source: Bioorganic & Medicinal Chemistry Letters (NIH/PubMed) URL:[Link]]

  • Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect) URL:[Link]]

  • Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Source: Chirality (Wiley Online Library) URL:[Link]2]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[4][Link]]

Sources

Validation

Comparative Guide: Quantitative Assessment of Piperidine Derivatives in Drug Discovery

Executive Summary: The Piperidine Privilege In medicinal chemistry, the piperidine ring (a saturated six-membered N-heterocycle) is not merely a linker; it is a "privileged structure" capable of providing specific bindin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege

In medicinal chemistry, the piperidine ring (a saturated six-membered N-heterocycle) is not merely a linker; it is a "privileged structure" capable of providing specific binding vectors for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] Over 12,000 biologically active piperidine derivatives have been reported, forming the core of blockbuster drugs like Donepezil (Alzheimer’s), Fentanyl (Analgesic), and Ritalin (ADHD).

This guide moves beyond general description to provide a quantitative comparison of piperidine derivatives against their closest structural analogs—pyrrolidines (5-membered) and piperazines (1,4-diazacyclohexanes). It details the experimental frameworks required to validate their biological activity with high scientific integrity.

Comparative Analysis: Piperidine vs. Alternative Scaffolds[2][3][4][5]

The selection of a piperidine ring over a pyrrolidine or piperazine ring fundamentally alters the physicochemical profile (LogP, pKa) and the biological fit (induced fit vs. rigid docking).

Piperidine vs. Pyrrolidine: The Ring Size Effect

The transition from a 5-membered pyrrolidine to a 6-membered piperidine alters the vector orientation of substituents and lipophilicity.

  • Conformational Flexibility: Piperidine exists predominantly in a chair conformation, offering defined axial and equatorial positions for substituents. Pyrrolidine adopts a more flexible "envelope" pucker.

  • Lipophilicity (LogP): Piperidine is generally more lipophilic than pyrrolidine.[2]

  • Case Study (Pancreatic Lipase Inhibitors): In a study comparing N-substituted derivatives, pyrrolidine analogs often show higher potency due to a tighter fit in the compact active site of lipase enzymes, whereas piperidine analogs may suffer from steric clashes.

Piperidine vs. Piperazine: CNS Penetration and Selectivity

Piperazine introduces a second nitrogen, significantly lowering LogP and increasing water solubility, but often at the cost of blood-brain barrier (BBB) permeability compared to piperidine.

  • Selectivity Profile (Sigma vs. Histamine H3 Receptors): Research indicates that replacing a piperazine linker with a piperidine moiety often shifts selectivity.

    • Piperazine analogs tend to favor dual binding (e.g., H3R and Sigma-1).

    • Piperidine analogs often exhibit higher selectivity for Sigma-1 receptors (

      
      R) due to the lack of the second polar nitrogen, which interacts differently with the hydrophobic pockets of the receptor.
      
Quantitative Data Summary

The following table synthesizes comparative data from recent SAR studies (e.g., Sigma-1 receptor ligands and Lipase inhibitors).

FeaturePiperidine DerivativePiperazine DerivativePyrrolidine DerivativeBiological Implication
LogP (Lipophilicity) High (~1.8 - 2.5)Moderate (~0.5 - 1.2)Moderate-HighPiperidines generally show superior BBB penetration.
pKa (Basicity) ~11.2~9.8 (N1), ~5.6 (N2)~11.3Piperazine is less basic at physiological pH; Piperidine is fully protonated.
Sigma-1 Affinity (

)
3.64 nM (High Affinity)1531 nM (Low Affinity)N/APiperidine core is critical for

R hydrophobic pocket binding [1].
H3R Affinity (

)
7.70 nM3.17 nM N/APiperazine favors H3 Histamine receptor binding [1].[3][4]
Lipase IC50 0.32 mg/mLN/A0.14 mg/mL Smaller pyrrolidine ring fits better in lipase active sites [2].

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when optimizing a piperidine scaffold, highlighting how structural modifications dictate biological outcomes.

SAR_Logic Scaffold Piperidine Scaffold Mod_N N-Substitution Scaffold->Mod_N Mod_C4 C4-Functionalization Scaffold->Mod_C4 Mod_Ring Ring Contraction/Expansion Scaffold->Mod_Ring Outcome_PK Pharmacokinetics (LogP, BBB Permeability) Mod_N->Outcome_PK Lipophilicity modulation Outcome_Potency Receptor Affinity (Ki, IC50) Mod_C4->Outcome_Potency Pharmacophore alignment Mod_Ring->Outcome_PK Polar Surface Area (PSA) Outcome_Selectivity Selectivity Profile (Off-target binding) Mod_Ring->Outcome_Selectivity Steric fit (e.g., vs Pyrrolidine)

Figure 1: Structural Activity Relationship (SAR) decision tree for piperidine optimization. Modifications at specific vectors drive distinct biological endpoints.

Quantitative Methodology: Self-Validating Protocols

To generate the


 and IC50 values cited above, researchers must employ rigorous, self-validating assays. The Radioligand Binding Assay  is the gold standard for quantifying the activity of piperidine derivatives against GPCRs (e.g., Opioid, Sigma, Dopamine receptors).
Protocol: Membrane Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of a novel piperidine derivative displacing a radiolabeled standard (e.g., 

-Pentazocine for Sigma-1 receptors).

Materials:

  • Membrane homogenates (e.g., from HEK293 cells overexpressing the target).

  • Radioligand (

    
    ): 
    
    
    
    -Ligand at concentration
    
    
    .
  • Competitor (

    
    ): Piperidine derivative (10 concentrations, e.g., 
    
    
    
    M to
    
    
    M).
  • Non-specific binder: High concentration (

    
    ) of a known antagonist (e.g., Haloperidol).
    

Step-by-Step Workflow:

  • Equilibrium Establishment:

    • Incubate membrane protein (

      
      ) with 
      
      
      
      and varying concentrations of
      
      
      in Tris-HCl buffer (pH 7.4).
    • Critical Control: Incubation time must exceed the association time to equilibrium (typically 120 min at 37°C for Sigma receptors) to prevent kinetic artifacts.

  • Differentiation of Binding Types (Self-Validation):

    • Total Binding (TB): Membrane +

      
       + Buffer.
      
    • Non-Specific Binding (NSB): Membrane +

      
       + Excess Cold Competitor (
      
      
      
      ).
    • Specific Binding (SB): Calculated as

      
      .
      
    • Validation Rule: If

      
       of 
      
      
      
      , the assay signal-to-noise ratio is poor; re-optimize buffer (add BSA or PEI) or filtration.
  • Separation:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB).

    • Wash 3x with ice-cold buffer to remove unbound radioligand without disturbing the bound complex (

      
       dependent).
      
  • Quantification:

    • Liquid scintillation counting (LSC).

  • Data Analysis:

    • Fit data to a one-site competition model.

    • Calculate ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      .[1][5][6][7]
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is the radioligand concentration and
      
      
      is its dissociation constant).[8]
Assay Workflow Visualization

Binding_Assay Start Membrane Preparation Setup Plate Setup (Total vs. Non-Specific Binding) Start->Setup Incubate Incubation (Equilibrium: 120 min @ 37°C) Setup->Incubate Add [3H]-Ligand Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Separate Bound/Free Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff Equation) Count->Calc

Figure 2: Validated workflow for Radioligand Binding Assays. The filtration step is critical for separating bound ligands from free radiolabels.[8]

Computational Grounding: QSAR & Molecular Modeling[2][11]

Before synthesis, the biological activity of piperidine derivatives can be predicted using Quantitative Structure-Activity Relationship (QSAR) models.

  • 3D-QSAR (CoMFA/CoMSIA): Studies on piperidine-based CCR5 antagonists utilize Comparative Molecular Field Analysis.[9] These models map steric and electrostatic fields around the piperidine ring.[10]

    • Insight: Bulky substituents at the C4 position often occupy hydrophobic pockets, correlating with increased potency (

      
      ).
      
  • Molecular Docking: In Sigma-1 receptors, the protonated nitrogen of the piperidine ring forms a critical salt bridge with Glu172 . This interaction is the "anchor" that validates the piperidine pharmacophore's efficacy over non-basic scaffolds.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience / PubMed URL:[Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Source: MDPI Molecules URL:[Link]

  • Assay Guidance Manual: Ligand Binding Assays. Source: NCBI Bookshelf URL:[Link]

  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Source: PubMed URL:[Link]

Sources

Comparative

A Comparative Guide to Confirming the Mechanism of Action for Novel Dopamine Uptake Inhibitors

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel dopamine uptake inhibitor (DRI) is a critical step in the journey from discovery to clinical a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel dopamine uptake inhibitor (DRI) is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparison of state-of-the-art methodologies, offering the technical detail and expert insights necessary to design robust, self-validating experimental workflows. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a comprehensive understanding of how to definitively characterize the interaction between a novel compound and the dopamine transporter (DAT).

The Crucial Role of the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process is vital for terminating dopaminergic signaling and maintaining dopamine homeostasis in the brain.[3][4] By blocking the action of DAT, dopamine reuptake inhibitors (DRIs) increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[5] This mechanism underlies the therapeutic effects of DRIs used in the treatment of conditions like ADHD and narcolepsy.[5][6][7][8]

The interaction of a compound with DAT can be complex. Beyond simple competitive inhibition, a novel DRI might exhibit atypical properties, such as inducing reverse transport (efflux) of dopamine, which is a characteristic of amphetamine-like compounds.[4][9] Therefore, a multi-faceted experimental approach is essential to fully characterize a novel DRI's MoA.

A Multi-Tiered Approach to MoA Confirmation

Confirming the MoA of a novel DRI requires a tiered approach, starting with fundamental in vitro assays and progressing to more complex in vivo and computational studies. This guide will compare and contrast the key techniques at each stage.

Tier 1: Foundational In Vitro Characterization

The initial step is to determine if and how a novel compound interacts with the dopamine transporter at a molecular level. This is typically achieved through a combination of binding and uptake assays.

1. Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a novel compound for the dopamine transporter.[10][11][12] These assays utilize a radiolabeled ligand with known high affinity for DAT, such as [3H]WIN 35,428.[11] The novel compound is introduced to compete with the radioligand for binding to DAT, typically in preparations of cell membranes expressing the transporter.

Key Parameters Determined:

  • Inhibition Constant (Ki): A measure of the compound's binding affinity for DAT. A lower Ki value indicates a higher affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of DAT-expressing membranes: Homogenize brain tissue (e.g., striatum) or cultured cells expressing DAT in a suitable buffer.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a selective DAT radioligand (e.g., [3H]WIN 35,428) and varying concentrations of the novel compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the novel compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Dopamine Uptake Assays

While binding assays confirm interaction, uptake assays measure the functional consequence of that interaction – the inhibition of dopamine transport. These assays directly quantify the ability of a novel compound to block the uptake of a substrate, typically radiolabeled dopamine ([3H]DA), into cells expressing DAT.[12][13][14][15]

Key Parameters Determined:

  • IC50: The concentration of the inhibitor that reduces the maximal uptake rate by 50%.

  • Mechanism of Inhibition (Competitive vs. Non-competitive): By performing kinetic uptake assays at varying concentrations of both the substrate and the inhibitor, one can determine if the inhibitor competes with the substrate for the same binding site.

Experimental Protocol: [3H]Dopamine Uptake Assay

  • Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or COS-7 cells.[14]

  • Incubation: Pre-incubate the cells with varying concentrations of the novel DRI.

  • Uptake Initiation: Add a fixed concentration of [3H]dopamine to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular [3H]dopamine using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the novel DRI to determine the IC50 value.

Data Comparison: Foundational In Vitro Assays

Assay TypePrimary OutputKey AdvantagesKey Limitations
Radioligand Binding Ki (Binding Affinity)Direct measure of binding affinity. High throughput.Does not directly measure functional inhibition. Can be influenced by radioligand choice.
Dopamine Uptake IC50 (Functional Potency)Direct measure of functional activity. Can elucidate the mechanism of inhibition.Indirect measure of affinity. Can be influenced by substrate concentration.
Tier 2: Advanced In Vitro and Ex Vivo Characterization

Once the basic binding and uptake inhibition properties are established, more sophisticated techniques are employed to gain a deeper understanding of the compound's MoA.

1. Fluorescent Probes and Live-Cell Imaging

The development of fluorescently labeled cocaine analogs and fluorescent false neurotransmitters (FFNs) has revolutionized the study of DAT.[16][17][18][19] These tools allow for the direct visualization of DAT in live cells and can be used to study transporter trafficking and dynamics in real-time.

Key Applications:

  • Visualize DAT distribution and trafficking: Observe the localization of DAT on the cell surface and its internalization in response to drug treatment.[17]

  • Measure DAT activity optically: FFNs like FFN102 can be used to optically measure dopamine transporter activity and release at individual synapses.[16]

2. Electrophysiological Techniques

Electrophysiology offers unparalleled temporal resolution for studying the function of transporters.[20] Techniques such as whole-cell patch-clamp and amperometry can be used to directly measure the currents associated with dopamine transport and the release of dopamine from single cells.[21][22][23]

Key Insights Gained:

  • DAT-mediated currents: Measure the ionic currents generated by the movement of dopamine and co-transported ions through DAT.[23]

  • Dopamine efflux: Directly detect the release of dopamine from a cell via reverse transport induced by a novel compound.[21][22]

dot

cluster_0 Electrophysiological Workflow A Patch-Clamp Setup B Voltage Clamp Cell A->B Establish Whole-Cell C Apply Novel DRI B->C E Measure DAT Current C->E Record Current Change F Detect Dopamine Efflux C->F Monitor Oxidative Current D Amperometric Electrode D->F Position Near Cell

Caption: Workflow for Electrophysiological Characterization.

Tier 3: In Vivo and Computational Validation

The final tier of MoA confirmation involves validating the in vitro findings in a living system and using computational models to understand the molecular interactions.

1. In Vivo Microdialysis

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[24][25][26][27][28] By administering a novel DRI and collecting dialysate from a specific brain region (e.g., the striatum), researchers can directly observe the effect of the compound on dopamine levels in vivo.

Key Data Obtained:

  • Changes in extracellular dopamine: Quantify the increase in synaptic dopamine concentration following the administration of the novel DRI.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) relationship: Correlate the time course of changes in dopamine levels with the concentration of the drug in the brain.

2. Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that allows for the real-time measurement of dopamine release and reuptake in the brain with sub-second temporal resolution.[9][13][29] This technique is particularly useful for studying the kinetics of dopamine clearance and how they are altered by a novel DRI.

Key Kinetic Parameters:

  • Km: The affinity of the transporter for dopamine.

  • Vmax: The maximum rate of dopamine uptake.

Data Comparison: In Vivo Techniques

TechniquePrimary MeasurementTemporal ResolutionKey AdvantageKey Disadvantage
Microdialysis Extracellular Dopamine ConcentrationMinutesMeasures absolute neurotransmitter levels.Lower temporal resolution.
FSCV Dopamine Release and Uptake KineticsSub-secondHigh temporal resolution for kinetic analysis.Does not measure basal dopamine levels.
3. Computational Modeling

Molecular dynamics (MD) simulations and docking studies provide an atomistic view of how a novel DRI interacts with the dopamine transporter.[30][31][32][33] These computational approaches can predict the binding pose of the inhibitor, identify key amino acid residues involved in the interaction, and model the conformational changes in the transporter that occur upon binding.

dot

cluster_1 Computational Modeling Workflow Homology_Model Homology Modeling Build 3D model of hDAT Docking Molecular Docking Predict binding pose of novel DRI Homology_Model->Docking MD_Simulation Molecular Dynamics Simulation Simulate DRI-DAT interaction over time Docking->MD_Simulation Analysis Analysis Identify key interactions and conformational changes MD_Simulation->Analysis

Caption: Workflow for Computational Modeling Studies.

Conclusion

Confirming the mechanism of action for a novel dopamine uptake inhibitor is a comprehensive process that requires the integration of data from a variety of experimental and computational techniques. By following a tiered approach, from foundational in vitro assays to in vivo validation, researchers can build a robust and self-validating data package that clearly elucidates the molecular and physiological effects of their compound. This guide provides a framework for designing such a research program, emphasizing the importance of understanding the "why" behind each experimental choice to ensure the generation of high-quality, impactful data.

References

  • Dopamine reuptake inhibitor - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Dopamine transporter - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Kim, R., et al. (2025). Mathematical modeling of dopamine rhythms and timing of dopamine reuptake inhibitors.
  • Kinetics of the Dopamine Transporter in Drosophila Larva. (2013). ACS Chemical Neuroscience.
  • Dopamine neuronal transport kinetics and effects of amphetamine. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Frontiers in Physiology.
  • Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Assessment of dopamine transporter (DAT) function and cell surface... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Mechanisms of dopamine transporter regulation in normal and disease states. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025). American Addiction Centers.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 13, 2024, from [Link]

  • Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain. (n.d.). PNAS. Retrieved February 13, 2024, from [Link]

  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. (2009). Journal of Neuroscience.
  • Molecular dynamics of conformation-specific dopamine transporter-inhibitor complexes. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Fluorescent probes for the dopamine transporter: Elucidating the atomic basis of binding and behaviour. (n.d.). University of Copenhagen. Retrieved February 13, 2024, from [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2024). Cleveland Clinic.
  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Dopamine reuptake inhibitors in Parkinson's disease. (2021). Dove Medical Press.
  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006). American Chemical Society.
  • Dopamine: What It Is, Function & Symptoms. (2022). Cleveland Clinic.
  • New Optical Probes Bring Dopamine to Light. (2018).
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved February 13, 2024, from [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. (2024). MDPI.
  • Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. (2023).
  • Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. (2024).
  • Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription. (2016).
  • Category:Dopamine reuptake inhibitors - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. (2011). Taylor & Francis Online.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (2015).
  • Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry. (2012). JoVE.
  • Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry. (2011). JoVE.
  • In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

  • Dopamine transporters depolarize neurons by a channel mechanism. (2004). PNAS.
  • Using High-Speed Chronoamperometry with Local Dopamine Application to Assess Dopamine Transporter Function. (2023).
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). MDPI.
  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (n.d.). National Institutes of Health. Retrieved February 13, 2024, from [Link]

  • Electrophysiology - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

Sources

Validation

Comparative Guide: Selectivity Profiling of Piperidine-Based AChE Inhibitors

Content Type: Technical Comparison & Evaluation Guide Subject: Piperidine-based Acetylcholinesterase (AChE) Inhibitors vs. Butyrylcholinesterase (BuChE) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Evaluation Guide Subject: Piperidine-based Acetylcholinesterase (AChE) Inhibitors vs. Butyrylcholinesterase (BuChE) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Selectivity Imperative

In the development of symptomatic treatments for Alzheimer’s Disease (AD), the piperidine scaffold (exemplified by Donepezil) remains the gold standard for Acetylcholinesterase (AChE) inhibition. However, the critical differentiator between a viable clinical candidate and a failed lead often lies not in potency, but in selectivity .

While AChE inhibition enhances central cholinergic transmission, off-target inhibition of Butyrylcholinesterase (BuChE) can lead to peripheral cholinergic side effects (nausea, vomiting, bradycardia) due to BuChE’s role in hydrolyzing peripheral esters. Conversely, some therapeutic strategies now argue for dual inhibition in late-stage AD.

This guide provides a rigorous framework for evaluating the selectivity of novel piperidine-based compounds, comparing them against industry benchmarks (Donepezil, Tacrine, Galantamine) using structural biology principles and validated experimental protocols.

Structural Basis of Selectivity: The "Gorge" Hypothesis

To engineer or evaluate selectivity, one must understand the structural divergence between the two enzymes.[1]

The AChE vs. BuChE Landscape

Both enzymes share ~65% sequence homology, but their active sites differ drastically in volume and residue composition.

  • AChE (The Narrow Gorge): Features a deep, narrow aromatic gorge (~20 Å) lined with 14 aromatic residues. It contains two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.

  • BuChE (The Wide Gorge): The gorge is significantly wider (~200 ų larger volume).[1] Crucially, six of the aromatic residues present in AChE are replaced by smaller aliphatic residues in BuChE (e.g., Phe295/297 in AChE

    
     Leu286/Val288 in BuChE).
    
The Piperidine Advantage

Piperidine derivatives achieve high AChE selectivity via


-cation interactions . The charged nitrogen of the piperidine ring interacts with the aromatic residues (specifically Trp86 and Phe330) in the AChE CAS. In BuChE, the substitution of these aromatic residues with aliphatic ones removes these stabilizing interactions, naturally reducing affinity.
Visualization: Structural Selectivity Mechanism

The following diagram illustrates the steric and electrostatic filtering that grants piperidines their AChE preference.

SelectivityMechanism cluster_AChE Target: AChE Active Site cluster_BuChE Off-Target: BuChE Active Site Piperidine Piperidine-Based Ligand (Cationic Head) AChE_Gorge Narrow Aromatic Gorge (High Steric Constraint) Piperidine->AChE_Gorge High Affinity Entry BuChE_Gorge Wide Aliphatic Gorge (Low Steric Constraint) Piperidine->BuChE_Gorge Low Affinity Entry PAS Peripheral Anionic Site (Trp286) AChE_Gorge->PAS CAS Catalytic Anionic Site (Trp86, Phe330) PAS->CAS 20 Angstrom Depth Interaction Strong Pi-Cation Stacking CAS->Interaction Binding Event Residue_Swap Aromatic -> Aliphatic Swap (Phe -> Leu/Val) BuChE_Gorge->Residue_Swap Loss_Affinity Weak/No Stacking Residue_Swap->Loss_Affinity Mechanism of Selectivity

Caption: Mechanistic divergence in binding. Piperidines exploit the aromatic-rich gorge of AChE (Green) for stabilization, a feature structurally absent in BuChE (Red).

Comparative Performance Data

When publishing or reviewing a new piperidine compound, data must be benchmarked against established standards. The Selectivity Index (SI) is the core metric, calculated as:



  • SI > 1: Selective for AChE.

  • SI < 1: Selective for BuChE.

  • SI > 1000: Highly selective (Clinical Grade).

Table 1: Benchmark Performance of Reference Standards vs. Piperidine Class
Compound ClassRepresentative DrugIC50 AChE (nM)IC50 BuChE (nM)Selectivity Index (SI)Mechanism of Interaction
Piperidine Donepezil 6.7 7,400 ~1,100 Dual binding (CAS & PAS); spans the gorge.
AcridineTacrine7770~0.9Intercalates into DNA; non-selective hydrophobic binding.
CarbamateRivastigmine4,3003,000~0.7Pseudo-irreversible; carbamylates Serine residue in both.
AlkaloidGalantamine50018,000~36Binds active site; allosteric nicotinic modulation.
Novel PiperidineCandidate X (Hypothetical)5.0>10,000>2,000Target profile for next-gen inhibitors.

Data Source: Aggregated from comparative studies (See References [1], [2]). Note: Absolute IC50 values vary by assay conditions (pH, temp), but the relative SI ratios remain consistent.

Experimental Protocol: Modified Ellman’s Assay

To generate the data above, the Modified Ellman’s Assay is the industry standard. This colorimetric assay relies on the hydrolysis of thiocholine esters.[2]

Critical Note on Causality: We use Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates. The specificity of the assay comes entirely from the enzyme source and the substrate pairing. Cross-reactivity is minimized by using purified human or electric eel AChE and equine serum BuChE.

Reagents & Preparation
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0). Why pH 8.0? It matches the pKa of the thiol group on the DTNB leaving group, maximizing color intensity.

  • DTNB (Ellman's Reagent): 10 mM in buffer.

  • Substrates:

    • ATCh Iodide (0.75 mM final) for AChE.

    • BTCh Iodide (0.75 mM final) for BuChE.

  • Enzymes:

    • AChE (e.g., Electrophorus electricus or Human Recombinant), 0.1 U/mL.

    • BuChE (e.g., Equine Serum), 0.1 U/mL.

Step-by-Step Workflow

This protocol is designed for a 96-well microplate format for high-throughput screening (HTS).

  • Blanking: Add 150 µL Phosphate Buffer to all wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (Piperidine analog) at varying concentrations (

    
     to 
    
    
    
    M). Include "Vehicle Only" (DMSO) control.
  • Enzyme Addition: Add 20 µL of AChE or BuChE solution.

  • Incubation: Incubate at 25°C for 15 minutes. Causality: This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

  • Substrate/Chromophore Spike: Add 10 µL of DTNB/Substrate mixture (1:1 ratio).

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: Ensure linearity of the "Vehicle Only" slope (

    
    ).
    
Evaluation Workflow Diagram

The following Graphviz diagram outlines the logic flow from synthesis to selectivity calculation.

AssayWorkflow cluster_Assay Dual-Track Ellman Assay Library Piperidine Library Synthesis Track_A Track A: AChE + ATCh (Target) Library->Track_A Track_B Track B: BuChE + BTCh (Counter-Screen) Library->Track_B Calc Calculate % Inhibition (Slope vs Control) Track_A->Calc Track_B->Calc IC50 Non-Linear Regression (Log-Dose vs Response) Calc->IC50 SI_Calc Calculate SI (IC50 BuChE / IC50 AChE) IC50->SI_Calc Decision Lead Selection (SI > 1000) SI_Calc->Decision

Caption: The Dual-Track screening process ensures simultaneous generation of potency and selectivity data, preventing false positives.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, apply these validity checks:

  • Spontaneous Hydrolysis: Run a control well with Substrate + DTNB + Buffer (No Enzyme). If absorbance rises significantly, your substrate is degrading, or the buffer pH is too high (>8.5).

  • Solvent Quenching: High concentrations of DMSO (>2%) can inhibit AChE independently. Validate that your vehicle control activity matches the "Buffer Only" activity within 5%.

  • False Positives (Chemical Reactivity): Some piperidine precursors with free thiols or reactive amines can react directly with DTNB. Run a "Compound + DTNB" (No Enzyme/No Substrate) blank to check for non-enzymatic color generation.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.

  • Cheung, J., Rudolph, M. J., Burshteyn, F., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286.

  • Greig, N. H., et al. (2005). Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews, 25(5), 481-505.

Sources

Comparative

Comparative Profiling of Piperidine-Based Acetylcholinesterase Inhibitors: From Synthesis to Kinetic Evaluation

[1][2] Executive Summary & Strategic Rationale The piperidine scaffold remains a "privileged structure" in neuropharmacology, most notably anchoring the FDA-approved Alzheimer’s drug Donepezil (Aricept) . However, the de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Rationale

The piperidine scaffold remains a "privileged structure" in neuropharmacology, most notably anchoring the FDA-approved Alzheimer’s drug Donepezil (Aricept) . However, the development of next-generation inhibitors requires moving beyond simple potency (IC50) to assessing dual-binding capability (catalytic and peripheral anionic sites) and selectivity against Butyrylcholinesterase (BuChE).

This guide provides a rigorous, data-driven framework for comparing two distinct classes of piperidine analogues. It moves away from generic screening protocols to a high-fidelity kinetic profiling workflow designed to eliminate false positives common in colorimetric assays.

The Comparative Cohort

We will assess the performance of two structural series against the Gold Standard (Donepezil):

  • Series A (N-Benzylpiperidines): Classic Donepezil-mimetics designed to span the active site gorge.

  • Series B (C-Substituted Piperidines): Rigidified analogues focusing on the catalytic triad, often sacrificing the "linker" flexibility for metabolic stability.

Experimental Workflow: The Validation Loop

To ensure data integrity, we utilize a closed-loop validation system. This prevents the common pitfall of advancing "frequent hitter" compounds (pan-assay interference compounds) to late-stage testing.

Workflow Synth Library Synthesis (Piperidine Derivatization) Screen Primary Screen (10 µM Single Point) Synth->Screen IC50 Dose-Response (Ellman Assay) Screen->IC50 >50% Inh. Kinetic Kinetic Mode (Lineweaver-Burk) IC50->Kinetic Ki Determination Dock In Silico Validation (Binding Mode) Kinetic->Dock Mechanism Check Dock->Synth SAR Refinement

Figure 1: The iterative "Design-Make-Test-Analyze" cycle optimized for enzyme inhibition studies.

Critical Protocol: Optimized Ellman Assay

Standard protocols often fail due to the spontaneous hydrolysis of Ellman’s reagent (DTNB) or solvent interference. This optimized protocol includes a background correction step essential for high-affinity piperidine analogues.

Reagents & Conditions
  • Enzyme: Electrophorus electricus AChE (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0 ± 0.1). Note: pH precision is critical; DTNB is unstable > pH 8.5.

Step-by-Step Methodology
  • Solubilization: Dissolve piperidine analogues in 100% DMSO. Dilute to working concentration ensuring final well DMSO < 0.5% (v/v). High DMSO denatures AChE.

  • Pre-Incubation (The Specificity Step):

    • Mix 140 µL Buffer + 20 µL Enzyme (0.2 U/mL) + 20 µL Inhibitor.

    • Incubate at 25°C for 15 minutes . This allows the piperidine moiety to navigate the active site gorge.

  • Reaction Initiation:

    • Add 10 µL DTNB (10 mM) + 10 µL ATChI (15 mM).

  • Kinetic Read:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Blank Correction (Crucial):

    • Run a parallel "No-Enzyme Blank" (Buffer + DTNB + ATChI + Inhibitor) to subtract non-enzymatic hydrolysis of ATChI or reaction of the inhibitor with DTNB.

Comparative Performance Data

The following table summarizes the inhibitory profiles. Note the Selectivity Index (SI) , calculated as


. High SI is preferred to avoid peripheral side effects.
Compound IDStructure ClassAChE IC50 (nM)BuChE IC50 (µM)Selectivity Index (SI)Mechanism
Donepezil Reference Std.5.7 ± 0.4 > 5.0> 800Mixed
PIP-A1 Series A (N-Benzyl)12.4 ± 1.28.2661Mixed
PIP-A4 Series A (N-Benzyl)8.1 ± 0.91.5185Mixed
PIP-B2 Series B (C-Subst.)145.0 ± 12.0120.0827Competitive
PIP-B7 Series B (Rigid)890.0 ± 45.0> 200.0> 200Competitive

Analysis:

  • Series A (N-Benzyl): Mirrors Donepezil’s potency. The N-benzyl group is essential for binding to the Peripheral Anionic Site (PAS) , creating a "dual anchor" that drastically lowers IC50 into the nanomolar range.

  • Series B (C-Substituted): Shows reduced potency (micromolar range).[2] Without the N-benzyl extension, these molecules likely bind only to the Catalytic Active Site (CAS) , missing the stabilizing

    
     stacking interactions at the PAS.
    

Mechanistic Insight: The Dual-Binding Hypothesis

To understand why Series A outperforms Series B, we must visualize the binding topology. The AChE gorge is 20 Å deep. Potent inhibitors must span this distance.

Mechanism PAS Peripheral Anionic Site (Trp286) Gorge Aromatic Gorge (Hydrophobic) CAS Catalytic Active Site (Trp86 / Glu202) Benzyl N-Benzyl Ring (Series A Only) Benzyl->PAS Pi-Pi Stacking Linker Methylene Linker Linker->Gorge Spans 20 Angstroms Pip Piperidine Ring (Cationic Head) Pip->CAS Cation-Pi Interaction

Figure 2: Structural basis of high-affinity inhibition. Series A utilizes the "Benzyl-Linker-Piperidine" motif to bridge the PAS and CAS.

Kinetic Diagnosis (Lineweaver-Burk)
  • Series A (Mixed Inhibition): The Lineweaver-Burk plot lines intersect left of the Y-axis but not on the X-axis. This confirms binding to both the free enzyme and the enzyme-substrate complex, consistent with the dual-site binding visualized above.

  • Series B (Competitive Inhibition): Lines intersect exactly on the Y-axis. These analogues compete directly with Acetylcholine for the CAS but do not engage the PAS.

Conclusion & Recommendations

For researchers targeting high-potency anti-Alzheimer's agents:

  • Prioritize Series A Scaffolds: The N-benzylpiperidine pharmacophore is non-negotiable for nanomolar potency due to PAS engagement.

  • Monitor Selectivity: While Series A is more potent, the hydrophobic benzyl tail can inadvertently increase affinity for BuChE. Modifications at the para-position of the benzyl ring (e.g., Fluorine substitution) can tune this selectivity.

  • Validate with Orthogonal Assays: Always confirm Ellman data with a secondary assay (e.g., Esterase-Glo™) to rule out colorimetric interference from the piperidine amine groups.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

  • Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[3] Chemical Record, 2(4), 278-286.

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry, 55(22), 10282–10286.

  • Bajda, M., et al. (2013). "Search for new acetylcholinesterase inhibitors in the group of piperidine derivatives."[4][5][6][7] Bioorganic & Medicinal Chemistry, 21(1), 56-63.

Sources

Validation

The Azetidine Scaffold: A Compass for Navigating Pharmacokinetic Optimization

A Comparative Guide to the Pharmacokinetic Profiles of Modified Azetidine Compounds for Researchers, Scientists, and Drug Development Professionals. Introduction: The Strategic Value of a Strained Ring In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Profiles of Modified Azetidine Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles—governing their absorption, distribution, metabolism, and excretion (ADME)—is a paramount challenge. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" for its ability to confer advantageous physicochemical properties upon parent molecules.[1][2] Its inherent ring strain and conformational rigidity can lead to improved metabolic stability, enhanced solubility, and better receptor selectivity.[1][3] This guide provides a comparative analysis of the pharmacokinetic profiles of modified azetidine compounds, supported by experimental data and detailed methodologies, to empower researchers in their drug design and optimization endeavors. We will explore how subtle modifications to the azetidine core and its substituents can profoundly influence a compound's journey through the body, ultimately determining its therapeutic potential.

The Cornerstone of Comparison: In Vitro ADME Profiling

A systematic and early assessment of a compound's ADME properties is crucial for the successful progression of drug discovery projects.[4] A suite of in vitro assays forms the foundation of this evaluation, providing key insights into a compound's likely in vivo behavior.

Key In Vitro ADME Assays for Azetidine Compounds
ADME Parameter Assay Purpose Key Metrics
Absorption Caco-2 PermeabilityAssesses the rate of transport across a monolayer of human intestinal cells, predicting oral absorption.Apparent Permeability Coefficient (Papp), Efflux Ratio (ER)
Metabolism Microsomal StabilityEvaluates metabolic stability in the presence of liver microsomes, a primary site of drug metabolism.Half-life (t½), Intrinsic Clearance (CLint)
Drug-Drug Interactions Cytochrome P450 (CYP) InhibitionDetermines the potential of a compound to inhibit major drug-metabolizing enzymes, predicting drug-drug interactions.IC50

Comparative Analysis of Modified Azetidine Compounds: A Case Study in Neurokinin-2 (NK2) Antagonists

The development of selective NK2 receptor antagonists provides a compelling case study in the strategic modification of azetidine-containing compounds to optimize pharmacokinetic properties. The following data, synthesized from structure-activity relationship (SAR) studies, illustrates how targeted chemical changes can enhance metabolic stability.[5][6]

In Vitro Metabolic Stability of Modified Azetidine-Containing NK2 Antagonists in Human Liver Microsomes (HLM)
Compound Key Structural Features Half-life (t½, min) Interpretation
Lead Compound (Analog of 2) Metabolically vulnerable N-methylamide< 10Low metabolic stability
Lactam 4 N-methylamide incorporated into a lactam ring30Improved metabolic stability
Azetidine 5 Replacement of piperidine with a 3-morpholinyl-azetidine, N-benzyl substituent70Further enhanced metabolic stability
Azetidine 29 N-cyclopropylmethyl substituent (reduced lipophilicity)120High metabolic stability
Azetidine 33 Azetidine 3-sulfamide substituent> 120Excellent metabolic stability

Causality Behind the Observations: The initial lead compound suffered from rapid metabolism at the N-methylamide moiety. Incorporating this functional group into a more stable lactam ring in compound 4 provided a significant improvement in metabolic stability.[6] The introduction of the azetidine ring in compound 5 , replacing a 4,4-disubstituted piperidine, further enhanced the half-life.[5] However, metabolic route identification revealed that the N-benzyl group was a new metabolic soft spot.[5] By replacing the N-benzyl group with a less lipophilic N-cyclopropylmethyl group in compound 29 , P450-mediated metabolism was attenuated, leading to a substantial increase in metabolic stability.[5] Finally, modification of the substituent at the 3-position of the azetidine ring to a sulfamide in compound 33 resulted in a molecule with excellent metabolic stability, highlighting the profound impact of distal modifications on the overall pharmacokinetic profile.[5][6]

In Vivo Pharmacokinetic Profiles: The Ultimate Litmus Test

While in vitro assays provide invaluable predictive data, the ultimate assessment of a compound's pharmacokinetic profile comes from in vivo studies. These experiments provide crucial parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.

Comparative In Vivo Pharmacokinetic Parameters of an Oral Carbapenem with an Azetidine Moiety

The oral carbapenem, L-084, which incorporates a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety, demonstrates high bioavailability in humans, underscoring the potential of the azetidine scaffold to enhance oral absorption.[7][8]

Compound Dose & Route Cmax (ng/mL) Tmax (h) t½ (h) AUC (ng·h/mL) Bioavailability (%) Reference
L-084 OralHigh---High[7][8]
2'F-5-AC 2 mg/kg, IV (rat)2036.80.081.53224-[9]
Azacitidine 2.5 mg/kg, IV (rat)--0.51996-[9]
Decitabine 1 mg/kg, IV (rat)--3.6--[9]

Insights from In Vivo Data: The inclusion of the azetidine moiety in L-084 is a key contributor to its high oral bioavailability.[7][8] In the case of the 5-azacytidine analogs, the introduction of a fluorine atom in 2'F-5-AC leads to a longer half-life compared to azacitidine, but shorter than decitabine, indicating that even subtle changes can significantly alter a drug's in vivo disposition.[9]

Visualizing the Concepts: Workflows and Pathways

Experimental Workflow for In Vitro ADME Assays

The following diagram illustrates the typical workflow for the key in vitro ADME assays discussed in this guide.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_ddi Drug-Drug Interactions Caco2 Caco-2 Permeability Assay Papp_ER Papp & Efflux Ratio Caco2->Papp_ER Generates Data Microsomal Microsomal Stability Assay t12_CLint t½ & CLint Microsomal->t12_CLint Generates Data CYP CYP450 Inhibition Assay IC50 IC50 CYP->IC50 Generates Data Test_Compound Test Azetidine Compound Test_Compound->Caco2 Assess Permeability Test_Compound->Microsomal Determine Metabolic Rate Test_Compound->CYP Evaluate Inhibition Potential

Caption: Workflow for key in vitro ADME assays.

Metabolic Pathways of Azetidine-Containing Drugs

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Azetidine-containing drugs undergo various metabolic transformations, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the known metabolic pathways of Baricitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[10]

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism Baricitinib Baricitinib Hydroxylation Hydroxylation Baricitinib->Hydroxylation CYP3A4 Oxidation Oxidation Baricitinib->Oxidation CYP3A4 Excretion Excretion (Urine and Feces) Baricitinib->Excretion Unchanged Drug Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Oxidation->Glucuronidation Glucuronidation->Excretion

Caption: Metabolic pathways of Baricitinib.

Experimental Protocols: A Foundation of Trustworthiness

The reproducibility and reliability of pharmacokinetic data are contingent upon robust and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential substrates of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Dosing Solution Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer) at a final concentration typically between 1 and 10 µM.

  • Permeability Measurement (Apical to Basolateral - A-B): The dosing solution is added to the apical (A) side of the Transwell®, and fresh transport buffer is added to the basolateral (B) side. Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B-A): To determine the efflux ratio, the dosing solution is added to the basolateral side, and samples are collected from the apical side over the same time course.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B).

Microsomal Stability Assay

Purpose: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Test compound stock solutions, liver microsomes (human or other species), and an NADPH-regenerating system (cofactor for CYP enzymes) are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated.

Cytochrome P450 (CYP) Inhibition Assay

Purpose: To evaluate the potential of a compound to inhibit the activity of major CYP isoforms.

Methodology:

  • Reagent Preparation: Human liver microsomes, a panel of specific CYP isoform probe substrates, and the test compound at various concentrations are prepared.

  • Incubation: The test compound and human liver microsomes are pre-incubated at 37°C. The reaction is initiated by adding the specific CYP probe substrate and an NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period, the reaction is terminated by adding a cold organic solvent.

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Conclusion: The Azetidine Advantage in Drug Discovery

The azetidine scaffold offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic properties of drug candidates. As demonstrated through the case studies and experimental data presented in this guide, strategic modifications to azetidine-containing molecules can lead to significant improvements in metabolic stability and oral bioavailability. By understanding the interplay between chemical structure and ADME properties, and by employing a robust suite of in vitro and in vivo assays, researchers can leverage the unique characteristics of the azetidine ring to design and develop safer and more effective medicines. The continued exploration of novel azetidine derivatives, guided by the principles outlined in this guide, will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Middleton, D. S., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5335-5349. [Link]

  • Sumita, Y., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1413. [Link]

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. [Link]

  • Middleton, D. S., et al. (2002). Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. ResearchGate. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Middleton, D. S., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. [Link]

  • Dowty, M. E., et al. (2024). Baricitinib. StatPearls. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15856-15888. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Reddy, V. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Ahmed, A., & Faisal, M. (2024). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]

  • Comer, E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Harvard DASH. [Link]

  • Singh, R., et al. (2021). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Foley, T. D., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Ding, D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Chen, Y., et al. (2020). Irreversible covalent azetidine-based small molecule inhibitors of Stat3 activity block growth of human pancreatic tumors. ResearchGate. [Link]

  • Shimanovich, A. L., et al. (2021). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scientific Research Publishing. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Sumita, Y., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. PubMed. [Link]

  • Hasson, A. A. S., & Mahdi, M. F. (2025). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. ResearchGate. [Link]

  • Hasson, A. A. S., & Mahdi, M. F. (2026). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate

Executive Summary & Hazard Architecture Handling Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate requires a nuanced approach that goes beyond generic "lab safety." As a researcher, you must recognize that this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate requires a nuanced approach that goes beyond generic "lab safety." As a researcher, you must recognize that this compound combines a piperidine scaffold with a strained azetidine ring and a free primary amine .

While the Benzyl carbamate (Cbz) group reduces the volatility associated with simple piperidines, the 3-aminoazetidin-1-yl moiety introduces specific risks:

  • Ring Strain: Azetidines are four-membered nitrogen heterocycles.[1] While more stable than aziridines, they possess ring strain that can facilitate ring-opening reactions under specific conditions (e.g., strong acid/nucleophile presence), potentially leading to alkylation events.[1]

  • Amine Basicity: The free primary amine is a nucleophile and a base, capable of causing chemical burns or severe irritation to mucous membranes.

  • Sensitization Potential: Nitrogen-containing heterocycles are frequent sensitizers.[1] Treat this compound as a potential respiratory and skin sensitizer (High Potency Active Pharmaceutical Ingredient - HPAPI candidate) until specific toxicology data proves otherwise.[1]

Core Directive: Apply the Precautionary Principle . In the absence of a specific LD50 for this exact CAS, handle as Occupational Exposure Band (OEB) 3 (Potent/Toxic).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, ensuring redundancy in protection.

Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Hand Protection (Primary) Nitrile Gloves (Min.[1] 0.11 mm / 4 mil) Standard Barrier: Sufficient for incidental splash protection against solid handling.[1]
Hand Protection (Secondary) Double-Gloving or Silver Shield® Permeation Defense: Required when dissolving in organic solvents (DCM/DMF).[1] The solvent acts as a carrier, pulling the amine through standard nitrile.
Respiratory Engineering Control (Fume Hood) Primary Defense: Do not rely on masks.[1] All open handling must occur within a certified fume hood (Face velocity: 80–100 fpm).[1]
Respiratory (Backup) N95 or P100 Respirator Last Resort: Only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1] N95 protects against particulates (dust), not vapors.[1]
Ocular Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields are insufficient for amines, which can serve as lacrimators or cause corneal opacity upon contact.
Dermal (Body) Tyvek® Lab Coat (Closed Cuff) Particulate Shield: Cotton coats trap dust.[1] Tyvek sheds particles and prevents the "wicking" of liquid spills to the skin.

Operational Workflow: The "Clean Chain" Protocol

Safety is a process, not just equipment. Follow this "Clean Chain" workflow to minimize contamination vectors.

Step 1: Pre-Operational Staging[1]
  • Static Control: This compound is likely a solid salt or waxy solid. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" events.

  • Solvent Selection: If preparing a stock solution, avoid chlorinated solvents (like DCM) if possible, as they can react with amines over long periods.[1] Preferred solvents: DMSO, Methanol, or Ethanol (check solubility).[1]

Step 2: Weighing & Transfer
  • The "In-Hood" Rule: Never weigh this compound on an open bench. Move the analytical balance into the fume hood or use a powder containment enclosure.

  • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the spatula immediately with a solvent-dampened Kimwipe to prevent tracking dust outside the hood.[1]

Step 3: Solubilization
  • Exotherm Watch: Adding acid to this free amine will generate heat. If performing a salt formation or deprotection, add the acid slowly at 0°C.

  • Venting: Ensure the vessel is not sealed tight during the initial mixing if heat generation is possible.

Step 4: Waste Segregation
  • Stream: Segregate as Basic Organic Waste .

  • Do Not Mix: Do not mix with strong oxidizers (peroxides, nitric acid) or anhydrides in the waste container to prevent accidental runaway reactions.[1]

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol cluster_PPE PPE Barrier Layer cluster_Engineering Engineering Controls (Primary) Compound Benzyl 4-(3-aminoazetidin-1-yl) piperidine-1-carboxylate Hazards Hazards: 1. Skin/Eye Irritant 2. Potential Sensitizer 3. Ring Strain Reactivity Compound->Hazards Intrinsic Properties Gloves Nitrile (Double) or Laminate (Solvent Work) Hazards->Gloves Dermal Risk Eyes Chemical Splash Goggles Hazards->Eyes Ocular Risk Hood Fume Hood (Face Velocity >80 fpm) Hazards->Hood Inhalation Risk Body Tyvek Lab Coat Balance Balance Enclosure (Anti-Static) Hood->Balance Containment Waste Disposal: Basic Organic Waste Stream Balance->Waste Post-Process

Caption: Figure 1: Defense in Depth Strategy. Note how Engineering Controls (Green) form the primary containment, while PPE (Blue) acts as the secondary barrier against specific intrinsic hazards (Red).[1]

Emergency Response Protocols

In the event of containment breach, execute the following immediately.

Skin Contact (Amine Burn Risk)[1][2][5]
  • Immediate Flush: Do not wait. Flush affected area with tepid water for 15 minutes minimum .

  • Soap: Use non-abrasive soap to remove the lipophilic Cbz-protected portion of the molecule.[1]

  • Medical: Seek medical attention if redness persists; amines can cause delayed dermatitis.

Eye Contact[1][5][6]
  • Irrigate: Use an eyewash station for 15 minutes , holding eyelids open.

  • Consult: An ophthalmologist consultation is mandatory for amine exposures due to the risk of alkaline burns to the cornea.

Spill Cleanup (Solid)[1]
  • Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol to prevent dust generation.

  • Scoop: Collect material into a sealed bag.

  • Wipe: Clean the surface with a mild acid (e.g., dilute citric acid) to neutralize any remaining amine traces, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link][1]

  • PubChem. (n.d.).[1] Benzyl 4-formylpiperidine-1-carboxylate (Related Structure Safety Data). National Library of Medicine.[2] [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Information on Chemicals - Guidance on Safe Handling. [Link][1]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate
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